Product packaging for 1,4-Cyclohexanedione(Cat. No.:CAS No. 637-88-7)

1,4-Cyclohexanedione

货号: B043130
CAS 编号: 637-88-7
分子量: 112.13 g/mol
InChI 键: DCZFGQYXRKMVFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1,4-Cyclohexanedione is a high-purity, versatile chemical building block of significant value in synthetic organic chemistry and materials science research. This diketone compound is prized for its symmetric structure and reactivity, serving as a pivotal precursor in the synthesis of a wide range of complex molecules. Its primary research applications include the efficient construction of fused ring systems and heterocycles, such as pheromones, steroids, and various pharmacologically active scaffolds, through reactions like the Robinson annulation. Furthermore, this compound is extensively utilized in the synthesis of organic electronic materials, including conductive polymers and ligands for metal-organic frameworks (MOFs), due to its ability to form planar, conjugated structures. Its mechanism of action in these processes often involves its role as a Michael acceptor or its participation in nucleophilic addition and cyclocondensation reactions, enabling the facile introduction of a cyclohexene or aromatic ring into a target molecule. Researchers also leverage its properties in the development of dyes, sensors, and novel polymeric materials. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B043130 1,4-Cyclohexanedione CAS No. 637-88-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

cyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060929
Record name 1,4-Cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Aldrich MSDS]
Record name 1,4-Cyclohexanedione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9745
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

637-88-7
Record name 1,4-Cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexanedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-CYCLOHEXANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJS27Z99AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedione is a valuable bifunctional building block in organic synthesis, finding application in the construction of various complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of its synthesis commencing from diethyl succinate (B1194679). The primary route detailed involves a two-step sequence: the Dieckmann condensation of diethyl succinate to yield a cyclic β-keto ester intermediate, followed by its hydrolysis and decarboxylation. An alternative approach, the Acyloin condensation, is also discussed. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding and practical implementation of these synthetic strategies.

Introduction

The synthesis of cyclic ketones is a cornerstone of organic chemistry, providing key intermediates for the elaboration of more complex molecular architectures. Among these, this compound stands out as a versatile precursor due to its symmetrical nature and the presence of two reactive carbonyl functionalities. Its utility is demonstrated in the synthesis of compounds such as Ramatroban, Ciclindole, and Frovatriptan.[1] This guide focuses on the practical synthesis of this compound from the readily available starting material, diethyl succinate.

Primary Synthetic Route: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

The most established and widely reported method for the preparation of this compound from diethyl succinate proceeds in two distinct stages:

  • Dieckmann Condensation: An intramolecular Claisen condensation of diethyl succinate to form 2,5-dicarbethoxy-1,4-cyclohexanedione (also known as diethyl succinylsuccinate).[1][2][3][4][5] This reaction is base-catalyzed, typically employing sodium ethoxide.[2][3][4]

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation to afford the target this compound.[1][2][3]

Reaction Pathway

Dieckmann Condensation and Hydrolysis diethyl_succinate Diethyl Succinate intermediate 2,5-Dicarbethoxy-1,4-cyclohexanedione diethyl_succinate->intermediate 1. NaOEt, EtOH 2. H₂SO₄ (aq) cyclohexanedione This compound intermediate->cyclohexanedione H₂O, Heat

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Dieckmann CondensationDiethyl Succinate, SodiumSodium EthoxideAbsolute Ethanol (B145695)Reflux2464-68[2][4]
2. Hydrolysis & Decarboxylation2,5-Dicarbethoxy-1,4-cyclohexanedione, Water-Water185-1950.17-0.2581-89[2][4]
Experimental Protocols

Step 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione [2][4]

  • Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser and drying tube, add 92 g (4 g atoms) of sodium in small pieces to 900 ml of absolute ethanol. Heat the mixture to reflux for 3-4 hours to ensure complete reaction.

  • Dieckmann Condensation: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur, and a precipitate will form. Heat the mixture under reflux for 24 hours.

  • Work-up: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2 liters of 2N sulfuric acid and stir vigorously for 3-4 hours to neutralize the mixture and dissolve the sodium salt.

  • Isolation and Purification: Collect the solid product by suction filtration and wash it several times with water. The air-dried product is then recrystallized from hot ethyl acetate (B1210297) to yield 165-175 g (64-68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione as cream to pink-cream colored crystals.

Step 2: Synthesis of this compound [2][4]

  • Hydrolysis and Decarboxylation: Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water in a glass liner of a steel pressure vessel.

  • Heating: Seal the vessel and heat it rapidly to 185–195 °C. Maintain this temperature for 10–15 minutes.

  • Cooling and Work-up: Immediately cool the reaction vessel in an ice-water bath to room temperature. Carefully release the pressure.

  • Isolation and Purification: Transfer the resulting liquid to a distillation flask. Remove the water and ethanol under reduced pressure. The crude this compound is then distilled under vacuum (b.p. 130–133 °C at 20 mmHg) to yield 60–66 g (81–89%) of a white to pale-yellow solid. Further recrystallization from carbon tetrachloride can be performed if necessary.

Alternative Synthetic Route: Acyloin Condensation

An alternative approach to the synthesis of cyclic ketones from diesters is the Acyloin condensation. This reductive coupling of two esters is achieved using metallic sodium in an aprotic solvent.[6][7] The intramolecular Acyloin condensation of diethyl succinate can also lead to a precursor of this compound.

Reaction Pathway and Challenges

The direct Acyloin condensation of diethyl succinate would yield 2-hydroxycyclobutanone. This reaction can be low-yielding due to competing side reactions such as the Dieckmann condensation, which is promoted by the alkoxide base formed in situ.[8]

To circumvent this, a modified procedure involving a trapping agent is often employed. Chlorotrimethylsilane (B32843) (TMSCl) is used to trap the intermediate enediolate as a bis-silyl ether, which can then be hydrolyzed to the acyloin, often resulting in improved yields.[6][7][8]

Acyloin Condensation diethyl_succinate Diethyl Succinate enediolate Intermediate Enediolate diethyl_succinate->enediolate Na, Toluene (B28343) silyloxy 1,2-bis(trimethylsilyloxy)cyclobutene enediolate->silyloxy TMSCl hydroxyketone 2-Hydroxycyclobutanone silyloxy->hydroxyketone H₃O⁺

Caption: Acyloin condensation of diethyl succinate with a trapping agent.

Experimental Protocol Outline (Rühlmann's Technique)

While not leading directly to this compound, this method is relevant for the synthesis of related cyclic structures and highlights an important alternative to the Dieckmann condensation.

  • Reaction Setup: A flask is charged with dry toluene and freshly cut sodium. The solvent is brought to reflux, and the sodium is dispersed by high-speed stirring.

  • Addition of Reactants: A mixture of diethyl succinate and chlorotrimethylsilane in toluene is added dropwise to the sodium dispersion.

  • Work-up: After the reaction is complete, the mixture is cooled, and excess sodium is destroyed. The silylated product is isolated and can be hydrolyzed to the corresponding α-hydroxyketone.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation A1 Prepare NaOEt solution A2 Add Diethyl Succinate A1->A2 A3 Reflux for 24h A2->A3 A4 Remove Ethanol A3->A4 A5 Acidify with H₂SO₄ A4->A5 A6 Filter solid A5->A6 A7 Recrystallize from Ethyl Acetate A6->A7 B1 Combine Intermediate and Water in Pressure Vessel A7->B1 Intermediate Product B2 Heat to 185-195°C for 10-15 min B1->B2 B3 Cool and Depressurize B2->B3 B4 Remove Water/Ethanol B3->B4 B5 Vacuum Distill B4->B5 C1 This compound B5->C1 Final Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl succinate is a robust and well-documented process. The Dieckmann condensation followed by hydrolysis and decarboxylation offers a reliable and high-yielding route, making it the preferred method for many applications. The Acyloin condensation presents an alternative for the formation of cyclic α-hydroxyketones from diesters, with modern variations improving its efficiency. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with the necessary information to successfully synthesize this important chemical intermediate.

References

1,4-Cyclohexanedione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, synthesis, and applications of 1,4-Cyclohexanedione, a pivotal building block in modern organic and medicinal chemistry.

Introduction

This compound (CHD) is a symmetrical organic compound featuring a six-membered carbon ring with two ketone functional groups at positions 1 and 4.[1][2] This white to off-white crystalline solid serves as a fundamental intermediate in a multitude of synthetic applications, ranging from the development of novel pharmaceuticals and agrochemicals to the creation of advanced polymers and conducting materials.[2][3][4][5] Its unique structural and reactive properties make it an invaluable tool for chemists and drug development professionals seeking to construct complex molecular architectures.[1][3] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key reactions of this compound, with a focus on its applications in pharmaceutical research.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a cyclohexane (B81311) ring where two methylene (B1212753) groups have been replaced by carbonyl groups. This symmetrical arrangement imparts specific reactivity and physical properties to the molecule.[1]

IdentifierValue
IUPAC Name cyclohexane-1,4-dione[6][7]
CAS Number 637-88-7[6]
Molecular Formula C₆H₈O₂[2][6][7][8]
SMILES C1CC(=O)CCC1=O[6][7]
InChI InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2[6][7]
InChIKey DCZFGQYXRKMVFG-UHFFFAOYSA-N[6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference
Molar Mass 112.13 g·mol⁻¹[6][7][8]
Appearance White to tan or yellow crystalline solid/powder[2][6]
Melting Point 77 to 78.5 °C[6]
Boiling Point 130 to 133 °C (at 20 mmHg)[6]
Solubility Very soluble in water; Soluble in ethanol (B145695) and methanol; Insoluble in diethyl ether.[6]
Flash Point 132 °C[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are available through public databases.

  • ¹H NMR: Spectra available in databases like SpectraBase and ChemicalBook.[9][10]

  • ¹³C NMR: Spectral data can be found in chemical databases.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectra are available from the NIST WebBook.[7][11]

  • Infrared (IR) Spectroscopy: Gas-phase IR spectra are accessible through the NIST Chemistry WebBook.[12]

Synthesis of this compound

This compound is primarily synthesized via a two-step process starting from the self-condensation of diethyl succinate (B1194679), followed by hydrolysis and decarboxylation of the resulting intermediate.[6][8][13]

Experimental Protocol: Synthesis from Diethyl Succinate

This procedure involves two main stages: the preparation of 2,5-dicarbethoxy-1,4-cyclohexanedione and its subsequent conversion to this compound.[13][14]

Part A: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser, add 900 mL of absolute ethanol. Gradually add 92 g (4 g atoms) of sodium in small pieces. Once the addition is complete, heat the mixture to reflux for 3-4 hours to ensure the complete reaction of sodium.

  • Condensation Reaction: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur, and a thick pink precipitate will form almost immediately. Heat the mixture under reflux for 24 hours.

  • Isolation of Intermediate: After 24 hours, remove the ethanol under reduced pressure on a steam bath. Add 2 L of a 2N sulfuric acid solution to the warm residue and stir vigorously for 3-4 hours.

  • Purification: Collect the solid product by suction filtration and wash it several times with water. The air-dried product is a pale-buff powder. Recrystallize the crude product from hot ethyl acetate (B1210297) to yield cream to pink-cream colored crystals of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Part B: Synthesis of this compound

  • Hydrolysis and Decarboxylation: Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 mL of water into a glass liner of a steel pressure vessel. Heat the vessel to 200°C for 3-4 hours.

  • Work-up: Cool the reaction mixture and filter to remove any solid residue. Saturate the filtrate with sodium chloride and extract with four 100 mL portions of chloroform (B151607).

  • Distillation: Dry the combined chloroform extracts over anhydrous magnesium sulfate. Remove the chloroform by distillation. Distill the residue under reduced pressure. The fraction boiling at 130–133 °C (20 mm) is this compound. The product solidifies upon cooling.

  • Recrystallization: The product can be further purified by recrystallization from carbon tetrachloride to yield white plates.[13]

Synthesis_Workflow cluster_0 Part A: Synthesis of Intermediate cluster_1 Part B: Final Product Synthesis Diethyl_Succinate Diethyl Succinate Condensation Dieckmann Condensation (Reflux, 24h) Diethyl_Succinate->Condensation Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Condensation Intermediate_Crude Crude 2,5-Dicarbethoxy- This compound Condensation->Intermediate_Crude Purification_A Recrystallization (Ethyl Acetate) Intermediate_Crude->Purification_A Intermediate_Pure Purified Intermediate Purification_A->Intermediate_Pure Hydrolysis Hydrolysis & Decarboxylation (H2O, 200°C, Pressure) Intermediate_Pure->Hydrolysis Extraction Solvent Extraction (Chloroform) Hydrolysis->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product This compound Distillation->Final_Product

Synthetic pathway of this compound from Diethyl Succinate.

Chemical Reactivity and Applications

This compound's two ketone groups provide multiple sites for chemical transformations, making it a versatile building block in organic synthesis.[1]

Key Reactions
  • Reduction: Like other ketones, this compound can be reduced by common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding diols.[1] Asymmetric hydrogenation can produce chiral diol derivatives, which are valuable in pharmaceutical and materials chemistry.[1]

  • Aldol (B89426) Condensation: Under basic conditions, it undergoes aldol condensation reactions with aldehydes to form unsaturated cyclohexanone (B45756) derivatives.[1] These products often possess large conjugated systems, making them useful in materials science.[1]

  • Ketalization: One of the carbonyl groups can be selectively protected, for instance, with ethylene (B1197577) glycol, to form this compound monoethylene glycol ketal.[6] This protected intermediate is a crucial precursor in the synthesis of several pharmaceuticals.[6]

  • Oxidation: Oxidation of this compound with acidic bromate (B103136) can lead to the formation of 1,4-dihydroxybenzene (hydroquinone), which can be further oxidized and brominated to yield 1,4-benzoquinone (B44022) and bromo-organic compounds.[15]

Reactions_of_CHD cluster_Reactions Key Synthetic Transformations CHD This compound Diol 1,4-Cyclohexanediol CHD->Diol Reduction (e.g., NaBH4) UnsaturatedKetone Unsaturated Cyclohexanone Derivatives CHD->UnsaturatedKetone Aldol Condensation (Aldehyde, Base) Monoketal 1,4-Dioxaspiro[4.5]decan-8-one (Monoketal) CHD->Monoketal Ketalization (Ethylene Glycol, Acid) Benzoquinone 1,4-Benzoquinone CHD->Benzoquinone Oxidation (e.g., Acidic Bromate)

Major reaction pathways involving this compound.
Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs).[3][4] Its protected monoketal form is particularly useful and has been employed in the synthesis of drugs such as:

  • Ramatroban: A thromboxane (B8750289) A2 receptor antagonist.[6]

  • Frovatriptan: A triptan-class drug used for the treatment of migraine headaches.[5][6]

  • Epibatidine: A potent analgesic compound.[6]

  • Quinelorane: A dopamine (B1211576) D2 receptor agonist.[6]

Furthermore, the core structure of this compound is a precursor to quinone structures, which are found in several classes of drugs, including anticancer agents.[4] Its derivatives have also been investigated for their potential as anti-prostate cancer agents and Pim-1 kinase inhibitors.[16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][17]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[17][18] In case of dust generation, a NIOSH-approved respirator is necessary.[18]

  • Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[18][19]

In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[18][19]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a well-established role in organic synthesis. Its symmetric structure and the reactivity of its dual ketone functionalities allow for a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to further advancements in chemistry and medicine.

References

Early Discovery and Synthesis of 1,4-Cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early discovery and synthesis of 1,4-cyclohexanedione, a pivotal intermediate in organic chemistry. Its versatile structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex chemical scaffolds.[1][2] This document details the historical synthesis methodologies, presents quantitative data in a structured format, and offers comprehensive experimental protocols for key reactions.

Early Synthesis: The Dieckmann Condensation Approach

The development of synthetic routes to this compound is closely tied to the advancements in organic synthesis in the early 20th century.[3] A foundational and widely recognized method involves the intramolecular condensation of diesters, known as the Dieckmann condensation, followed by hydrolysis and decarboxylation.[4][5][6][7] Specifically, the self-condensation of diethyl succinate (B1194679) using a sodium or sodium ethoxide catalyst has been a cornerstone in the preparation of a key intermediate, 2,5-dicarbethoxy-1,4-cyclohexanedione.[8][9]

The overall synthesis pathway can be visualized as a two-step process:

Dieckmann_Synthesis cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Succinate Diethyl Succinate Intermediate_Diester 2,5-Dicarbethoxy-1,4-cyclohexanedione Diethyl Succinate->Intermediate_Diester  NaOEt, EtOH Reflux Final_Product This compound Intermediate_Diester->Final_Product  H2O, 185-195°C (Pressure Vessel)

Fig. 1: Overall synthesis pathway via Dieckmann condensation.

The following tables summarize the key quantitative data associated with the synthesis of 2,5-dicarbethoxy-1,4-cyclohexanedione and its subsequent conversion to this compound.

Table 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

ParameterValueReference
Starting MaterialDiethyl succinate[8][10]
ReagentsSodium, Absolute ethanol (B145695)[8][10]
Molar Ratio (Na:Diethyl Succinate)2:1[8][10]
Reaction Time24 hours (reflux)[8][10]
Product Melting Point126.5–128.5 °C[8][10]
Yield64–68%[8][10]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2,5-Dicarbethoxy-1,4-cyclohexanedione[8][10]
ReagentWater[8][10]
Reaction Temperature185–195 °C[8][10]
Reaction Time10–15 minutes[8][10]
Product Boiling Point130–133 °C (at 20 mm Hg)[8]
Product Melting Point77–79 °C[8]
Yield81–89%[8]

The following protocols are based on the well-established procedures found in Organic Syntheses.[8][10]

Protocol 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

protocol1_workflow start Start prep_naoe Prepare Sodium Ethoxide Solution (92g Na in 900ml EtOH) start->prep_naoe reflux1 Heat under reflux for 3-4 hours prep_naoe->reflux1 add_succinate Add Diethyl Succinate (348.4g) reflux1->add_succinate reflux2 Heat under reflux for 24 hours add_succinate->reflux2 remove_etoh Remove Ethanol under reduced pressure reflux2->remove_etoh add_acid Add 2N Sulfuric Acid (2L) and stir remove_etoh->add_acid filter1 Filter the solid product add_acid->filter1 wash Wash with water filter1->wash recrystallize Recrystallize from hot Ethyl Acetate (B1210297) wash->recrystallize filter2 Filter crystals recrystallize->filter2 dry Air-dry the product filter2->dry end End dry->end

Fig. 2: Experimental workflow for 2,5-Dicarbethoxy-1,4-cyclohexanedione.

Methodology:

  • A solution of sodium ethoxide is prepared by adding 92 g of sodium in small pieces to 900 ml of absolute ethanol in a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser. The mixture is heated under reflux for 3-4 hours to complete the reaction.[8][10]

  • To the hot sodium ethoxide solution, 348.4 g of diethyl succinate is added in one portion. An exothermic reaction occurs, and a thick pink precipitate forms almost immediately.[8][10]

  • The mixture is heated under reflux for 24 hours.[8][10]

  • After the reflux period, the ethanol is removed under reduced pressure on a steam bath.[8][10]

  • A 2N sulfuric acid solution (2 liters) is added to the warm residue, and the mixture is stirred vigorously for 3-4 hours to neutralize the sodium salt.[8][10]

  • The solid product is collected by suction filtration and washed several times with water.[8][10]

  • The air-dried product is then recrystallized from 1.5 liters of hot ethyl acetate to yield cream to pink-cream colored crystals of 2,5-dicarbethoxy-1,4-cyclohexanedione.[8][10]

Protocol 2: Synthesis of this compound

protocol2_workflow start Start combine_reactants Combine 170g of Diester and 170ml Water in a pressure vessel start->combine_reactants heat_vessel Heat to 185-195°C for 10-15 minutes combine_reactants->heat_vessel cool_vessel Cool the vessel rapidly in an ice bath heat_vessel->cool_vessel release_pressure Carefully release gas pressure cool_vessel->release_pressure remove_water_etoh Remove water and ethanol under reduced pressure release_pressure->remove_water_etoh distill Distill the product at 130-133°C (20 mm Hg) remove_water_etoh->distill end End distill->end

Fig. 3: Experimental workflow for this compound.

Methodology:

  • In a glass liner of a 1.5-liter steel pressure vessel, 170 g of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water are placed.[8][10]

  • The vessel is sealed and heated as rapidly as possible to a temperature of 185–195 °C and maintained at this temperature for 10–15 minutes.[8][10]

  • The reaction vessel is immediately removed from the heat source and cooled to room temperature in a large tub of ice water.[8][10]

  • The gas pressure is then carefully released.[8][10]

  • The resulting liquid is transferred to a distillation flask, and the majority of the water and ethanol is removed under reduced pressure using a rotary evaporator.[10]

  • The this compound is then distilled at a boiling point of 130–133 °C under a reduced pressure of 20 mm Hg. The product solidifies upon cooling.[8]

Alternative Synthesis Routes

While the Dieckmann condensation has been a historically significant route, other methods for the synthesis of this compound have also been developed. One notable alternative involves the hydrogenation of hydroquinone (B1673460) to 1,4-cyclohexanediol, followed by oxidation to the desired diketone.[11][12] This method is often considered more environmentally friendly as it can avoid the use of expensive and hazardous reagents.[11]

The general pathway for this alternative synthesis is as follows:

Alternative_Synthesis cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation Hydroquinone Hydroquinone Diol 1,4-Cyclohexanediol Hydroquinone->Diol  H2, Catalyst (e.g., Raney Nickel) Dione (B5365651) This compound Diol->Dione  Oxidizing Agent (e.g., H2O2)

Fig. 4: Alternative synthesis pathway from hydroquinone.

This guide provides a foundational understanding of the early and significant synthetic methodologies for this compound. The detailed protocols and data are intended to be a valuable resource for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Isomers of Cyclohexanedione and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of cyclohexanedione, focusing on their relative stability, structural features, and the experimental and computational methodologies used for their characterization.

Introduction to Cyclohexanedione Isomers

Cyclohexanedione (C₆H₈O₂) represents a class of cyclic diketones with three constitutional isomers, distinguished by the relative positions of the two carbonyl groups on the cyclohexane (B81311) ring. These isomers are 1,2-cyclohexanedione, 1,3-cyclohexanedione (B196179), and 1,4-cyclohexanedione.[1][2] Their structural differences give rise to distinct chemical and physical properties, including variations in their thermodynamic stability. Understanding the relative stability of these isomers is crucial for their application in organic synthesis, materials science, and as building blocks in the development of pharmaceutical agents.

The stability of cyclohexanedione isomers is primarily influenced by two key structural phenomena: keto-enol tautomerism and conformational isomerism. The interplay of these factors determines the predominant form of each isomer under various conditions.

Relative Stability of Cyclohexanedione Isomers

The stability of 1,2- and 1,3-cyclohexanedione is significantly influenced by the ability to form a stable enol tautomer, while the stability of this compound is primarily determined by its ring conformation.

Data Presentation:
IsomerMost Stable FormKey Stability FactorQuantitative DataSource(s)
1,2-Cyclohexanedione Enol tautomerIntramolecular H-bonding & ConjugationEnol is ~1 kcal/mol more stable than the diketo form.[1]
1,3-Cyclohexanedione Enol tautomerExtended Conjugation & H-bondingExists predominantly as the enol tautomer in solution. Conformational inversion energy (chair-chair) is 1.87 kcal/mol.[2][3][4]
This compound Chair conformation (diketo)Avoidance of steric strainChair form is more stable than twist or boat forms.[5]

In-depth Analysis of Isomer Stability

1,2-Cyclohexanedione: The Dominance of the Enol Form

1,2-Cyclohexanedione predominantly exists as its enol tautomer, 2-hydroxy-2-cyclohexen-1-one.[1] This preference is a result of the stabilization gained through the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl group. This arrangement creates a stable six-membered ring-like structure. Furthermore, the enol form benefits from conjugation between the carbon-carbon double bond and the remaining carbonyl group, which delocalizes electron density and lowers the overall energy of the molecule. Computational studies have quantified this stability, indicating that the enol tautomer is approximately 1 kcal/mol more stable than the diketo form.[1]

1,3-Cyclohexanedione: Enolization and Conformational Dynamics

Similar to the 1,2-isomer, 1,3-cyclohexanedione also favors the enol form in solution.[2] The enolization of 1,3-cyclohexanedione leads to a conjugated system that includes the carbon-carbon double bond and both carbonyl groups (or one carbonyl and one enolate in the deprotonated form), resulting in significant resonance stabilization. In its diketo form, 1,3-cyclohexanedione undergoes chair-chair interconversion with a conformational inversion energy of 1.87 kcal/mol, as determined by computational studies.[3][4] This energy barrier is a measure of the rigidity of the cyclohexane ring in this isomer.

This compound: Conformational Stability

Unlike its 1,2- and 1,3-counterparts, this compound does not have α-hydrogens that can readily participate in enolization to create a conjugated system. Therefore, its stability is primarily dictated by the conformation of the cyclohexane ring. The diketo form is the only significant tautomer. The chair conformation is the most stable arrangement for this compound, as it minimizes both angle strain and torsional strain by keeping the substituents in pseudo-equatorial and pseudo-axial positions.[5] Other conformations, such as the twist-boat, are higher in energy. Experimental data from electron diffraction studies on this compound in the vapor phase indicate the presence of a mixture of the more stable chair form and a less stable twisted boat form.[5]

Experimental and Computational Protocols

The determination of the relative stability of cyclohexanedione isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols
  • Calorimetry : Bomb calorimetry can be used to determine the standard enthalpy of combustion for each isomer. From this, the standard enthalpy of formation (ΔHf°) can be calculated, providing a direct measure of thermodynamic stability.

  • Spectroscopy :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to determine the equilibrium constant between tautomers (keto vs. enol) in different solvents. The relative integrals of the peaks corresponding to each tautomer allow for the calculation of the Gibbs free energy difference (ΔG°) between them.

    • Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the functional groups present in the dominant form of each isomer. For example, the presence of a broad O-H stretch and a conjugated C=O stretch in the IR spectrum would confirm the predominance of the enol tautomer.

  • Gas-Phase Electron Diffraction : This technique provides information about the molecular structure and conformational preferences of molecules in the gas phase, which is particularly useful for studying the conformational isomers of this compound.

Computational Protocols
  • Density Functional Theory (DFT) : DFT is a widely used computational method to calculate the electronic structure and energies of molecules. By optimizing the geometries of different isomers, tautomers, and conformers, their relative energies (and thus stabilities) can be determined. Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed.

  • Ab Initio Methods (e.g., Møller-Plesset perturbation theory - MP2) : These are highly accurate quantum mechanical methods that can be used to calculate the energies of different molecular states. They are computationally more expensive than DFT but can provide benchmark-quality data on relative stabilities.

Visualization of Key Concepts

Keto-Enol Tautomerism of Cyclohexanedione Isomers

The following diagrams illustrate the equilibrium between the diketo and the more stable enol forms for 1,2- and 1,3-cyclohexanedione.

Caption: Keto-enol tautomerism in 1,2- and 1,3-cyclohexanedione.

Conformational Isomerism of this compound

This diagram shows the equilibrium between the more stable chair conformation and the less stable twist-boat conformation of this compound.

Caption: Conformational equilibrium in this compound.

Conclusion

The relative stability of cyclohexanedione isomers is a complex interplay of electronic and steric factors. For 1,2- and 1,3-cyclohexanedione, the ability to form a highly stabilized enol tautomer through intramolecular hydrogen bonding and/or extended conjugation is the predominant factor determining their preferred structure. In contrast, the stability of this compound is governed by conformational effects, with the chair conformation being the most stable. While a definitive quantitative ranking of the thermodynamic stability of the three isomers requires further comparative studies, the principles outlined in this guide provide a solid framework for understanding and predicting their behavior in various chemical and biological systems. This knowledge is essential for researchers and professionals in drug development and materials science who utilize these versatile chemical entities.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 1,4-cyclohexanedione. The content delves into the structural characteristics, equilibrium dynamics, and the spectroscopic landscape of its tautomeric forms. While the diketo form is thermodynamically favored, this guide also outlines the experimental protocols to probe the subtle equilibrium and characterize the elusive enol tautomer.

Core Concepts of Tautomerism in this compound

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium involves the interconversion between the diketo form and its corresponding enol and dienol forms.

For simple monoketones like cyclohexanone, the keto form is significantly more stable and predominates at equilibrium. This preference is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). In this compound, the absence of conjugation between the two carbonyl groups means that the diketo form is overwhelmingly favored under standard conditions. The enol content is consequently very low and often difficult to detect or quantify without specialized techniques or conditions designed to shift the equilibrium.

Factors that can influence the keto-enol equilibrium include:

  • Solvent Polarity: Polar solvents can stabilize the more polar tautomer.

  • Temperature: Changes in temperature can shift the equilibrium position based on the enthalpy change of the tautomerization.

  • pH: Both acid and base can catalyze the interconversion between the keto and enol forms.

Due to the pronounced stability of the diketo form of this compound, comprehensive quantitative thermodynamic data (Keq, ΔG, ΔH, ΔS) for its enolization is scarce in scientific literature.

Spectroscopic Characterization

The primary tautomer observed for this compound is the diketo form. The following table summarizes its characteristic spectroscopic data.

Spectroscopic Data for this compound (Diketo Form)
Technique Observed Signals and Interpretation
¹H NMR A single peak is observed for the eight methylene (B1212753) protons, indicating their chemical equivalence due to the molecule's symmetry. The chemical shift is typically around 2.7 ppm.[1]
¹³C NMR Two distinct signals are generally observed. One corresponds to the carbonyl carbons (C=O) and appears significantly downfield (around 208 ppm). The other signal is from the methylene carbons (-CH₂-) and appears further upfield (around 37 ppm).
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching vibration in a cyclic ketone is observed in the region of 1710-1720 cm⁻¹.

Note on the Enol Form: The enol form of this compound, if present, would exhibit characteristic spectroscopic signatures, including an O-H stretch in the IR spectrum, and signals for a vinylic proton and an enolic hydroxyl proton in the ¹H NMR spectrum. However, due to its low abundance, these signals are not typically observed under standard conditions.

Experimental Protocols

The following provides a detailed methodology for the determination of keto-enol equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is broadly applicable to β-dicarbonyl compounds and can be adapted for the study of this compound, particularly under conditions that may favor a higher enol concentration.[2][3][4][5]

Objective

To quantify the equilibrium constant (Keq) and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the keto-enol tautomerism.

Materials and Instrumentation
  • This compound

  • Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

Procedure
  • Sample Preparation: Prepare a series of solutions of this compound at a known concentration in different deuterated solvents.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).

    • For one or more samples, perform a variable temperature NMR study by acquiring spectra at a range of temperatures (e.g., from 273 K to 333 K), allowing the sample to equilibrate at each temperature before acquisition.

  • Data Processing and Analysis:

    • Process the NMR spectra, including phasing and baseline correction.

    • Integrate the signals corresponding to the protons of the keto and enol forms. For this compound, this would involve integrating the methylene protons of the keto form and any observable vinylic or hydroxyl protons of the enol form.

    • Calculate the percentage of the enol form using the following equation: %Enol = [Integral of Enol Proton(s) / (Integral of Keto Protons + Integral of Enol Proton(s))] * 100% (Note: The integrals must be normalized to the number of protons they represent).

    • Calculate the equilibrium constant (Keq) at each temperature: Keq = [%Enol] / [%Keto]

    • Calculate the Gibbs free energy change (ΔG°) at each temperature using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

    • To determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization, construct a van't Hoff plot by plotting ln(Keq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.[6]

Mechanistic Pathways and Experimental Workflow

The interconversion between the keto and enol forms of this compound is catalyzed by both acid and base. The following diagrams, generated using the DOT language, illustrate these mechanistic pathways and a general experimental workflow for their study.

Acid-Catalyzed Tautomerization

Acid_Catalyzed_Tautomerism Keto Keto Form (this compound) Protonated_Keto Protonated Carbonyl (Oxonium Ion) Keto->Protonated_Keto + H⁺ Protonated_Keto->Keto - H⁺ Enol Enol Form Protonated_Keto->Enol - H⁺ (from α-carbon) Enol->Protonated_Keto + H⁺ (at α-carbon)

Caption: Acid-catalyzed keto-enol tautomerism of this compound.

Base-Catalyzed Tautomerization

Base_Catalyzed_Tautomerism Keto Keto Form (this compound) Enolate Enolate Intermediate Keto->Enolate - H⁺ (from α-carbon) + Base Enolate->Keto + H⁺ Enol Enol Form Enolate->Enol + H⁺ (at oxygen) Enol->Enolate - H⁺ (from OH) + Base

Caption: Base-catalyzed keto-enol tautomerism of this compound.

Experimental Workflow for Tautomerism Study

Experimental_Workflow cluster_data_analysis Data Analysis cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiment Integration Signal Integration Calc_Keq Calculate Keq Integration->Calc_Keq Calc_Thermo Calculate ΔG°, ΔH°, ΔS° Calc_Keq->Calc_Thermo Select_Solvents Select Deuterated Solvents Prepare_Solutions Prepare Solutions of Known Concentration Select_Solvents->Prepare_Solutions Acquire_Spectra Acquire ¹H NMR Spectra Prepare_Solutions->Acquire_Spectra VT_NMR Perform Variable Temperature Study Acquire_Spectra->VT_NMR VT_NMR->Integration

Caption: General experimental workflow for studying keto-enol tautomerism.

References

Thermodynamic Properties of 1,4-Cyclohexanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione (CAS No. 637-88-7), a cyclic diketone, is a pivotal intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its symmetric structure, featuring two carbonyl groups at positions 1 and 4 of a cyclohexane (B81311) ring, dictates its chemical reactivity and physical properties. A thorough understanding of its thermodynamic characteristics is crucial for process optimization, reaction modeling, and ensuring safety in its handling and application. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental methodologies for their determination, and a summary of relevant data.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Physical and Molar Properties
PropertyValueUnitReference(s)
Molecular FormulaC₆H₈O₂-[1]
Molar Mass112.13g·mol⁻¹[2]
AppearanceWhite to slightly yellow crystalline solid-
Melting Point77 - 78.5°C[2]
Boiling Point130 - 133 (at 20 mmHg)°C[2]
Density1.127g·cm⁻³
Table 2: Enthalpic and Entropic Properties
PropertyValueUnitReference(s)
Standard Molar Enthalpy of Formation (solid, ΔfH°solid)-407.6 ± 1.0kJ·mol⁻¹[3]
Standard Molar Enthalpy of Combustion (solid, ΔcH°solid)-3096.8 ± 0.6kJ·mol⁻¹[3]
Molar Heat of Vaporization (ΔvapH)46.3kJ·mol⁻¹
Standard Molar Enthalpy of Sublimation (ΔsubH°)75.0 ± 1.0kJ·mol⁻¹[3]
Molar Enthalpy of Fusion (ΔfusH)11.26kJ·mol⁻¹[3]
Molar Entropy of Fusion (ΔfusS)19.09J·mol⁻¹·K⁻¹[3]
Table 3: Other Thermodynamic and Physical Properties
PropertyValueUnitTemperature (°C)Reference(s)
Vapor Pressure0.081mmHg25
Constant Pressure Heat Capacity (solid, Cp,solid)161.4J·mol⁻¹·K⁻¹26.85[3]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized from the self-condensation of diethyl succinate (B1194679).[4]

Part A: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser, add 900 ml of absolute ethanol (B145695). Gradually add 92 g of sodium in small pieces. Heat the mixture under reflux for 3-4 hours to complete the reaction.

  • Condensation Reaction: To the hot sodium ethoxide solution, add 348.4 g of diethyl succinate in one portion. An exothermic reaction will occur. Heat the mixture under reflux for 24 hours. A precipitate will form almost immediately.

  • Isolation and Purification: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2 liters of 2N sulfuric acid and stir vigorously for 3-4 hours. Collect the solid product by suction filtration and wash it with water. The air-dried product is recrystallized from hot ethyl acetate (B1210297) to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.

Part B: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: Place 170 g of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water in a glass liner of a steel pressure vessel. Seal the vessel and heat it to 185–195 °C for 10–15 minutes.

  • Workup and Distillation: Cool the reaction vessel in an ice-water bath and carefully release the pressure. Transfer the resulting liquid to a distillation flask. Remove most of the water and ethanol under reduced pressure.

  • Purification: Distill the residue under reduced pressure (130–133 °C at 20 mmHg) to obtain this compound, which solidifies upon cooling.[4] The product can be further purified by recrystallization from carbon tetrachloride.[4]

G Synthesis of this compound cluster_part_a Part A: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione cluster_part_b Part B: Synthesis of this compound start_a Diethyl Succinate + Sodium Ethoxide in Ethanol reflux_a Reflux for 24 hours (Condensation) start_a->reflux_a evaporation Remove Ethanol (Reduced Pressure) reflux_a->evaporation acidification Add 2N H₂SO₄ & Stir evaporation->acidification filtration_a Suction Filtration & Wash with Water acidification->filtration_a recrystallization_a Recrystallize from Ethyl Acetate filtration_a->recrystallization_a product_a 2,5-Dicarbethoxy-1,4-cyclohexanedione recrystallization_a->product_a start_b 2,5-Dicarbethoxy-1,4-cyclohexanedione + Water product_a->start_b hydrolysis Heat in Pressure Vessel (185-195 °C) start_b->hydrolysis workup Cool & Release Pressure hydrolysis->workup distillation Vacuum Distillation (130-133 °C @ 20 mmHg) workup->distillation recrystallization_b Recrystallize from Carbon Tetrachloride distillation->recrystallization_b product_b This compound recrystallization_b->product_b G Bomb Calorimetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Weigh Sample Pellet & Ignition Wire bomb_assembly Assemble Bomb: Sample, Wire, 1mL H₂O sample_prep->bomb_assembly pressurize Seal, Flush with O₂, Fill to 25-30 atm O₂ bomb_assembly->pressurize calorimeter_setup Place Bomb in Calorimeter with Known Volume of Water pressurize->calorimeter_setup temp_equilibration Allow Temperature to Equilibrate calorimeter_setup->temp_equilibration baseline Record Initial Temperature (Baseline) temp_equilibration->baseline ignition Ignite Sample baseline->ignition temp_recording Record Temperature vs. Time ignition->temp_recording temp_correction Calculate Corrected Temperature Rise (ΔT) temp_recording->temp_correction calibration Determine Calorimeter Heat Capacity (using Benzoic Acid standard) heat_calc Calculate Heat Released (q) q = C_cal * ΔT calibration->heat_calc temp_correction->heat_calc corrections Apply Corrections for Fuse Wire & Acid Formation heat_calc->corrections enthalpy_calc Calculate ΔcH°solid (kJ/mol) corrections->enthalpy_calc G Differential Scanning Calorimetry (DSC) Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis calibration Calibrate DSC with Standard (e.g., Indium) sample_prep Weigh Sample (5-10 mg) and Seal in Aluminum Pan calibration->sample_prep reference_prep Prepare Empty Sealed Reference Pan sample_prep->reference_prep load_samples Place Sample and Reference Pans in DSC reference_prep->load_samples initial_isotherm Hold at Initial Temperature (Establish Baseline) load_samples->initial_isotherm heating_scan Heat at a Constant Rate (e.g., 10 °C/min) initial_isotherm->heating_scan final_isotherm Hold at Final Temperature heating_scan->final_isotherm record_thermogram Record Heat Flow vs. Temperature heating_scan->record_thermogram analyze_cp Determine Heat Capacity (Cp,solid) (Compare to Sapphire Standard) record_thermogram->analyze_cp analyze_fusion Integrate Melting Peak for Enthalpy of Fusion (ΔfusH) record_thermogram->analyze_fusion determine_tm Determine Melting Temperature (Tm) from Peak Onset analyze_fusion->determine_tm G Knudsen Effusion Method Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Place Sample in Knudsen Cell weigh_cell Accurately Weigh the Cell sample_prep->weigh_cell setup Place Cell in High-Vacuum Chamber with Microbalance weigh_cell->setup heat_and_equilibrate Heat to Constant Temperature (T) setup->heat_and_equilibrate measure_mass_loss Record Mass Loss (dm) over Time (dt) heat_and_equilibrate->measure_mass_loss repeat_at_temps Repeat at Several Temperatures measure_mass_loss->repeat_at_temps calc_rate Calculate Rate of Mass Loss ( dm/dt ) measure_mass_loss->calc_rate repeat_at_temps->calc_rate calc_pressure Calculate Vapor Pressure (P) using Knudsen Equation calc_rate->calc_pressure plot_data Plot ln(P) vs. 1/T calc_pressure->plot_data calc_enthalpy Determine ΔsubH° from the Slope plot_data->calc_enthalpy

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedione is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules.[1] A thorough understanding of its three-dimensional structure and bonding is crucial for predicting its reactivity and designing novel synthetic pathways. This guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon data from gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy, supplemented by theoretical calculations. Detailed experimental protocols for these analytical techniques are also presented to aid in further research.

Introduction

This compound, with the chemical formula (CH₂)₄(CO)₂, is a cyclic diketone that has garnered significant attention due to its unique conformational properties.[1] Unlike cyclohexane, the presence of two sp²-hybridized carbonyl carbons introduces significant conformational strain, leading to a complex potential energy surface with multiple stable and transient conformations. The geometry of this molecule is of fundamental interest as it dictates its chemical and physical properties, including its reactivity in various synthetic transformations. This guide delves into the intricate details of its molecular structure, providing a robust resource for professionals in the fields of chemical research and drug development.

Conformational Analysis

The conformational landscape of this compound is primarily dominated by two key conformers: the chair and the twisted-boat forms. The relative populations of these conformers are dependent on the physical state of the molecule.

In the Gas Phase:

Gas-phase electron diffraction studies have revealed that at elevated temperatures (approximately 435 K), this compound exists as a mixture of a chair conformer with C₂h symmetry and a twisted-boat conformer.[2][3] The twisted-boat form, which possesses D₂ symmetry, undergoes a large-amplitude twisting motion known as pseudorotation, effectively reducing its symmetry to C₂.[2][3] Experimental data indicates that the twisted-boat conformer is the major component of this equilibrium, with the chair form constituting approximately 24(10)% of the mixture at 435 K.[2]

In the Solid State:

In the crystalline phase, X-ray diffraction studies have shown that this compound adopts a twisted-boat conformation with C₂ symmetry. This preference in the solid state is likely influenced by crystal packing forces that favor the more compact and polar twisted-boat structure.

Molecular Geometry and Bonding Parameters

The precise geometric parameters of the chair and twisted-boat conformers of this compound in the gas phase have been determined by electron diffraction. These experimental values, along with theoretical calculations, provide a detailed picture of the bonding within the molecule.

Table 1: Experimental and Theoretical Bond Lengths (Å) of this compound

BondTwisted-Boat (Experimental, rg)[2][3]Chair (Experimental, rg)[2]Twisted-Boat (Theoretical, MP2/6-311G(d,p))[4]Chair (Theoretical, MP2/6-311G(d,p))[4]
C=O1.211(3)1.233(6)1.220(2)-
C1-C21.524(5)1.526(5)1.528(8)-
C2-C31.533(11)1.539(11)1.535(17)-
C-H (avg)1.115(11)1.124(11)1.116(5)-

Table 2: Experimental and Theoretical Bond Angles (°) of this compound

AngleTwisted-Boat (Experimental, ∠α)[2][3]Chair (Experimental, ∠α)[2]Twisted-Boat (Theoretical, MP2/6-311G(d,p))[4]Chair (Theoretical, MP2/6-311G(d,p))[4]
∠C6-C1-C2116.3(8)115.7(8)117.9(10)-
∠C1-C2-C3111.1(5)111.0(4)113.3(5)-

Table 3: Experimental and Theoretical Torsional Angles (°) of this compound

AngleTwisted-Boat (Theoretical, MP2/6-311G(d,p))[4]
τ(C6-C1-C2-C3)24.6(6)

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation of structural data and for the design of new experiments.

Synthesis and Purification of this compound

High-purity this compound is a prerequisite for reliable structural analysis. A common synthetic route involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Procedure:

  • Hydrolysis and Decarboxylation: Purified 2,5-dicarbethoxy-1,4-cyclohexanedione is heated with water in a sealed pressure vessel to 185–195 °C for 10–15 minutes.

  • Workup: After cooling, the resulting liquid is transferred to a distillation flask. Water and ethanol (B145695) are removed under reduced pressure.

  • Distillation: this compound is then distilled under reduced pressure (b.p. 130–133 °C at 20 mmHg).

  • Recrystallization: The solidified product can be further purified by recrystallization from carbon tetrachloride to yield white plates with a melting point of 77–79 °C.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a nozzle (e.g., 0.2 mm diameter). For this compound, the experiment is conducted at an elevated temperature (e.g., a nominal temperature of 435 K) to ensure sufficient vapor pressure.[2][3]

  • Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas stream, leading to diffraction of the electrons.

  • Data Collection: The scattered electrons are detected on a photographic plate or a modern detector. The diffraction pattern consists of a series of concentric rings.

  • Data Analysis: The scattering intensity is measured as a function of the scattering angle. The experimental molecular scattering intensities are obtained by subtracting the atomic scattering and experimental background. This data is then used in a least-squares refinement process to determine the molecular geometry, including bond lengths, bond angles, and torsional angles. For molecules with multiple conformers, the analysis involves fitting the data to a model that includes the geometric parameters and relative abundances of each conformer.

Single-Crystal X-ray Diffraction

This technique provides the precise atomic arrangement in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and the conformational state of the molecule.

Methodology:

  • Sample Preparation: For solid-phase analysis, a small amount of the powdered sample is used directly for Raman spectroscopy. For FTIR, the sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • FTIR: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured.

    • Raman: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed.

  • Spectral Analysis: The resulting spectra show bands corresponding to the vibrational modes of the molecule. The frequencies and intensities of these bands can be correlated with specific functional groups and can be used to distinguish between different conformers. For this compound, temperature-dependent studies of the vibrational spectra can provide information about the enthalpy difference between the chair and twisted-boat conformers.

Visualizations

The following diagrams illustrate key aspects of the molecular structure and conformational dynamics of this compound.

G Conformational Equilibrium of this compound cluster_chair Chair Conformer (C2h) cluster_ts1 Transition State cluster_twist Twisted-Boat Conformer (D2 -> C2) Chair TS1 Chair->TS1 Twist TS1->Twist

Caption: Conformational interconversion between the chair and twisted-boat forms.

G Gas-Phase Electron Diffraction Workflow Sample Gaseous this compound (435 K) Diffraction Electron Diffraction Sample->Diffraction EBeam High-Energy Electron Beam EBeam->Diffraction Detector Detector (Photographic Plate/CCD) Diffraction->Detector Intensity Scattering Intensity vs. Angle Detector->Intensity Analysis Data Analysis (Least-Squares Refinement) Intensity->Analysis Structure Molecular Structure (Bond Lengths, Angles, Conformer Ratio) Analysis->Structure

Caption: Workflow for gas-phase electron diffraction analysis.

Conclusion

The molecular geometry and bonding of this compound are characterized by a delicate balance of steric and electronic effects, resulting in a dynamic conformational equilibrium in the gas phase between a chair and a twisted-boat conformer. In the solid state, the twisted-boat conformation is exclusively observed. The detailed structural parameters obtained from experimental techniques, supported by theoretical calculations, provide a solid foundation for understanding the reactivity and properties of this important synthetic intermediate. The experimental protocols outlined in this guide offer a practical resource for researchers seeking to further investigate the structural intricacies of this compound and related molecules.

References

Methodological & Application

Application Notes and Protocols: 1,4-Cyclohexanedione as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-cyclohexanedione as a pivotal starting material and intermediate in the synthesis of a diverse range of pharmaceuticals. Its symmetrical structure and reactive ketone functionalities make it an ideal scaffold for constructing complex molecular architectures, including spirocyclic and heterocyclic systems that are prevalent in modern drug discovery. This document outlines synthetic strategies for various therapeutic agents, provides detailed experimental protocols for key transformations, and illustrates relevant biological pathways.

Synthesis of Triptans for Migraine Therapy: The Frovatriptan Example

This compound is a key precursor in the synthesis of Frovatriptan, a selective serotonin (B10506) (5-HT1B/1D) receptor agonist used for the treatment of migraine headaches. The synthesis typically proceeds via the formation of this compound monoethylene glycol ketal, which serves to protect one of the ketone groups, allowing for selective reaction at the other.

Experimental Protocol: Preparation of this compound Monoethylene Glycol Ketal

This protocol describes the synthesis of a key intermediate for various pharmaceuticals, including Frovatriptan.

Materials:

  • This compound (1.0 eq)

  • Ethylene (B1197577) glycol (1.1 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound monoethylene glycol ketal.

Reactant Molecular Weight ( g/mol ) Equivalents Purity (%) Yield (%)
This compound112.131.0>98-
Ethylene glycol62.071.1>99-
Product
This compound monoethylene glycol ketal156.18->95Typically >90

Table 1: Quantitative data for the synthesis of this compound monoethylene glycol ketal.

Synthetic Workflow for Frovatriptan

The following diagram illustrates a general synthetic pathway to Frovatriptan starting from this compound.

Frovatriptan_Synthesis CHD This compound Ketal This compound monoethylene glycol ketal CHD->Ketal Ethylene glycol, p-TsOH Intermediate1 Substituted Tetrahydrocarbazole Ketal->Intermediate1 Fischer Indole Synthesis Frovatriptan Frovatriptan Intermediate1->Frovatriptan Multi-step Conversion

A generalized synthetic scheme for Frovatriptan.

Construction of Heterocyclic Scaffolds for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, particularly substituted thiophenes, which are key components of many kinase inhibitors. The Gewald reaction is a powerful tool for this transformation.

Application: Synthesis of Pim-1 and c-Met Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent inhibitors of Pim-1 kinase and c-Met kinase, which are important targets in cancer therapy. The synthesis often involves a multi-component reaction to construct a substituted 2-aminothiophene core.[1]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol outlines a general procedure for the Gewald reaction using this compound.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of morpholine and stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivative.

Reactant Molecular Weight ( g/mol ) Equivalents Purity (%) Yield (%)
This compound112.131.0>98-
Malononitrile66.061.0>99-
Sulfur32.071.0>99-
Product
2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivativeVaries->95Typically 70-85

Table 2: Quantitative data for a representative Gewald reaction.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the workflow from this compound to potential kinase inhibitors.

Kinase_Inhibitor_Workflow start This compound gewald Gewald Reaction (with malononitrile, sulfur) start->gewald thiophene 2-Aminothiophene Derivative gewald->thiophene mcr Multi-component Reaction (e.g., with aldehydes, active methylene (B1212753) compounds) thiophene->mcr inhibitors Heterocyclic Kinase Inhibitors (Pim-1, c-Met) mcr->inhibitors

Workflow for synthesizing kinase inhibitors.

Signaling Pathways Targeted by this compound Derivatives

COX-2 Signaling Pathway

Etoricoxib, a selective COX-2 inhibitor, can be synthesized from precursors derived from this compound. The COX-2 pathway is crucial in inflammation and pain.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Arachidonic Acid Arachidonic Acid Pro-inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Etoricoxib Etoricoxib Etoricoxib->COX-2 Inhibition

Simplified COX-2 signaling pathway.
Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation. Inhibitors derived from this compound can block this pathway.

Pim1_Pathway Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase Downstream Effectors\n(e.g., Bad, c-Myc) Downstream Effectors (e.g., Bad, c-Myc) Pim-1 Kinase->Downstream Effectors\n(e.g., Bad, c-Myc) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors\n(e.g., Bad, c-Myc)->Cell Survival & Proliferation Pim1_Inhibitor Pim-1 Inhibitor Pim1_Inhibitor->Pim-1 Kinase Inhibition cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Downstream Cell Proliferation, Survival, Motility PI3K_AKT->Downstream RAS_MAPK->Downstream STAT->Downstream cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet Inhibition

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione is a symmetric diketone that serves as a versatile and fundamental building block in organic synthesis. Its structure features two carbonyl groups at positions 1 and 4 of a cyclohexane (B81311) ring, providing multiple reactive sites for carbon-carbon bond formation.[1] Aldol (B89426) condensation reactions involving this compound are of particular importance, enabling the construction of complex molecular architectures, including unsaturated ketones, aromatic systems, and fused bicyclic scaffolds. These products are not only significant in materials science for creating large conjugated systems but also serve as crucial intermediates in the synthesis of biologically active compounds and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for key aldol condensation reactions of this compound.

Section 1: Intermolecular Aldol Condensation & Aromatization

A powerful application of this compound is its reaction with various aldehydes. Under basic conditions, this process can initiate a tandem sequence of an aldol condensation, isomerization, and subsequent aromatization to yield 2-substituted-1,4-benzenediol derivatives.[3] These phenolic compounds are valuable scaffolds in drug discovery, with demonstrated broad-spectrum antimicrobial activity against clinically relevant pathogens.[1][4]

Logical Workflow: Synthesis of Bioactive Benzenediols

G cluster_start Starting Materials cluster_reaction Tandem Reaction Sequence cluster_end Application A This compound C Base-Catalyzed Aldol Condensation A->C B Aldehyde (R-CHO) B->C D Isomerization & Aromatization C->D Intermediate E 2-Substituted-1,4-Benzenediol D->E Final Product F Antimicrobial Screening (ESKAPE Pathogens) E->F G Lead Compound for Drug Development F->G

Data Presentation: Antimicrobial Activity of 2-Substituted-1,4-Benzenediols

Several 2-substituted-1,4-benzenediol derivatives synthesized from this compound have demonstrated significant antimicrobial activity. The table below summarizes the Minimum Inhibitory Concentrations (MIC) for selected compounds against a panel of fungi and ESKAPE pathogens. Lower MIC values indicate higher potency.

Compound IDSubstituent (from Aldehyde)OrganismStrain TypeMIC (µg/mL)Reference
5 Furan-2-ylCandida kruseiFungus (Resistant)25[1][4]
5 Furan-2-ylStaphylococcus aureusBacteria (ESKAPE)64[1][4]
6 Thiophen-2-ylTrichophyton mentagrophytesFungus (Dermatophyte)50[1][4]
8 4-NitrophenylCandida albicansFungus25[1][4]
8 4-NitrophenylAcinetobacter baumanniiBacteria (ESKAPE)64[1][4]
11 3,4-DichlorophenylCandida parapsilosisFungus50[1][4]
12 2,4-DichlorophenylEnterococcus faeciumBacteria (ESKAPE)128[1][4]
Experimental Protocol 1: Green Synthesis of 2-Substituted-1,4-Benzenediols

This protocol describes an efficient and environmentally friendly synthesis of 2-substituted 1,4-benzenediols using a water/ethanol (B145695) solvent system.[3]

Materials:

  • This compound

  • Substituted aldehyde (e.g., Furan-2-carbaldehyde)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2-substituted-1,4-benzenediol.

Section 2: Robinson Annulation (Michael Addition & Intramolecular Aldol)

The Robinson annulation is a powerful ring-forming reaction that proceeds in two distinct steps: a Michael addition followed by an intramolecular aldol condensation.[5][6][7] This sequence is fundamental to the synthesis of six-membered rings and fused bicyclic systems, which form the core of many steroids, terpenoids, and other bioactive natural products.[2][8] While the classic example, the Wieland-Miescher ketone synthesis, utilizes 2-methyl-1,3-cyclohexanedione, the principles are directly applicable to creating complex scaffolds from related diones.[2][8]

Reaction Pathway: The Robinson Annulation

G A Cyclic Diketone (e.g., 2-methyl-1,3-cyclohexanedione) C Michael Addition (Base-Catalyzed) A->C B Methyl Vinyl Ketone (Michael Acceptor) B->C D 1,5-Diketone Intermediate (Triketone) C->D E Intramolecular Aldol Condensation D->E Ring Closure & Dehydration F Fused Bicyclic Enone (e.g., Wieland-Miescher Ketone) E->F G Steroid & Terpenoid Synthesis F->G Core Scaffold for

Data Presentation: Wieland-Miescher Ketone Synthesis

The synthesis of the Wieland-Miescher ketone is a benchmark for the Robinson annulation, providing a key bicyclic intermediate for steroid synthesis.[8]

Reactant 1Reactant 2Catalyst / BaseSolventProductYield (%)Reference
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl KetoneL-Proline (organocatalyst)DMSO(S)-Wieland-Miescher Ketone49[8]
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl KetoneN-Tosyl-(Sa)-binam-L-prolinamideWater / Ethanol(S)-Wieland-Miescher Ketone83-85[3]
Experimental Protocol 2: Synthesis of Wieland-Miescher Ketone Analog

This protocol is based on the highly efficient, scalable organocatalytic synthesis of the Wieland-Miescher ketone, which exemplifies the Robinson annulation process.[3]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Organocatalyst (e.g., L-Proline or a derivative)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in the chosen solvent. Add the organocatalyst (e.g., 1-10 mol%).

  • Cool the mixture in an ice bath and add methyl vinyl ketone (1.1-1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, or until the Michael addition is complete (monitor by TLC or NMR). This first step forms the intermediate 1,5-diketone (triketone). For some procedures, this intermediate is isolated.[5]

  • Intramolecular Aldol Condensation: For a one-pot procedure, the reaction mixture containing the triketone is then heated (e.g., 60-80°C) to promote the intramolecular aldol condensation and dehydration.

  • If proceeding from an isolated triketone, dissolve it in a suitable solvent, add a base (e.g., potassium hydroxide), and heat to effect cyclization.

  • After the reaction is complete, cool the mixture and perform an aqueous workup. Neutralize any base, extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel to obtain the pure Wieland-Miescher ketone. The overall yield for optimized, multi-gram scale procedures can be high (83-85%).[3]

Conclusion

This compound is a powerful and versatile substrate for aldol condensation reactions. Through intermolecular condensation and aromatization, it provides a direct route to 2-substituted-1,4-benzenediols, a class of compounds with promising and tunable antimicrobial properties relevant to modern drug development challenges. Furthermore, its derivatives are key starting materials in the Robinson annulation, a cornerstone of synthetic chemistry that builds the fused bicyclic cores of numerous steroids and complex natural products. The protocols outlined here demonstrate the utility of this compound in creating molecular complexity for applications ranging from medicinal chemistry to total synthesis.

References

Application Notes and Protocols for the Catalyic Reduction of 1,4-Cyclohexanedione to 1,4-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 1,4-cyclohexanedione to 1,4-cyclohexanediol (B33098) is a significant transformation in organic synthesis, yielding a versatile diol with cis and trans isomers. These isomers serve as crucial building blocks in the pharmaceutical and polymer industries.[1] The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions, making the selection of an appropriate catalytic system critical for achieving the desired isomeric ratio and yield. This document provides detailed application notes, experimental protocols, and comparative data for the catalytic reduction of this compound using various common heterogeneous catalysts.

Data Presentation: Catalyst Performance in the Reduction of this compound

The following table summarizes the performance of different catalysts in the reduction of this compound to 1,4-cyclohexanediol, highlighting the conversion, yield, and stereoselectivity.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield of 1,4-cyclohexanediol (%)cis:trans RatioReference
Ru-Rh/ACHydroquinone (B1673460)Isopropanol (B130326)801.0110095.5-[2]
Raney® Ni2,6-dimethoxybenzoquinoneIsopropanol170-4-65.940:60[3]
Ni-Sr/γ-Al₂O₃Hydroquinone-1602.0-99.2>96.73:1[4]
Skeletal NickelHydroquinoneWater15044-53.1-[5]

Experimental Protocols

Protocol 1: Hydrogenation using Ruthenium-Rhodium on Activated Carbon (Ru-Rh/AC)

This protocol is adapted from a procedure for the hydrogenation of hydroquinone, a related substrate, and can be applied to this compound.[2]

Materials:

  • This compound

  • Ru-Rh/AC catalyst

  • Isopropanol (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, combine this compound and the Ru-Rh/AC catalyst. A typical catalyst loading is a molar ratio of metal to substrate of 0.005.[2]

  • Add isopropanol as the solvent.

  • Seal the reactor and purge with nitrogen gas to remove air, then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1.0 MPa.[2]

  • Heat the mixture to 80°C while stirring.[2]

  • Maintain these conditions for 1 hour, monitoring the reaction progress by techniques such as TLC or GC if possible.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of isopropanol.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude 1,4-cyclohexanediol.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is a general procedure for hydrogenation using Raney® Nickel, with conditions adapted for this compound based on related reductions.[3][6]

Materials:

  • This compound

  • Raney® Nickel (in a water or ethanol (B145695) slurry)

  • Ethanol or Isopropanol (solvent)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration apparatus (e.g., Celite pad, taking care with pyrophoric catalyst)

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, add a solution of this compound in ethanol or isopropanol.

  • Carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen gas multiple times to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure.

  • Begin vigorous stirring and heat the reaction mixture if required.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, stop the stirring and heating, and allow the vessel to cool to room temperature.

  • Carefully vent the excess hydrogen and flush the system with nitrogen.

  • Under a nitrogen atmosphere, carefully filter the catalyst through a pad of Celite. The filter cake must be kept wet to prevent ignition.

  • Wash the filter cake with a small amount of the solvent.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude 1,4-cyclohexanediol.

  • Purify the product as necessary.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This is a general protocol for hydrogenation using Adams' catalyst, which is pre-reduced in situ to platinum black.[1]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas (high purity)

  • Hydrogenation flask (e.g., a round-bottom flask with a sidearm for a balloon) or a pressure reactor

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask, add this compound and the solvent (ethanol or acetic acid).

  • Add the Adams' catalyst (PtO₂). The catalyst loading is typically 1-5 mol%.

  • Connect the flask to a hydrogen source (a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen. Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm). The black platinum catalyst will form in situ.

  • The reaction progress can be monitored by hydrogen uptake.

  • Upon completion, the reaction is stopped, and the hydrogen atmosphere is replaced with an inert gas like nitrogen.

  • Remove the catalyst by filtration through Celite.

  • The solvent is removed from the filtrate by rotary evaporation. If acetic acid was used as a solvent, it may require neutralization with a base before extraction.

  • The crude product is then purified.

Product Characterization

The products, cis- and trans-1,4-cyclohexanediol, can be characterized and their ratio determined by the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the isomers and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers due to their different symmetries and the resulting chemical shifts of the protons and carbons.[7][8][9]

Visualizations

ReactionPathway This compound This compound 1,4-Cyclohexanediol (cis and trans isomers) 1,4-Cyclohexanediol (cis and trans isomers) This compound->1,4-Cyclohexanediol (cis and trans isomers) + H2 Catalyst ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis A Charge Reactor with This compound, Solvent, and Catalyst B Purge with N2 then H2 A->B C Pressurize with H2 and Heat B->C D Monitor Reaction (H2 uptake, TLC/GC) C->D E Cool and Vent D->E F Filter Catalyst E->F G Remove Solvent F->G H Purify Product (Recrystallization/Chromatography) G->H I Characterize Product (NMR, GC-MS) H->I

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1,4-cyclohexanedione as a versatile starting material. The following sections detail the synthesis of indoles (specifically tetrahydrocarbazoles), quinoxalines, pyridazines, and a proposed pathway to benzofurans. All quantitative data is summarized in tables for easy comparison, and experimental workflows and reaction pathways are illustrated with diagrams.

Synthesis of Tetrahydrocarbazoles via Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives. The reaction of this compound with various phenylhydrazines under acidic conditions leads to the formation of tetrahydrocarbazoles, which are important structural motifs in many biologically active compounds.

Reaction Pathway:

Fischer_Indole_Synthesis CHD This compound Intermediate Phenylhydrazone Intermediate CHD->Intermediate + PH Phenylhydrazine (B124118) PH->Intermediate THC 1,2,3,4-Tetrahydrocarbazole Derivative Intermediate->THC [3,3]-Sigmatropic Rearrangement Acid Acid Catalyst (e.g., Acetic Acid, HCl) Acid->Intermediate catalyzes

Caption: Fischer Indole Synthesis of Tetrahydrocarbazoles.

Quantitative Data:
EntryPhenylhydrazine DerivativeAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylhydrazineAcetic AcidAcetic AcidReflux276-85[1]
24-MethoxyphenylhydrazineAcetic Acid/HCl----[2]
3PhenylhydrazineK-10 Montmorillonite ClayMethanol (B129727)Microwave (600W)3 min96[2]
41-Methyl-1-phenylhydrazineAcetic AcidAcetic Acid-578.8[3]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole[1]

Materials:

  • This compound (or Cyclohexanone (B45756) as a related example)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Methanol

  • Decolorizing Carbon

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, a mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid is heated to reflux with stirring.

  • While maintaining reflux, 108 g (1 mole) of phenylhydrazine is added dropwise over 1 hour.

  • The reaction mixture is refluxed for an additional hour.

  • The hot mixture is poured into a 1.5-L beaker and stirred manually as it solidifies.

  • The mixture is cooled to approximately 5°C and filtered with suction. The filtrate is cooled in an ice bath and refiltered through the same filter cake.

  • The filter cake is washed sequentially with 100 mL of water and 100 mL of 75% ethanol.

  • The crude product is air-dried and then recrystallized from 700 mL of methanol with the addition of decolorizing carbon to yield 120–135 g of 1,2,3,4-tetrahydrocarbazole.

  • Concentration of the mother liquor yields an additional 10 g of the product.

Synthesis of Quinoxalines

Quinoxalines are bicyclic nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This compound can serve as a precursor to a 1,2-dicarbonyl compound or react directly under specific conditions. A more common approach involves the reaction of an α-diketone (derivable from this compound) with an o-phenylenediamine (B120857).

Reaction Pathway:

Quinoxaline_Synthesis CHD 1,2-Dicarbonyl (from this compound) Quinoxaline Quinoxaline Derivative CHD->Quinoxaline + OPD o-Phenylenediamine OPD->Quinoxaline Catalyst Catalyst (e.g., Acetic Acid, I2, CAN) Catalyst->Quinoxaline catalyzes

Caption: General Synthesis of Quinoxalines.

Quantitative Data:
Entry1,2-Dicarbonyl Compoundo-Phenylenediamine DerivativeCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1Benzilo-PhenylenediamineAcetic AcidReflux2 h98[4][5]
2Benzilo-PhenylenediamineToluene (B28343)Room Temp.120 min92[6]
3Benzilo-PhenylenediamineBentonite K-10/EthanolRoom Temp.20 min95[7]
4Benzilo-PhenylenediamineCerium (IV) Ammonium Nitrate/WaterRoom Temp.20 min80-98[7]
5α-Hydroxy Ketoneso-PhenylenediamineI2/DMSO--78-99[8]
Experimental Protocol: General Procedure for Quinoxaline Synthesis[6]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • o-Phenylenediamine

  • Toluene

  • Heteropolyoxometalate catalyst (e.g., AlCuMoVP)

  • Anhydrous Na₂SO₄

  • Ethanol

Procedure:

  • To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization from ethanol.

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648). The initial reaction typically forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

Reaction Pathway:

Pyridazine_Synthesis CHD This compound Dihydropyridazine Dihydropyridazine Intermediate CHD->Dihydropyridazine + Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Dihydropyridazine Pyridazine Pyridazine Derivative Dihydropyridazine->Pyridazine Oxidation Oxidation Oxidation->Pyridazine promotes

Caption: Synthesis of Pyridazines from 1,4-Diketones.

Quantitative Data:
Entry1,4-Dicarbonyl DerivativeHydrazine SourceSolventTemperature (°C)Yield (%)Reference
1This compound monoketal25% Hydrazine HydrateMethanolRoom Temp.-[4]
2Phenyl-fulveneHydrazineMethanolRoom Temp.71
3Thienyl-fulveneHydrazineMethanolRoom Temp.43
4Tolyl-fulveneHydrazineMethanolRoom Temp.51
Experimental Protocol: Synthesis of this compound Monoketal Azine[4]

Materials:

  • This compound monoketal

  • 25% Hydrazine hydrate

  • Methanol

  • Ether

  • Anhydrous Na₂SO₄

  • Hexanes

Procedure:

  • To a stirred solution of 1.0 g of this compound monoketal in 10 mL of methanol, add 5.8 mL of 25% hydrazine hydrate over 5 minutes.

  • Allow the reaction mixture to stir for an additional 30 minutes.

  • Remove the methanol by rotary evaporation.

  • Dilute the residue with 10 mL of water and extract with 30 mL of ether.

  • Dry the ether solution over anhydrous Na₂SO₄ and evaporate to dryness to afford the crude product.

  • Recrystallize the crude product from hexanes to obtain the pure azine.

Proposed Synthesis of Benzofurans

While a direct, one-pot synthesis of a simple benzofuran (B130515) from this compound is not well-documented, a multi-step pathway can be proposed based on literature precedents. A known reaction involves the synthesis of 5-hydroxy-3-methyl-3H-benzofuran-2-one from this compound and pyruvic acid[1]. This intermediate can then be further modified to yield various benzofuran derivatives.

Proposed Synthetic Pathway:

Benzofuran_Synthesis_Proposed CHD This compound Intermediate1 5-Hydroxy-3-methyl-3H- benzofuran-2-one CHD->Intermediate1 + PA Pyruvic Acid PA->Intermediate1 Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Reduction Reduction (e.g., LiAlH4) Reduction->Intermediate2 Benzofuran Substituted Benzofuran Intermediate2->Benzofuran Dehydration Dehydration (Acid-catalyzed) Dehydration->Benzofuran

Caption: Proposed Multi-step Synthesis of Benzofurans.

Experimental Protocol: Synthesis of 5-Hydroxy-3-methyl-3H-benzofuran-2-one[1]

Note: The specific experimental details for this reaction are provided in the cited reference. The following is a generalized procedure based on the information available.

Materials:

  • This compound

  • Pyruvic acid

  • Appropriate solvent and catalyst as described in the reference.

Procedure:

  • Combine this compound and pyruvic acid in a suitable reaction vessel.

  • Add the specified solvent and catalyst.

  • Heat the reaction mixture under the conditions (temperature and time) outlined in the reference.

  • After the reaction is complete, cool the mixture and perform the work-up procedure as described (e.g., extraction, washing).

  • Purify the crude product using techniques such as column chromatography or recrystallization to obtain 5-hydroxy-3-methyl-3H-benzofuran-2-one.

Further Steps: The resulting benzofuranone can be converted to various benzofuran derivatives through standard organic transformations such as reduction of the lactone and subsequent dehydration.

References

Application Notes and Protocols for 1,4-Cyclohexanedione in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Cyclohexanedione as a Versatile Precursor in Agrochemicals

This compound is a highly functionalized and versatile building block in organic synthesis, lending itself to the creation of a diverse array of complex molecules.[1][2] Its symmetric structure with two reactive carbonyl groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of active ingredients in the agrochemical industry.[3] This diketone is a key intermediate in the production of herbicides, insecticides, and fungicides.[4]

The primary application of this compound in herbicide synthesis is in the creation of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides function by disrupting a crucial enzymatic pathway in plants, leading to bleaching and eventual death of the targeted weeds.[5] Additionally, the scaffold of this compound is utilized in the synthesis of spiro-heterocyclic compounds, a class of molecules known for their insecticidal and fungicidal properties.[6]

This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes derived from this compound and its important intermediates.

Key Synthetic Pathways and Intermediates

A common strategy in the synthesis of agrochemicals from this compound involves the selective protection of one of the carbonyl groups, often through ketalization. This allows for differential reactivity at the two carbonyl positions, enabling the construction of more complex molecular architectures. The resulting monoketal is a crucial intermediate for a variety of subsequent reactions.[2][7]

Synthesis_Overview CHD This compound Monoketal This compound Monoethylene Ketal CHD->Monoketal Ketalization Spiro Spiro-heterocyclic Insecticides/Fungicides CHD->Spiro Multi-component Reactions HPPD HPPD Inhibitor Herbicides Monoketal->HPPD Acylation & Rearrangement

Synthesis of Herbicides: HPPD Inhibitors

Derivatives of cyclohexanedione are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for bleaching herbicides.[5] The synthesis of these herbicides often involves the acylation of a cyclohexanedione ring. While many commercial examples are based on the 1,3-isomer, the fundamental synthetic principles are applicable and instructive for derivatives of this compound.

Data Presentation: Synthesis of a Representative HPPD Inhibitor

The following table summarizes the synthesis of a representative 2-acyl-cyclohexane-1,3-dione, demonstrating a common route to this class of herbicides.

ParameterValueReference
Product 2-undecanoyl-cyclohexane-1,3-dione[5]
Starting Materials 1,3-Cyclohexanedione (B196179), Undecanoic acid[5]
Key Reagents Dicyclohexylcarbodiimide (DCC), Triethylamine, 4-Dimethylaminopyridine (DMAP)[5]
Solvent Dichloromethane (B109758)[5]
Reaction Time 24 hours[5]
Reaction Temperature Room Temperature[5]
Yield Not explicitly stated, but procedure is for preparative purposes[5]
Experimental Protocol: Synthesis of 2-undecanoyl-cyclohexane-1,3-dione

This protocol describes the C-acylation of 1,3-cyclohexanedione to produce a potent HPPD inhibitor.[5]

Materials:

  • 1,3-Cyclohexanedione (2.00 mmol)

  • Undecanoic acid (2.00 mmol)

  • Dicyclohexylcarbodiimide (DCC) (2.40 mmol)

  • Triethylamine (2.40 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.20 mmol)

  • Dichloromethane (40 mL)

  • 1 M HCl (20 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,3-cyclohexanedione in dichloromethane, add undecanoic acid, DCC, triethylamine, and DMAP successively.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

  • Add 1 M HCl to the filtrate and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

HPPD_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 1,3-Cyclohexanedione in Dichloromethane add_reagents Add Undecanoic Acid, DCC, Triethylamine, and DMAP start->add_reagents stir Stir at Room Temperature for 24 hours add_reagents->stir dilute_filter Dilute with Dichloromethane and Filter stir->dilute_filter acid_wash Wash with 1 M HCl dilute_filter->acid_wash extract Extract with Diethyl Ether acid_wash->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Synthesis of a Key Intermediate: this compound Monoethylene Ketal

The selective protection of one carbonyl group in this compound is a critical step in many synthetic routes towards complex agrochemicals. The formation of the monoethylene ketal is a common and efficient method to achieve this.

Data Presentation: Synthesis of this compound Monoethylene Ketal
ParameterValueReference
Product This compound Monoethylene Ketal[8]
Starting Materials This compound, Ethylene (B1197577) Glycol[8]
Catalyst Methyl triethyl ammonium (B1175870) chloride[8]
Solvent Ethylene Glycol (serves as both reactant and solvent)[8]
Reaction Time 1 hour[8]
Reaction Temperature 50 °C[8]
Yield 96.0%[8]
Experimental Protocol: Synthesis of this compound Monoethylene Ketal

This protocol details a high-yield synthesis of this compound monoethylene ketal.[8]

Materials:

  • This compound (11.2 g)

  • Ethylene Glycol (62 g)

  • Methyl triethyl ammonium chloride (19.7 g)

  • Diethyl ether (56 g)

Procedure:

  • Add methyl triethyl ammonium chloride to ethylene glycol and heat to 50 °C to obtain a colorless, transparent liquid.

  • Add this compound to the heated liquid.

  • Maintain the reaction at 50 °C for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether for extraction and separate the lower layer.

  • Evaporate the solvent from the lower layer to obtain the white, solid product.

Ketal_Synthesis_Workflow cluster_0 Catalyst and Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Isolation start Add Methyl triethyl ammonium chloride to Ethylene Glycol heat Heat to 50 °C start->heat add_chd Add this compound heat->add_chd react React at 50 °C for 1 hour add_chd->react cool Cool to Room Temperature react->cool extract Extract with Diethyl Ether cool->extract separate Separate Lower Layer extract->separate evaporate Evaporate Solvent separate->evaporate

Synthesis of Spiro-heterocyclic Agrochemicals

Spiro-heterocycles are an important class of compounds in agrochemical research due to their diverse biological activities, including insecticidal and fungicidal properties.[6] While direct synthetic routes from this compound to specific commercial spiro-heterocyclic agrochemicals are not as commonly published, the following protocol for the synthesis of a spiro-oxindole derivative demonstrates a relevant multi-component reaction, a powerful strategy for building molecular complexity.

Data Presentation: Synthesis of a Representative Spiro-oxindole

The following table outlines the synthesis of a spiro-oxindole compound, representing a class of molecules with potential agrochemical applications.

ParameterValueReference
Product Spiro[cyclohexane-1,3'-indoline]-2',4-dione derivative[9]
Starting Materials Isatin, Malononitrile, Cyclohexanone[9]
Catalyst L-proline[9]
Solvent Acetonitrile (B52724)[9]
Reaction Time 2-3 hours[9]
Reaction Temperature Reflux[9]
Yield Up to 95%[9]
Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-indoline]-2',4-dione Derivative

This protocol describes a one-pot, three-component synthesis of a spiro-oxindole derivative using a cyclohexanone. This reaction exemplifies the construction of a spiro-heterocyclic system relevant to agrochemical discovery.

Materials:

  • Isatin (1 mmol)

  • Malononitrile (1 mmol)

  • Cyclohexanone (1 mmol)

  • L-proline (20 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • A mixture of isatin, malononitrile, cyclohexanone, and L-proline in acetonitrile is stirred and heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography.

  • After completion (typically 2-3 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-oxindole product.

Spiro_Synthesis_Logical_Relationship cluster_0 Reactants cluster_1 Catalyst and Conditions cluster_2 Reaction Type cluster_3 Product Isatin Isatin Reaction One-pot, Three-component Domino Reaction Isatin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Cyclohexanone Cyclohexanone (as a proxy for 1,4-CHD application) Cyclohexanone->Reaction Catalyst L-proline Catalyst->Reaction Conditions Acetonitrile, Reflux Conditions->Reaction Product Spiro[cyclohexane-1,3'-indoline] -2',4-dione Derivative Reaction->Product

Conclusion

This compound is a foundational chemical for the synthesis of a range of agrochemicals. Its utility is demonstrated in the preparation of HPPD inhibitor herbicides and as a potential precursor for spiro-heterocyclic insecticides and fungicides. The protocols provided herein offer a practical guide for researchers in the field of agrochemical synthesis and development, highlighting key transformations and methodologies. Further exploration of the diverse reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel and effective crop protection agents.

References

protocol for the synthesis of tetracyanoquinodimethane (TCNQ) from 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Tetracyanoquinodimethane (TCNQ) from 1,4-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a potent electron acceptor crucial for the development of organic conductors and charge-transfer salts. The synthesis is a two-step process commencing with the Knoevenagel condensation of this compound and malononitrile (B47326) to yield the intermediate, 1,4-bis(dicyanomethylene)cyclohexane (B74546). This intermediate is subsequently dehydrogenated to afford the final product, TCNQ. This protocol is adapted from the seminal work of Acker and Hertler, providing a reliable and reproducible method for obtaining high-purity TCNQ.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of TCNQ.

ParameterStep 1: CondensationStep 2: Dehydrogenation
Reactant 1 This compound (1.0 eq)1,4-Bis(dicyanomethylene)cyclohexane (1.0 eq)
Reactant 2 Malononitrile (2.0 eq)N-Bromosuccinimide (NBS) (2.0 eq)
Catalyst β-AlaninePyridine (B92270) (catalytic)
Solvent WaterAcetonitrile (B52724)
Reaction Temperature 50°C, then cooling in iceReflux (approx. 82°C)
Reaction Time Approximately 1 hour30 minutes
Product 1,4-Bis(dicyanomethylene)cyclohexane7,7,8,8-Tetracyanoquinodimethane (TCNQ)
Typical Yield ~92%[1]~84%[1]
Melting Point (Product) 204-210°C[1]293.5-296°C (decomposes)

Experimental Workflow Diagram

TCNQ_Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Dehydrogenation A Mix this compound, Malononitrile, & β-Alanine in Water B Warm mixture to 50°C A->B C Cool in ice bath to precipitate product B->C D Filter and wash with water and ether C->D E Vacuum dry to obtain 1,4-bis(dicyanomethylene)cyclohexane D->E F Suspend intermediate in Acetonitrile E->F Intermediate Product G Add N-Bromosuccinimide (NBS) and a drop of Pyridine F->G H Reflux the mixture for 30 minutes G->H I Cool mixture to room temperature H->I J Filter crude TCNQ I->J K Recrystallize from Acetonitrile J->K

Caption: Workflow for the two-step synthesis of TCNQ from this compound.

Detailed Experimental Protocols

Safety Precautions: This procedure involves toxic chemicals. Malononitrile is highly toxic and N-bromosuccinimide is a lachrymator. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 1,4-Bis(dicyanomethylene)cyclohexane

This step involves the base-catalyzed Knoevenagel condensation of this compound with two equivalents of malononitrile.

Materials and Reagents:

  • This compound

  • Malononitrile

  • β-Alanine (catalyst)

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound, 2.0 equivalents of malononitrile, and a catalytic amount of β-alanine.

  • Solvent Addition: Add deionized water to the flask to serve as the reaction solvent. The use of water makes this an environmentally benign and efficient process.[1]

  • Condensation Reaction: Stir the mixture. The product, 1,4-bis(dicyanomethylene)cyclohexane, should begin to precipitate almost immediately.[1]

  • Heating: Gently warm the mixture to approximately 50°C while continuing to stir. Maintain this temperature for a short period to ensure the reaction goes to completion.

  • Precipitation and Isolation: After warming, cool the mixture in an ice bath to maximize the precipitation of the product.

  • Filtration: Collect the pale beige solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water to remove the catalyst and any unreacted malononitrile. Follow with a wash using diethyl ether to remove organic impurities.

  • Drying: Dry the product under vacuum. The expected yield of 1,4-bis(dicyanomethylene)cyclohexane is approximately 92%.[1]

Step 2: Dehydrogenation to 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

This step converts the cyclohexane (B81311) intermediate to the fully conjugated TCNQ via dehydrogenation using N-bromosuccinimide (NBS).

Materials and Reagents:

  • 1,4-Bis(dicyanomethylene)cyclohexane (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Pyridine (catalyst)

  • Acetonitrile (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 1,4-bis(dicyanomethylene)cyclohexane in acetonitrile.

  • Reagent Addition: Add 2.0 equivalents of N-bromosuccinimide to the suspension. Then, add a single drop of pyridine to catalyze the reaction.

  • Dehydrogenation Reaction: Heat the mixture to reflux (the boiling point of acetonitrile, approx. 82°C) with vigorous stirring. The reaction is typically complete within 30 minutes.

  • Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature. The crude TCNQ product will precipitate as a solid.

  • Filtration: Collect the crude TCNQ by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from hot acetonitrile to yield bright, orange-yellow crystals of TCNQ. The expected yield after purification is approximately 84%.[1] The product should be stored in a desiccator, protected from light.

References

Application Notes and Protocols for the Use of 1,4-Cyclohexanedione in Uncatalyzed Oscillatory Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-cyclohexanedione (CHD) in uncatalyzed oscillatory chemical reactions, specifically the CHD-bromate-acid system. This system serves as a significant example of a bubble-free uncatalyzed bromate (B103136) oscillator (UBO), offering advantages for studying nonlinear chemical dynamics without the interference of gas evolution.

The oscillatory behavior arises from a complex network of reactions involving the oxidation and bromination of this compound. A key feature of this system is the in-situ generation of 1,4-dihydroxybenzene (hydroquinone, H₂Q), which plays a pivotal role in the feedback mechanism driving the oscillations.[1][2] The overall reaction avoids the cleavage of the cyclohexane (B81311) ring, thus preventing the formation of CO₂ bubbles, a common issue in other oscillators like the classic Belousov-Zhabotinsky (BZ) reaction using malonic acid.[3]

Data Presentation

The behavior of the uncatalyzed this compound-bromate-acid oscillator is highly dependent on the initial concentrations of the reactants, particularly the sulfuric acid concentration, which influences the bifurcation sequence of the system.

Table 1: Bifurcation Sequences in the Acidic Bromate-1,4-Cyclohexanedione Reaction

Sulfuric Acid (H₂SO₄) ConcentrationObserved Dynamical Behavior
≤ 1.0 mol/dm³Uncatalyzed Oscillations → Clock Reaction (with excitability) → Catalyzed Oscillations (with increasing catalyst concentration)
≥ 1.5 mol/dm³Uncatalyzed Oscillations → Catalyzed Oscillations (with increasing catalyst concentration)

Table 2: Typical Reactant Concentrations for Uncatalyzed Oscillations

ReagentConcentration Range (mol/dm³)
This compound (CHD)0.01 - 0.1
Sodium Bromate (NaBrO₃)0.05 - 0.2
Sulfuric Acid (H₂SO₄)0.5 - 2.0

Note: The specific characteristics of the oscillations (period, amplitude, duration) are sensitive to the precise concentrations within these ranges, as well as temperature and stirring rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving the uncatalyzed this compound-bromate-acid oscillatory reaction.

Protocol 1: Batch Reactor Temporal Oscillations

This protocol describes the procedure for observing temporal oscillations in a closed, stirred batch reactor.

Materials:

  • This compound (CHD)

  • Sodium Bromate (NaBrO₃)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized water

  • Glass reaction vessel (e.g., 50 mL beaker)

  • Magnetic stirrer and stir bar

  • Potentiometric monitoring system:

    • Platinum (Pt) redox electrode

    • Bromide-ion selective electrode (Br-ISE)

    • Reference electrode (e.g., Hg/Hg₂SO₄/K₂SO₄)

  • Data acquisition system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.5 M solution of this compound in deionized water. Gentle heating may be required for complete dissolution.

    • Prepare a 0.5 M solution of sodium bromate in deionized water.

    • Prepare a 4.0 M solution of sulfuric acid by carefully adding concentrated H₂SO₄ to deionized water under constant stirring in an ice bath.

  • Reaction Setup:

    • Place the reaction vessel on the magnetic stirrer and add a stir bar.

    • Add the required volumes of the this compound and sulfuric acid stock solutions to the reaction vessel to achieve the desired final concentrations (refer to Table 2).

    • Add deionized water to bring the volume to near the final desired volume.

    • Immerse the Pt redox electrode, Br-ISE, and the reference electrode into the solution. Ensure the electrodes are positioned so as not to interfere with the stirring.

    • Start the magnetic stirrer and set it to a constant rate (e.g., 500 rpm) to ensure a homogeneous mixture.

    • Connect the electrodes to the data acquisition system and begin recording the potential.

  • Initiation of Oscillation:

    • Initiate the reaction by adding the required volume of the sodium bromate stock solution to the reaction vessel.

    • Continue to record the potential of the Pt and Br-ISE electrodes over time. Oscillations in the potential indicate the progress of the oscillatory reaction.

  • Data Analysis:

    • Plot the recorded potential as a function of time to visualize the oscillations.

    • Analyze the data to determine the key characteristics of the oscillations, such as the induction period, period of oscillations, amplitude, and total duration of the oscillatory phase.

Protocol 2: Continuously Fed Stirred Tank Reactor (CSTR) Experiments

This protocol is for studying the dynamics of the oscillator under continuous flow conditions, which allows for the observation of sustained oscillations and other complex behaviors like bistability.

Materials:

  • Same as Protocol 1, with the addition of:

  • Continuously Fed Stirred Tank Reactor (CSTR) with a constant volume.

  • Peristaltic pump with multiple channels.

  • Inflow and outflow tubing.

  • Stock solution reservoirs.

Procedure:

  • Prepare Feed Solutions:

    • Prepare separate stock solutions of this compound, sodium bromate, and sulfuric acid at concentrations calculated to achieve the desired in-reactor concentrations at the chosen flow rate.

  • CSTR Setup:

    • Set up the CSTR with the inflow tubing connected to the peristaltic pump and the outflow tubing positioned to maintain a constant reaction volume.

    • Place the CSTR in a thermostated water bath to maintain a constant temperature.

    • Immerse the monitoring electrodes (Pt, Br-ISE, and reference) into the reactor.

    • Ensure constant and vigorous stirring within the CSTR.

  • Initiation and Monitoring:

    • Start the peristaltic pump to feed the reactant solutions into the CSTR at a constant and controlled flow rate.

    • Begin recording the electrode potentials as the reactor fills and reaches a steady state or an oscillatory state.

    • The system may exhibit sustained oscillations, a steady state, or bistability depending on the feed concentrations and flow rate.

  • Bifurcation Analysis:

    • Systematically vary one parameter (e.g., the concentration of one of the feed solutions or the flow rate) while keeping others constant.

    • Record the long-term behavior of the system for each parameter value to map out the different dynamical regimes and identify bifurcation points.

Visualizations

Reaction Mechanism and Key Species

The uncatalyzed this compound-bromate-acid reaction proceeds through a complex mechanism. The following diagram illustrates the central role of this compound (CHD) and its conversion to 1,4-dihydroxybenzene (H₂Q), which is a critical step in the oscillatory cycle.

Reaction_Pathway cluster_main Core Reaction Process CHD This compound (CHD) H2Q 1,4-Dihydroxybenzene (H₂Q) CHD->H2Q Aromatization BrO3 Bromate (BrO₃⁻) BrO3->H2Q H Acid (H⁺) H->CHD BQ 1,4-Benzoquinone (Q) H2Q->BQ Oxidation Br_minus Bromide (Br⁻) H2Q->Br_minus Feedback Loop Br_org Bromoorganics BQ->Br_org Bromination Br_minus->BrO3 Inhibition

Core reaction pathway in the CHD-bromate system.
Experimental Workflow for Batch Reactor Studies

The logical flow for conducting experiments in a batch reactor is outlined in the diagram below.

Experimental_Workflow prep 1. Prepare Stock Solutions (CHD, NaBrO₃, H₂SO₄) setup 2. Set up Batch Reactor (Vessel, Stirrer, Electrodes) prep->setup mix 3. Mix Reactants (CHD, H₂SO₄, H₂O) setup->mix start_rec 4. Start Data Acquisition mix->start_rec initiate 5. Initiate Reaction (Add NaBrO₃) start_rec->initiate monitor 6. Monitor Potential vs. Time initiate->monitor analyze 7. Analyze Oscillation Data (Period, Amplitude, Duration) monitor->analyze

Workflow for batch reactor experiments.
Conceptual Diagram of the Oscillatory Feedback Loop

The oscillations in the uncatalyzed CHD-bromate system are driven by a negative feedback loop involving bromide ions and an autocatalytic production of bromous acid. The key species, 1,4-dihydroxybenzene (H₂Q), plays a crucial role in this process.

Feedback_Loop HBrO2_pool HBrO₂ Pool Br_pool Br⁻ Pool HBrO2_pool->Br_pool Production Autocatalysis Autocatalytic Production of HBrO₂ Br_pool->Autocatalysis Inhibition H2Q_prod H₂Q Production (from CHD) H2Q_consump H₂Q Consumption H2Q_prod->H2Q_consump Slow H2Q_consump->Autocatalysis Enables Autocatalysis->HBrO2_pool Rapid Increase Autocatalysis->H2Q_consump Fast

Conceptual feedback loop of the oscillator.

References

Application Notes and Protocols: Preparation of 1,4-Cyclohexanedione Monoethylene Acetal for Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione monoethylene acetal (B89532), also known as 1,4-dioxaspiro[4.5]decan-8-one, is a versatile synthetic intermediate widely employed in organic synthesis. Its primary application lies in its function as a protecting group for one of the two carbonyl functionalities of this compound. This selective protection allows for a wide range of chemical transformations to be carried out on the unprotected ketone, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The acetal protecting group is stable under neutral to strongly basic conditions, which is crucial for reactions involving organometallics, hydrides, and other nucleophilic reagents.[2][3][4][5] Deprotection can be readily achieved under acidic conditions, regenerating the ketone. This document provides detailed application notes and experimental protocols for the preparation of this compound monoethylene acetal.

Applications in Synthesis

The strategic use of this compound monoethylene acetal as a protecting group enables chemists to perform selective reactions on multifunctional molecules. For instance, it allows for the selective reduction or Grignard addition to an ester group in the presence of a ketone.[4] The acetal effectively masks the more reactive ketone, directing the reagent to the desired site. This strategy is of paramount importance in the multi-step synthesis of complex target molecules prevalent in drug discovery and development.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound Monoethylene Acetal
ProtocolCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1p-Toluenesulfonic acidToluene (B28343)Reflux5-8>45Not Specified[6]
2Acetic AcidTetrahydrofuran80-85670-72Not Specified[7]
3Methyl triethyl ammonium (B1175870) chlorideEthylene (B1197577) glycol5019696.1[8]
4Acid Catalyst (unspecified)Methylene Chloride30-505-84699.6[6]
Table 2: Spectroscopic Data for this compound Monoethylene Acetal
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.98 (s, 4H, -OCH₂CH₂O-), 2.44 (t, J=6.8 Hz, 4H, -CH₂C=O), 1.95 (t, J=6.8 Hz, 4H, -CH₂C(O)-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 209.0 (C=O), 107.7 (O-C-O), 64.6 (-OCH₂CH₂O-), 37.8 (-CH₂C=O), 34.9 (-CH₂C(O)-)
IR (KBr, cm⁻¹)2955, 2885 (C-H str), 1715 (C=O str), 1160, 1080 (C-O str)
Mass Spectrum (EI)m/z (%): 156 (M⁺, 25), 99 (100), 86 (80), 55 (40)

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis in Toluene

This protocol utilizes p-toluenesulfonic acid as a catalyst and toluene as a solvent, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1 equiv.), ethylene glycol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).

  • Add a sufficient amount of toluene to suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction for 5-8 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure this compound monoethylene acetal.

Protocol 2: Acetic Acid Catalyzed Synthesis in Tetrahydrofuran

This method employs acetic acid as a catalyst in tetrahydrofuran.

Materials:

  • This compound

  • Ethylene glycol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Toluene

  • 10% Sodium chloride solution

  • Ethyl acetate (B1210297)

  • Cyclohexane (B81311)

  • Reaction kettle with stirrer

  • Heating and cooling system

Procedure:

  • In a reaction kettle, dissolve this compound (1 equiv.) in tetrahydrofuran.

  • Add ethylene glycol (1.05 equiv.) and acetic acid (2.5 equiv. by weight relative to cyclohexanedione) to the solution.[7]

  • Heat the mixture to 80-85°C with stirring and maintain for 6 hours.[7]

  • After the reaction is complete, cool the mixture to 25-30°C.

  • Add water to the reaction system and extract multiple times with toluene.

  • Combine the organic phases and wash with a 10% sodium chloride solution.

  • Distill the organic phase to remove toluene.

  • Crystallize the product from a mixed solution of ethyl acetate and cyclohexane at 10-15°C to obtain this compound monoethylene acetal.[7]

Visualizations

ReactionScheme cluster_reactants Reactants cluster_product Product This compound This compound\nmonoethylene acetal This compound->this compound\nmonoethylene acetal + Ethylene Glycol Acid Catalyst Ethylene Glycol

Caption: Reaction scheme for the synthesis of this compound monoethylene acetal.

ExperimentalWorkflow A 1. Mix Reactants & Catalyst (this compound, Ethylene Glycol, Acid) B 2. Add Solvent (e.g., Toluene or THF) A->B C 3. Heat Reaction Mixture (Reflux or 80-85°C) B->C D 4. Monitor Reaction Progress (e.g., Water collection or TLC) C->D E 5. Work-up (Washing, Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the preparation of this compound monoethylene acetal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Cyclohexanedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Cyclohexanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes for this compound:

  • From Diethyl Succinate (B1194679): This method involves the self-condensation of diethyl succinate in the presence of a strong base like sodium ethoxide to form 2,5-dicarbethoxy-1,4-cyclohexanedione. This intermediate is then hydrolyzed and decarboxylated to yield this compound.[1][2][3][4]

  • From Hydroquinone (B1673460): This route involves the catalytic hydrogenation of hydroquinone to produce 1,4-cyclohexanediol (B33098), which is subsequently oxidized to this compound.[5][6]

Q2: Which starting material is recommended for higher yields?

A2: Both methods can produce good yields, but the choice may depend on the available equipment and reagents. The method starting from diethyl succinate is well-established and can provide yields of 81-89% for the final decarboxylation step.[2] The hydroquinone route is considered a greener synthesis, and with optimization, the oxidation of 1,4-cyclohexanediol can achieve a product selectivity of up to 99.1%.[6]

Q3: What are the key reaction conditions to control for optimal yield in the diethyl succinate method?

A3: For the initial condensation of diethyl succinate, it is crucial to use a strong base like sodium ethoxide in absolute ethanol (B145695). The reaction is typically run at reflux for an extended period (e.g., 24 hours).[2][4] For the subsequent hydrolysis and decarboxylation, heating the intermediate in water under pressure at 185–195°C for a short duration (10–15 minutes) is critical for high yields.[2][4]

Q4: What are some common side reactions or byproducts to be aware of?

A4: In the diethyl succinate method, incomplete hydrolysis or decarboxylation can lead to impurities. During the oxidation of 1,4-cyclohexanediol (from the hydroquinone route), over-oxidation can occur, and in some cases, aromatization to form 1,4-dihydroxybenzene (hydroquinone) can be a side reaction.[7] When performing monoketalization of this compound, the formation of the bisketal is a common side product.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2,5-dicarbethoxy-1,4-cyclohexanedione (from diethyl succinate) - Inactive sodium ethoxide catalyst.- Presence of water in the reaction mixture.- Insufficient reaction time or temperature.- Prepare fresh sodium ethoxide or use commercially available, high-quality reagent.- Ensure the use of absolute ethanol and dry glassware.- Maintain reflux for the recommended duration (e.g., 24 hours).[2][4]
Low yield of this compound (from hydrolysis/decarboxylation) - Incomplete hydrolysis of the diester intermediate.- Sub-optimal temperature or time for decarboxylation.- Ensure the intermediate is fully dissolved during the hydrolysis step.- Carefully control the temperature to 185–195°C and the reaction time to 10–15 minutes when using a pressure vessel.[2][4]
Low yield of this compound (from hydroquinone oxidation) - Inefficient catalyst for the oxidation of 1,4-cyclohexanediol.- Non-optimal reaction temperature.- Screen different oxidation catalysts. For example, a sodium tungstate (B81510) dihydrate complex with oxalic acid as a ligand has shown high product selectivity.[6]- Optimize the reaction temperature; for the aforementioned catalyst, 80°C was found to be effective.[6]
Product is impure (contains starting material or intermediates) - Incomplete reaction.- Inefficient purification.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.- For purification, recrystallization from a suitable solvent like carbon tetrachloride or a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) is effective.[2][8]
Formation of a rock-like precipitate during the diethyl succinate condensation - The sodium salt of 2,5-dicarbethoxy-1,4-cyclohexanedione can sometimes form a hard precipitate.- If stirring is impeded, carefully break up the precipitate with a spatula. Allowing the mixture to stir overnight after the addition of sulfuric acid can also help to break it down.[2]

Experimental Protocols

Synthesis of this compound from Diethyl Succinate[2][4]

Step A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Prepare a solution of sodium ethoxide by dissolving sodium (92 g) in absolute ethanol (900 ml) under reflux.

  • To the hot solution, add diethyl succinate (348.4 g) in one portion.

  • Heat the mixture under reflux for 24 hours. A thick precipitate will form.

  • Remove ethanol under reduced pressure.

  • Add 2N sulfuric acid (2 L) to the warm residue and stir vigorously for 3-4 hours.

  • Collect the solid by suction filtration and wash with water.

  • Recrystallize the air-dried product from hot ethyl acetate to yield 165–175 g (64–68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Step B: this compound

  • Place the purified 2,5-dicarbethoxy-1,4-cyclohexanedione (170 g) and water (170 ml) in a pressure vessel.

  • Heat the vessel to 185–195°C and maintain this temperature for 10–15 minutes.

  • Cool the vessel rapidly in an ice bath and release the pressure.

  • Transfer the resulting liquid to a distillation flask.

  • Remove most of the water and ethanol under reduced pressure.

  • Distill the residue under vacuum (130–133°C at 20 mm Hg) to obtain 60–66 g (81–89%) of this compound as a white to pale-yellow solid.

Synthesis of this compound from Hydroquinone[5][6]

Step A: Hydrogenation of Hydroquinone to 1,4-Cyclohexanediol

  • In an autoclave, combine hydroquinone, a Raney nickel catalyst, and water as the solvent.

  • Pressurize the vessel with hydrogen gas (e.g., 2.5 MPa).

  • Heat the mixture (e.g., 120°C) with stirring (e.g., 600 r/min).

  • After the reaction is complete, filter off the catalyst to obtain a solution of 1,4-cyclohexanediol.

Step B: Oxidation of 1,4-Cyclohexanediol to this compound

  • To a three-necked flask, add sodium tungstate (0.66 g), o-phenanthroline (0.45 g), and 30% hydrogen peroxide (60 ml).

  • Stir the mixture for 5 minutes.

  • Add 1,4-cyclohexanediol (11.6 g).

  • Heat the reaction mixture to 80°C for 12 hours.

  • Distill the product to obtain this compound.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic Route Starting Material Intermediate Final Product Yield Reference
Dieckmann CondensationDiethyl Succinate2,5-Dicarbethoxy-1,4-cyclohexanedione81–89% (from intermediate)[2]
Catalytic Hydrogenation & OxidationHydroquinone1,4-CyclohexanediolHigh selectivity (up to 99.1%)[6]

Visualizations

Synthesis_from_Diethyl_Succinate DiethylSuccinate Diethyl Succinate Intermediate 2,5-Dicarbethoxy- This compound DiethylSuccinate->Intermediate  NaOEt, EtOH Reflux FinalProduct This compound Intermediate->FinalProduct  H2O, 185-195°C (Pressure)

Caption: Workflow for the synthesis of this compound from diethyl succinate.

Synthesis_from_Hydroquinone Hydroquinone Hydroquinone Cyclohexanediol 1,4-Cyclohexanediol Hydroquinone->Cyclohexanediol  H2, Raney Ni FinalProduct This compound Cyclohexanediol->FinalProduct  H2O2, Catalyst

Caption: Workflow for the synthesis of this compound from hydroquinone.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction PurificationIssue Purification Issue? IncompleteReaction->PurificationIssue No OptimizeTimeTemp Optimize Time & Temperature IncompleteReaction->OptimizeTimeTemp Yes Recrystallize Recrystallize Product PurificationIssue->Recrystallize Yes End Yield Optimized PurificationIssue->End No OptimizeTimeTemp->End Recrystallize->End

Caption: A logical troubleshooting workflow for addressing low yield issues.

References

Technical Support Center: Synthesis of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-cyclohexanedione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale synthetic routes are the Dieckmann condensation of diethyl succinate (B1194679) followed by hydrolysis and decarboxylation, and the Birch reduction of hydroquinone (B1673460) dimethyl ether followed by hydrolysis.

Q2: Why is the purity of the starting materials and intermediates critical?

A2: The purity of starting materials and intermediates, such as 2,5-dicarbethoxy-1,4-cyclohexanedione in the Dieckmann condensation route, is crucial for achieving a high yield of the final product.[1] Impurities can lead to the formation of side products and complicate the purification of this compound.

Troubleshooting Guide: Dieckmann Condensation Route

This route involves the base-catalyzed intramolecular condensation of diethyl succinate to form diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate, followed by hydrolysis and decarboxylation.

Issue 1: Low yield of the intermediate, diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate.

  • Possible Cause A: Intermolecular Condensation. Instead of the desired intramolecular cyclization, diethyl succinate can undergo intermolecular condensation, leading to the formation of a dimeric byproduct with the molecular formula C12H16O6.

  • Troubleshooting:

    • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular reaction.

    • Slow Addition: Add the diethyl succinate slowly to the base to maintain a low concentration of the starting material.

  • Possible Cause B: Incomplete Reaction. The reaction may not have gone to completion.

  • Troubleshooting:

    • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time, as indicated in established protocols.[1]

    • Base Strength: Use a strong enough base (e.g., sodium ethoxide) to ensure complete deprotonation and cyclization.

Issue 2: Formation of a thick, unmanageable precipitate during the Dieckmann condensation.

  • Possible Cause: The sodium salt of the product, 2,5-dicarbethoxy-1,4-cyclohexanedione, can precipitate out of the solution, sometimes forming hard lumps that are difficult to stir and react completely.[1]

  • Troubleshooting:

    • Vigorous Stirring: Employ efficient mechanical stirring to maintain a mobile slurry.

    • Manual Break-up: If necessary and safe, carefully break up any large precipitates with a spatula to ensure complete reaction during the subsequent workup.[1]

Issue 3: Low yield of this compound after hydrolysis and decarboxylation.

  • Possible Cause: Incomplete Hydrolysis and Decarboxylation. The hydrolysis of the ester groups and the subsequent decarboxylation may not be complete.

  • Troubleshooting:

    • Reaction Conditions: Ensure adequate heating and reaction time as specified in the protocol. The use of strong acids like sulfuric acid or high temperatures (185-195°C) with water is often required for this step.[1]

    • Monitoring: If possible, monitor the reaction by a suitable analytical technique (e.g., TLC, GC) to ensure the disappearance of the starting material and intermediates.

Troubleshooting Guide: Birch Reduction Route

This route typically involves the reduction of 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether) to 1,4-dimethoxy-1,4-cyclohexadiene, followed by acidic hydrolysis to yield this compound.

Issue 1: Low yield of the desired 1,4-dimethoxy-1,4-cyclohexadiene.

  • Possible Cause A: Over-reduction. The aromatic ring can be further reduced beyond the desired cyclohexadiene stage, potentially leading to the formation of vinyl ethers or even fully saturated products.[2]

  • Troubleshooting:

    • Control Stoichiometry: Carefully control the stoichiometry of the alkali metal (e.g., sodium or lithium) and the proton source (e.g., ethanol).

    • Temperature Control: Maintain a low reaction temperature (typically -78 °C in liquid ammonia) to control the reactivity.

  • Possible Cause B: Dimerization. Radical anions formed during the reduction can sometimes dimerize.

  • Troubleshooting:

    • Reaction Conditions: Adhering to established protocols regarding concentration and temperature can minimize this side reaction.

Issue 2: Incomplete hydrolysis of the enol ether intermediate.

  • Possible Cause: The acidic hydrolysis of the 1,4-dimethoxy-1,4-cyclohexadiene to this compound may be incomplete.

  • Troubleshooting:

    • Acid Catalyst: Use a suitable acid catalyst (e.g., aqueous HCl or oxalic acid) and ensure sufficient reaction time for the hydrolysis to go to completion.

    • Two-Phase System: If the reaction is biphasic, ensure efficient stirring to maximize the interfacial area and promote hydrolysis.

Side Product Summary

Synthetic RouteStepCommon Side ProductStructureMitigation Strategy
Dieckmann Condensation CyclizationDimeric Adduct (C12H16O6)Not explicitly foundHigh dilution, slow addition of starting material
Hydrolysis/DecarboxylationIncompletely hydrolyzed/decarboxylated intermediatesNot explicitly foundEnsure sufficient reaction time and temperature
Birch Reduction ReductionOver-reduced products (e.g., vinyl ethers)Not explicitly foundCareful control of stoichiometry and temperature
HydrolysisUnreacted enol etherNot explicitly foundUse of appropriate acid catalyst and reaction time
General Ketalization for protectionThis compound bis(ethylene ketal)Control stoichiometry of ethylene (B1197577) glycol, separation by chromatography[3]

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from Organic Syntheses.[1]

  • Preparation of 2,5-Dicarbethoxy-1,4-cyclohexanedione: A solution of sodium ethoxide is prepared by adding sodium (92 g, 4 g atoms) to absolute ethanol (B145695) (900 ml). The mixture is heated to reflux to ensure complete reaction. To the hot solution, diethyl succinate (348.4 g, 2 moles) is added, and the mixture is refluxed for 24 hours. The resulting precipitate is collected after cooling and acidification with 2N sulfuric acid. The crude product is recrystallized from ethyl acetate.

  • Hydrolysis and Decarboxylation: The purified 2,5-dicarbethoxy-1,4-cyclohexanedione (170 g, 0.66 mole) and water (170 ml) are heated in a pressure vessel to 185-195 °C for 10-15 minutes. After cooling, the product is isolated by distillation under reduced pressure.

Visualizations

dieckmann_side_reaction diethyl_succinate Diethyl Succinate enolate Enolate Intermediate diethyl_succinate->enolate Base intramolecular Intramolecular Attack enolate->intramolecular intermolecular Intermolecular Attack enolate->intermolecular High Concentration desired_product Diethyl 2,5-dioxo-1,4- cyclohexanedicarboxylate intramolecular->desired_product side_product Dimeric Side Product (C12H16O6) intermolecular->side_product

Caption: Pathway showing desired intramolecular vs. side intermolecular Dieckmann condensation.

birch_reduction_pathway start 1,4-Dimethoxybenzene radical_anion Radical Anion start->radical_anion Na/NH3, EtOH cyclohexadiene 1,4-Dimethoxy-1,4- cyclohexadiene radical_anion->cyclohexadiene over_reduction Over-reduction cyclohexadiene->over_reduction Excess Na final_product This compound cyclohexadiene->final_product H3O+ vinyl_ether Vinyl Ether Side Product over_reduction->vinyl_ether

Caption: Birch reduction pathway and potential over-reduction side reaction.

References

Technical Support Center: Troubleshooting Low Yield in 1,4-Cyclohexanedione Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during condensation reactions with 1,4-cyclohexanedione, helping you optimize your reaction yields and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions involving this compound?

A1: The most common condensation reactions involving this compound are the Aldol condensation and the Knoevenagel condensation. In an Aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a weak base, followed by dehydration.[1][2][3]

Q2: What are the primary reasons for low yields in these reactions?

A2: Low yields can stem from several factors including an inactive or inappropriate catalyst, unsuitable reaction solvent or temperature, steric hindrance of the substrates, and the presence of water which can inhibit the reaction.[1] Side reactions such as self-condensation of the ketone, Michael addition of the active methylene compound to the product, and polymerization can also significantly reduce the yield of the desired product.[1]

Q3: How can I minimize the formation of side products?

A3: To minimize side products, it is crucial to carefully control the reaction conditions. Using a weak base is preferred to prevent the self-condensation of the carbonyl compound.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) and stopping the reaction once the starting material is consumed can prevent the formation of byproducts due to prolonged reaction times or high temperatures.[1] Additionally, precise control over the stoichiometry of the reactants is essential.[1]

Q4: What is the role of water in these condensation reactions, and how can it be removed?

A4: The Knoevenagel condensation, for example, produces water as a byproduct. This water can inhibit the reaction by shifting the equilibrium back towards the reactants.[1] To drive the reaction forward and improve yield, water should be removed. This can be achieved through methods like azeotropic distillation or by using drying agents such as molecular sieves.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes and Solutions

Potential CauseRecommended Solution
Inactive or Inappropriate Catalyst Use a fresh catalyst. Consider switching to a more active catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. For greener alternatives, explore solid-supported catalysts.[1]
Unsuitable Solvent The choice of solvent is critical. While protic solvents like ethanol (B145695) can be effective, polar aprotic solvents such as DMF have also demonstrated excellent results.[1] Consider experimenting with solvent-free conditions, which can sometimes lead to improved yields.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. While many condensations can proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly enhance the reaction rate and yield.[1]
Steric Hindrance If your substrates are sterically hindered, a stronger base or longer reaction times may be necessary to achieve a good yield.[1]
Presence of Water As mentioned in the FAQs, water can inhibit the reaction. Employ water removal techniques such as azeotropic distillation or the use of molecular sieves.[1]
Issue 2: Formation of Multiple Products/Side Reactions

Potential Causes and Solutions

Potential CauseRecommended Solution
Self-Condensation Using a strong base can promote the self-condensation of this compound. A weaker base, such as an amine, is generally preferred to minimize this side reaction.[1]
Michael Addition The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a Michael addition with the active methylene compound.[1] To mitigate this, carefully control the stoichiometry and consider a lower reaction temperature.
Polymerization Overly long reaction times or excessively high temperatures can lead to polymerization of the reactants or products.[1] Monitor the reaction progress closely and quench it as soon as the starting material is consumed.[1]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to the formation of various side products. Carefully control the stoichiometry, and in some cases, using a slight excess of the active methylene compound may be beneficial.[1]

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound

This protocol provides a general methodology. Optimal conditions may vary depending on the specific active methylene compound used.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the reaction mixture to a temperature between 60-90°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Water Removal (Optional but Recommended): If using a solvent like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water. Alternatively, add activated molecular sieves to the reaction mixture.[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Product Yield check_catalyst 1. Check Catalyst - Is it fresh? - Is it appropriate? start->check_catalyst change_catalyst Action: - Use fresh catalyst - Try a different catalyst (e.g., piperidine) check_catalyst->change_catalyst Issue Found check_conditions 2. Evaluate Reaction Conditions - Temperature? - Solvent? check_catalyst->check_conditions No Issue change_catalyst->check_conditions optimize_conditions Action: - Optimize temperature (e.g., 60-90°C) - Test different solvents (e.g., Ethanol, DMF) check_conditions->optimize_conditions Issue Found check_water 3. Consider Water Inhibition - Is water being produced? check_conditions->check_water No Issue optimize_conditions->check_water remove_water Action: - Use molecular sieves - Azeotropic distillation check_water->remove_water Issue Found check_side_reactions 4. Investigate Side Reactions - TLC shows multiple spots? check_water->check_side_reactions No Issue remove_water->check_side_reactions mitigate_side_reactions Action: - Use weaker base - Control stoichiometry - Monitor reaction time check_side_reactions->mitigate_side_reactions Issue Found success Improved Yield check_side_reactions->success No Issue mitigate_side_reactions->success

Caption: A step-by-step workflow for troubleshooting low yields.

Factors Influencing Reaction Yield

FactorsInfluencingYield yield Reaction Yield catalyst Catalyst (Activity, Loading) catalyst->yield solvent Solvent (Polarity, Protic/Aprotic) solvent->yield temperature Temperature temperature->yield time Reaction Time time->yield stoichiometry Stoichiometry stoichiometry->yield water Water Removal water->yield

Caption: Key experimental factors that affect the final product yield.

Knoevenagel Condensation Pathway

KnoevenagelPathway cluster_reactants Reactants cluster_intermediates Intermediates ketone This compound intermediate Adduct ketone->intermediate active_methylene Active Methylene Compound enolate Enolate (Resonance Stabilized) active_methylene->enolate Base Catalyst enolate->ketone Nucleophilic Attack product α,β-Unsaturated Product intermediate->product Dehydration water H₂O intermediate->water

Caption: The reaction mechanism of the Knoevenagel condensation.

References

improving the long-term stability of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the long-term stability of 1,4-Cyclohexanedione during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of this compound?

A1: The long-term stability of this compound can be compromised by several factors, including:

  • Exposure to Light and Air: this compound is known to be sensitive to light and air, which can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is recommended to store the compound in a cool place.[1]

  • Moisture: The presence of water can facilitate certain degradation pathways.

  • pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze degradation reactions such as aldol (B89426) condensation.[2]

Q2: What are the common degradation pathways for this compound?

A2: this compound can degrade through several pathways:

  • Oxidation: Exposure to air and light can lead to oxidation, potentially forming species like 1,4-dihydroxybenzene and subsequently 1,4-benzoquinone.

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation to form dimers, trimers, and other higher molecular weight byproducts.[2] This is a common reaction for ketones with α-hydrogens.

  • Polymerization: Under certain conditions, extensive self-condensation can lead to the formation of polymeric materials.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maximize the shelf-life of this compound, adhere to the following storage guidelines:

  • Container: Store in a tightly closed container to prevent exposure to air and moisture.[3][4][5][6]

  • Atmosphere: For enhanced stability, store under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature: Store in a cool, dry, and well-ventilated area.[3][4][6] Refrigeration (<15°C) is recommended.[1]

  • Light: Protect from light by using an opaque or amber-colored container.[1]

Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?

  • Citric acid

  • Lecithin

  • Sodium hexametaphosphate The addition of such stabilizers should be done in trace amounts (e.g., 0.0001 to 0.1 wt.%) and must be validated for compatibility and effectiveness for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration (yellowing) of the solid compound. Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, opaque container under an inert atmosphere. For purification, recrystallization from a suitable solvent like carbon tetrachloride may be considered.
Inconsistent experimental results or low yields. Degradation of the starting material.Verify the purity of your this compound using an appropriate analytical method (e.g., GC or HPLC) before use. If degradation is suspected, purify the compound. Ensure proper storage conditions are maintained.
Formation of an insoluble precipitate in a reaction mixture. Polymerization or formation of high molecular weight condensation products.This is likely due to the presence of acidic or basic impurities. Ensure all glassware is clean and dry, and that solvents are of high purity and free from acidic or basic residues. If the reaction conditions are basic or acidic, consider lowering the temperature to slow the rate of condensation.
Appearance of unexpected peaks in analytical chromatograms (GC/HPLC). Presence of degradation products or impurities.Conduct a forced degradation study to identify potential degradation products and their retention times. Use a validated, stability-indicating analytical method for your analysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and improving the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is a general guideline based on ICH recommendations and should be adapted and validated for this compound.[5][7][8]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat the solution at 60°C for 24 hours.

    • Neutralize a sample with NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize a sample with HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 3% H₂O₂ solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a calibrated oven at 60°C for 48 hours.

    • Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions.

  • Photolytic Degradation:

    • Expose a known amount of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC or GC).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or other suitable buffer components

  • Samples from the forced degradation study

Procedure:

  • Initial Method Development:

    • Start with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a flow rate of 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value for this compound (e.g., determined by UV scan).

    • Inject a standard solution of this compound to determine its retention time.

  • Method Optimization:

    • Inject the samples from the forced degradation study.

    • Adjust the mobile phase composition (gradient or isocratic), pH, and flow rate to achieve baseline separation of the parent compound from all degradation product peaks.

    • Ensure the method has adequate resolution, peak symmetry, and theoretical plates.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can accurately measure the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 3: Evaluating the Efficacy of a Stabilizer

Objective: To determine if a potential stabilizer can inhibit the degradation of this compound under stress conditions.

Materials:

  • This compound

  • Potential stabilizer (e.g., citric acid)

  • Appropriate solvents

  • Equipment for the chosen stress condition (e.g., oven for thermal stress)

  • Validated stability-indicating analytical method

Procedure:

  • Sample Preparation:

    • Prepare a control sample of this compound in a suitable solvent.

    • Prepare a test sample of this compound in the same solvent, containing a known concentration of the stabilizer (e.g., 0.01% w/w).

  • Stress Application:

    • Expose both the control and test samples to a specific stress condition that is known to cause degradation (e.g., heat at 60°C for 48 hours).

  • Analysis:

    • At predetermined time points (e.g., 0, 24, 48 hours), withdraw aliquots from both samples.

    • Analyze the samples using the validated stability-indicating analytical method.

  • Evaluation:

    • Compare the percentage of degradation of this compound in the control sample versus the test sample.

    • A significantly lower degradation in the test sample indicates that the stabilizer is effective under the tested conditions.

Visualizations

degradation_pathway CHD This compound Oxidation Oxidation (Light, Air) CHD->Oxidation Condensation Aldol Condensation (Acid/Base) CHD->Condensation Benzoquinone 1,4-Benzoquinone Oxidation->Benzoquinone Polymer Dimers, Trimers, Polymers Condensation->Polymer Degradation_Products Degradation Products Benzoquinone->Degradation_Products Polymer->Degradation_Products troubleshooting_flow Start Stability Issue Observed Check_Storage Review Storage Conditions (Temp, Light, Air, Moisture) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Check_Purity Assess Purity of Starting Material (GC/HPLC) Check_Storage->Check_Purity No Correct_Storage Correct Storage Conditions (Cool, Dark, Inert Atm.) Improper_Storage->Correct_Storage Resolved Issue Resolved Correct_Storage->Resolved Impure Impure Material Check_Purity->Impure Yes Check_Reaction Evaluate Reaction Conditions (pH) Check_Purity->Check_Reaction No Purify Purify Material (e.g., Recrystallization) Impure->Purify Purify->Resolved Acid_Base Acidic/Basic Contamination Check_Reaction->Acid_Base Yes Check_Reaction->Resolved No Control_pH Control pH, Use Pure Solvents/Reagents Acid_Base->Control_pH Control_pH->Resolved experimental_workflow Start Define Stability Study Objective Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (HPLC/GC) Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Long_Term_Study Conduct Long-Term Stability Study Validate_Method->Long_Term_Study Analyze_Samples Analyze Samples at Time Points Long_Term_Study->Analyze_Samples Evaluate_Data Evaluate Data & Determine Shelf-Life Analyze_Samples->Evaluate_Data

References

Technical Support Center: Scaling Up 1,4-Cyclohexanedione Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Cyclohexanedione Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield for this compound synthesis when moving from a laboratory (gram-scale) to a pilot plant (kilogram-scale) production. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here's a step-by-step troubleshooting guide:

    • Reaction Conditions:

      • Temperature Control: Exothermic reactions, such as the Dieckmann condensation of diethyl succinate (B1194679), can be difficult to control at a larger scale.[1] Inadequate heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of the product. Ensure your reactor's cooling system is sufficient for the increased volume and monitor the internal temperature at multiple points.

      • Mixing Efficiency: In larger reactors, inefficient mixing can result in poor mass and heat transfer, leading to incomplete reactions and the formation of byproducts.[2][3] Evaluate your agitator's design and speed to ensure homogenous mixing of reactants.

    • Reagent Purity and Addition:

      • Purity of Starting Materials: The purity of reagents like diethyl succinate can significantly impact the yield. Impurities can interfere with the reaction or catalyze side reactions.

      • Controlled Addition: At a larger scale, the rate of addition of reagents, especially strong bases like sodium ethoxide, becomes more critical. A slow, controlled addition can help manage the exotherm and prevent the formation of unwanted byproducts.

    • Work-up and Isolation:

      • Quenching: The quenching of the reaction with acid needs to be carefully controlled to avoid degradation of the intermediate, 2,5-dicarbethoxy-1,4-cyclohexanedione.

      • Extraction and Phase Separation: Inefficient phase separation during aqueous work-up can lead to loss of product. Ensure adequate settling time and consider the use of appropriate solvent volumes.

Issue 2: Poor Purity and High Impurity Levels

  • Question: Our scaled-up batches of this compound show high levels of impurities, particularly the bis-ketal byproduct during the protection step. How can we improve the purity?

  • Answer: Impurity control is a critical aspect of scaling up production. The formation of the bis(ethylene ketal) of this compound is a common issue.[4] Here are some strategies to address this:

    • Stoichiometry and Reaction Control:

      • Molar Ratio of Reactants: Carefully control the molar ratio of this compound to ethylene (B1197577) glycol. Using a slight excess of the dione (B5365651) can favor the formation of the desired monoketal.

      • Catalyst Loading: The amount of acid catalyst (e.g., p-toluenesulfonic acid) can influence the reaction selectivity. Optimize the catalyst loading at the pilot scale.

    • Purification Techniques:

      • Crystallization: The polarity difference between the monoketal and the bis-ketal can be exploited for purification by crystallization. However, repeated crystallizations can lead to significant product loss.[4] Experiment with different solvent systems to achieve efficient separation in a single crystallization step. A mixed solvent system of ethyl acetate (B1210297) and cyclohexane (B81311) has been shown to be effective.[4]

      • Chromatography: While not always practical for large-scale production, column chromatography can be used for high-purity requirements.

    • Analytical Monitoring:

      • In-Process Controls (IPCs): Implement in-process monitoring using techniques like Gas Chromatography (GC) to track the formation of the desired product and impurities.[5][6] This allows for timely adjustments to reaction parameters.

Issue 3: Difficulty in Handling and Isolation of Solids

  • Question: We are facing challenges with the filtration and drying of the intermediate, 2,5-dicarbethoxy-1,4-cyclohexanedione, at a larger scale. The filtration is slow, and the product is difficult to dry. What can we do?

  • Answer: Solid handling is a common bottleneck in scaling up chemical processes. Here are some recommendations:

    • Filtration:

      • Crystal Morphology: The size and shape of the crystals can significantly affect filtration speed. Aim for larger, more uniform crystals by controlling the cooling rate during crystallization.

      • Filter Type: Ensure the filter type and size are appropriate for the batch size. Consider using a filter press or a centrifugal filter for larger quantities.

    • Drying:

      • Washing: Thoroughly wash the filter cake with a suitable solvent to remove residual impurities and mother liquor, which can hinder drying.

      • Drying Equipment: For larger quantities, a vacuum oven or a rotary dryer is more efficient than air drying. Ensure the temperature is controlled to prevent product degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthesis routes for this compound suitable for industrial production?

    • A1: The two main routes are the self-condensation of diethyl succinate (Dieckmann condensation) followed by hydrolysis and decarboxylation, and the oxidation of 1,4-cyclohexanediol (B33098).[7] The choice of route often depends on the availability and cost of raw materials, as well as environmental considerations.

  • Q2: What are the key safety precautions to consider when scaling up this compound production?

    • A2: Key safety precautions include:

      • Handling of Sodium Ethoxide: This is a highly reactive and corrosive base. Use appropriate personal protective equipment (PPE) and ensure it is handled in a dry, inert atmosphere.

      • Exothermic Reaction Control: The Dieckmann condensation is exothermic.[1] A robust cooling system and controlled reagent addition are crucial to prevent thermal runaway.

      • Solvent Handling: Use and store flammable solvents in well-ventilated areas away from ignition sources.[8]

      • Waste Disposal: Dispose of solvent and aqueous waste in accordance with local and national environmental regulations.[8][9][10][11]

  • Q3: How can we monitor the progress of the reaction and the purity of the product during production?

    • A3: In-process controls (IPCs) are essential. Gas Chromatography (GC) is a suitable technique for monitoring the disappearance of starting materials and the formation of products and byproducts.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities.

  • Q4: What are the typical impurities found in this compound, and what are their sources?

    • A4: Common impurities include:

      • Unreacted starting materials: Diethyl succinate or 1,4-cyclohexanediol.

      • Byproducts from the Dieckmann condensation: Various condensation and decomposition products.

      • Bis-ketal of this compound: Formed during the protection of the ketone group.[4]

      • Residual solvents: From the reaction and purification steps.

  • Q5: What are the important considerations for waste management in large-scale production?

    • A5: A comprehensive waste management plan is crucial. This includes:

      • Segregation of waste streams: Separate halogenated and non-halogenated solvent waste.[8]

      • Solvent recycling: Where possible, recycle and reuse solvents to reduce costs and environmental impact.

      • Treatment of aqueous waste: Neutralize acidic or basic aqueous waste before disposal.

      • Compliance with regulations: Adhere to all local and national environmental regulations for hazardous waste disposal.[8][9][10][11]

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales for this compound Synthesis (via Dieckmann Condensation)

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Industrial Scale (tonnes)
Diethyl Succinate 100 g10 kg1000 kg
Sodium Ethoxide 1.2 eq1.1 - 1.2 eq1.05 - 1.1 eq
Solvent EthanolEthanol / Toluene (B28343)Toluene
Reaction Temperature 78°C (reflux)80 - 90°C90 - 100°C
Reaction Time 4 - 6 hours6 - 10 hours8 - 12 hours
Typical Yield 75 - 85%65 - 75%60 - 70%
Typical Purity >98%>95%>95%

Table 2: Common Impurities and their Control Strategies

ImpuritySourceControl Strategy
Diethyl Succinate Incomplete reactionOptimize reaction time and temperature.
2,5-Diethoxycarbonyl-1,4-cyclohexanedione Incomplete hydrolysisEnsure complete hydrolysis by controlling time, temperature, and acid concentration.
Bis(ethylene ketal) of this compound Over-reaction during protectionControl stoichiometry of reactants; optimize catalyst loading.[4]
Polymeric byproducts Side reactions at high temperaturesMaintain strict temperature control; ensure efficient mixing.
Residual Solvents (Ethanol, Toluene, Ethyl Acetate) Purification stepsEfficient drying under vacuum.

Experimental Protocols

1. Synthesis of this compound via Dieckmann Condensation (Pilot Scale)

  • Materials:

    • Diethyl succinate (10.0 kg)

    • Sodium ethoxide (21% in ethanol, ~22. L)

    • Toluene (50 L)

    • Sulfuric acid (98%, as required for quenching)

    • Water (for hydrolysis)

  • Procedure:

    • Charge a 100 L glass-lined reactor with toluene (30 L) and diethyl succinate (10.0 kg).

    • Begin agitation and slowly add the sodium ethoxide solution over 2-3 hours, maintaining the internal temperature below 40°C.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by GC.

    • Cool the reaction mixture to 10-15°C and slowly quench by adding it to a separate vessel containing a mixture of ice and sulfuric acid to achieve a pH of 1-2.

    • Separate the organic layer and wash it with water.

    • To the organic layer, add water and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture, separate the organic layer, and wash it with brine.

    • Concentrate the organic layer under reduced pressure to obtain crude this compound.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

2. Ketal Protection of this compound (Pilot Scale)

  • Materials:

    • This compound (5.0 kg)

    • Ethylene glycol (2.8 kg)

    • p-Toluenesulfonic acid monohydrate (50 g)

    • Toluene (25 L)

  • Procedure:

    • Charge a 50 L reactor equipped with a Dean-Stark trap with this compound (5.0 kg), ethylene glycol (2.8 kg), p-toluenesulfonic acid monohydrate (50 g), and toluene (25 L).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue the reaction until no more water is collected (typically 4-6 hours). Monitor the reaction by GC for the formation of the monoketal and the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water.

    • Concentrate the organic layer under reduced pressure.

    • Purify the resulting crude product by crystallization from a mixed solvent system like ethyl acetate and cyclohexane to separate the desired monoketal from the bis-ketal byproduct.[4]

Mandatory Visualization

Synthesis_Pathway cluster_0 Dieckmann Condensation cluster_1 Hydrolysis & Decarboxylation cluster_2 Ketal Protection (Optional) DiethylSuccinate Diethyl Succinate Intermediate 2,5-Dicarbethoxy- This compound DiethylSuccinate->Intermediate Sodium Ethoxide, Ethanol/Toluene CHD This compound Intermediate->CHD H2SO4, H2O, Heat MonoKetal This compound monoethylene ketal CHD->MonoKetal Ethylene Glycol, p-TsOH, Toluene

Caption: Synthesis pathway for this compound and its monoketal derivative.

Troubleshooting_Workflow start Low Yield or Purity Issue in Scale-up check_temp Is Temperature Control Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Reactor Cooling System check_temp->improve_cooling No check_purity Are Starting Materials Pure? check_mixing->check_purity Yes optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation No check_workup Is Work-up Procedure Optimized? check_purity->check_workup Yes source_high_purity Source High-Purity Reagents check_purity->source_high_purity No optimize_workup Optimize Quenching, Extraction, and Crystallization check_workup->optimize_workup No solution Improved Yield and Purity check_workup->solution Yes improve_cooling->check_mixing optimize_agitation->check_purity source_high_purity->check_workup optimize_workup->solution

Caption: Troubleshooting workflow for low yield or purity in this compound scale-up.

References

preventing by-product formation in the synthesis of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing by-product formation during the synthesis of 1,4-Cyclohexanedione.

Troubleshooting Guides & FAQs

This section is organized by synthetic route. Please select the method you are using to find relevant troubleshooting advice.

Route 1: Oxidation of 1,4-Cyclohexanediol (B33098)

The oxidation of 1,4-cyclohexanediol is a common method for preparing this compound. However, over-oxidation is a significant challenge that can lead to the formation of various by-products.

Frequently Asked Questions:

  • Q1: What are the common by-products observed during the oxidation of 1,4-cyclohexanediol? A1: The primary by-products are 4-hydroxy-cyclohexanone, resulting from incomplete oxidation, and various "hyperoxidated" products due to over-oxidation. These can include dicarboxylic acids such as succinic acid, glutaric acid, and adipic acid.[1][2][3] The formation of these by-products is often dependent on the choice of oxidant and reaction conditions.

  • Q2: I am observing a significant amount of 4-hydroxy-cyclohexanone in my product mixture. How can I improve the conversion to this compound? A2: The presence of 4-hydroxy-cyclohexanone indicates incomplete oxidation. To drive the reaction to completion, you can try the following:

    • Increase the stoichiometry of the oxidizing agent: A slight excess of the oxidant can help ensure all the diol is converted. However, be cautious as a large excess can promote over-oxidation.

    • Extend the reaction time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time for complete conversion.

    • Increase the reaction temperature: Higher temperatures can increase the reaction rate, but may also lead to more over-oxidation. A careful optimization of the temperature is recommended.

  • Q3: My final product is contaminated with dicarboxylic acids. What is the mechanism of their formation and how can I prevent it? A3: Dicarboxylic acids are formed through over-oxidation of this compound. The proposed mechanism involves a Baeyer-Villiger type rearrangement of an intermediate, leading to ring-opening.[4][5][6] To prevent this:

    • Choose a milder oxidizing agent: Strong oxidants are more prone to causing over-oxidation. Consider using milder or more selective reagents.

    • Careful control of reaction temperature: Over-oxidation is often exacerbated by high temperatures. Maintaining a consistent and optimized temperature is crucial.

    • Use a catalyst that favors the desired oxidation state: Certain catalysts can improve the selectivity for the dione. For example, using a sodium tungstate (B81510) dihydrate complex with oxalic acid as a ligand has been shown to give high selectivity for this compound.[7]

  • Q4: Can you provide a summary of how different catalysts affect the yield and selectivity of this compound from 1,4-cyclohexanediol oxidation? A4: Yes, the choice of catalyst significantly impacts the outcome of the reaction. Below is a table summarizing the performance of different catalytic systems.

    Catalyst SystemOxidantTemperature (°C)Conversion of 1,4-Cyclohexanediol (%)Selectivity for this compound (%)Yield (%)Reference
    Sodium tungstate, Salicylic acid30% Hydrogen Peroxide80Not specifiedNot specified78[8]
    FeBr₃30% Hydrogen PeroxideIce bath to RTNot specifiedNot specified81[8]
    Sodium tungstate dihydrate, Oxalic acid30% Hydrogen Peroxide8095.299.1~94.3[7]
    N-14 (Cu-Ce-Co-Mg-Al-carbon)- (Dehydrogenation)30047.790.0~42.9[7]

Experimental Protocol: Oxidation of 1,4-Cyclohexanediol with Sodium Tungstate/Oxalic Acid

This protocol is adapted from a reported environmentally friendly synthesis.[7]

Materials:

  • 1,4-Cyclohexanediol

  • Sodium tungstate dihydrate

  • Oxalic acid

  • 30% Hydrogen peroxide

  • Three-necked flask

  • Stirrer

  • Heating mantle with temperature controller

Procedure:

  • To a three-necked flask, add sodium tungstate dihydrate (0.02 molar equivalents relative to the diol) and oxalic acid (0.02 molar equivalents).

  • Add 30% hydrogen peroxide (5 molar equivalents).

  • Stir the mixture for 5 minutes.

  • Add 1,4-cyclohexanediol (1 molar equivalent) to the flask.

  • Set the temperature to 80°C and allow the reaction to proceed for the optimized time (monitoring by GC or TLC is recommended).

  • Upon completion, the product can be isolated by distillation.

Logical Relationship: Factors Influencing Over-oxidation

over_oxidation cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Strong_Oxidant Strong Oxidizing Agent Over_Oxidation Increased Over-oxidation Strong_Oxidant->Over_Oxidation High_Temp High Temperature High_Temp->Over_Oxidation Long_Time Excessive Reaction Time Long_Time->Over_Oxidation By_Products Formation of Dicarboxylic Acids Over_Oxidation->By_Products Desired_Product This compound

Caption: Factors leading to over-oxidation and by-product formation.

Route 2: Synthesis from Diethyl Succinate (B1194679)

This classic route involves the self-condensation of diethyl succinate to form 2,5-dicarbethoxy-1,4-cyclohexanedione, followed by hydrolysis and decarboxylation.

Frequently Asked Questions:

  • Q1: What are the potential by-products in the synthesis of this compound from diethyl succinate? A1: While specific by-products are not extensively detailed in many procedures, potential impurities can arise from incomplete reactions at each step. These may include unreacted diethyl succinate, incompletely hydrolyzed or decarboxylated intermediates. The purification steps involving recrystallization and distillation are crucial for removing these impurities.

  • Q2: The initial condensation reaction is not proceeding well, and I am getting a low yield of 2,5-dicarbethoxy-1,4-cyclohexanedione. What could be the issue? A2: This is a base-catalyzed condensation reaction. Common issues include:

    • Inactive base: Ensure that the sodium ethoxide or sodium metal used is fresh and has not been deactivated by moisture.

    • Insufficient reaction time: This reaction can be slow. Ensure the mixture is refluxed for a sufficient duration as specified in the protocol.

    • Incomplete reaction of the sodium salt: Lumps of the sodium salt of the product can form, which may be difficult to break up and fully react. Vigorous stirring is essential.[9]

Experimental Protocol: Synthesis of this compound from Diethyl Succinate

This protocol is based on the procedure from Organic Syntheses.[9]

Part A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Prepare a solution of sodium ethoxide by adding sodium (4 g atoms) to absolute ethanol (B145695) (900 ml) in a 3-L three-necked flask.

  • Heat the mixture to reflux for 3-4 hours to complete the reaction.

  • To the hot solution, add diethyl succinate (2 moles) in one portion. An exothermic reaction will occur.

  • Heat the mixture under reflux for 24 hours. A precipitate will form.

  • Remove the ethanol under reduced pressure.

  • Add 2N sulfuric acid (2 L) to the warm residue and stir vigorously for 3-4 hours.

  • Collect the solid by suction filtration and wash with water.

  • Recrystallize the air-dried product from ethyl acetate (B1210297).

Part B: this compound

  • Place the purified 2,5-dicarbethoxy-1,4-cyclohexanedione (0.66 mole) and water (170 ml) in a glass liner of a steel pressure vessel.

  • Seal the vessel and heat rapidly to 185–195°C and maintain this temperature for 10–15 minutes.

  • Cool the vessel rapidly in an ice-water bath.

  • Carefully release the pressure.

  • Transfer the resulting liquid to a distillation flask.

  • Remove most of the water and any ethanol under reduced pressure.

  • Distill the this compound at reduced pressure (b.p. 130–133°C at 20 mm Hg).

Experimental Workflow: Diethyl Succinate to this compound

diethyl_succinate_workflow Diethyl_Succinate Diethyl Succinate Condensation Self-Condensation (NaOEt, EtOH, Reflux) Diethyl_Succinate->Condensation Intermediate 2,5-Dicarbethoxy-1,4-cyclohexanedione Condensation->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (H₂O, 185-195°C, Pressure) Intermediate->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product Purification Purification (Distillation) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow from diethyl succinate to this compound.

Route 3: Birch Reduction of 1,4-Dimethoxybenzene (B90301)

This route involves the reduction of 1,4-dimethoxybenzene to a dihydro intermediate, which is then hydrolyzed to this compound.

Frequently Asked Questions:

  • Q1: What are the potential by-products in the Birch reduction of 1,4-dimethoxybenzene? A1: Common side reactions in Birch reductions include over-reduction to the tetrahydro derivative, though this is less common for benzene (B151609) rings.[4] More likely by-products can arise from isomerization of the initial 1,4-diene product to a conjugated 1,3-diene, especially if the reaction conditions are not carefully controlled. Incomplete hydrolysis of the enol ether intermediate can also lead to impurities.

  • Q2: The hydrolysis of the dihydro intermediate is giving me a low yield of this compound. What could be the problem? A2: The hydrolysis of the enol ether formed after the Birch reduction requires acidic conditions.

    • Insufficient acid: Ensure that the acid catalyst is present in a sufficient amount to effect complete hydrolysis.

    • Reaction temperature: Gentle heating may be required to drive the hydrolysis to completion.

    • Side reactions of the diene: The diene intermediate can be sensitive to strong acids, potentially leading to polymerization or other side reactions. Use of milder acidic conditions is advisable.

  • Q3: How do the electron-donating methoxy (B1213986) groups influence the Birch reduction? A3: The two electron-donating methoxy groups decrease the rate of the reduction.[5] They direct the reduction to occur at the positions ortho and meta to the methoxy groups, leading to the formation of 1,4-dimethoxy-1,4-cyclohexadiene.

Logical Relationship: By-product Formation in Birch Reduction Route

birch_reduction_byproducts cluster_birch Birch Reduction cluster_hydrolysis Hydrolysis cluster_byproducts Potential By-products Dimethoxybenzene 1,4-Dimethoxybenzene Reduction Na/NH₃, EtOH Dimethoxybenzene->Reduction Diene_Intermediate 1,4-Dimethoxy-1,4-cyclohexadiene Reduction->Diene_Intermediate Over_reduction Over-reduction Product Reduction->Over_reduction Excess Na Acid_Hydrolysis H₃O⁺ Diene_Intermediate->Acid_Hydrolysis Isomerization Conjugated Diene Diene_Intermediate->Isomerization Harsh conditions Desired_Product This compound Acid_Hydrolysis->Desired_Product Incomplete_Hydrolysis Enol Ether Impurity Acid_Hydrolysis->Incomplete_Hydrolysis Insufficient H₃O⁺

Caption: Potential pathways for by-product formation in the Birch reduction route.

Application Note: Monoketalization of this compound

For many applications, it is necessary to protect one of the carbonyl groups of this compound as a monoketal.

Frequently Asked Questions:

  • Q1: I am trying to synthesize the monoethylene glycol ketal of this compound, but I am getting a large amount of the bisketal by-product. How can I improve the selectivity for the monoketal? A1: The formation of the bisketal is a common problem due to the similar reactivity of the two carbonyl groups.[2] To favor the formation of the monoketal:

    • Control the stoichiometry: Use a molar ratio of this compound to ethylene (B1197577) glycol of approximately 1:1.[10]

    • Use a milder acid catalyst: Strong protic acids can promote the formation of the bisketal. Consider using a weaker acid catalyst.[3]

    • Reaction solvent: The choice of solvent can influence the selectivity. Some methods have been developed that use specific solvents or solvent systems to improve the yield of the monoketal.[3][10]

    • Specific catalyst systems: The use of methyl triethyl ammonium (B1175870) chloride in ethylene glycol has been reported to give high yields of the monoketal.[2]

  • Q2: The purification of the monoketal from the bisketal is difficult. Are there any recommended procedures? A2: The similar polarity of the monoketal and bisketal makes separation by recrystallization challenging, often requiring multiple steps and leading to product loss.[3]

    • Mixed solvent crystallization: A mixed solvent system, such as ethyl acetate and cyclohexane, can be used for crystallization to improve the separation.[3]

    • Chromatographic separation: While not ideal for large scale, column chromatography can be effective for separating the monoketal from the bisketal.

    • A method involving the use of sodium sulfite (B76179) to separate the condensation mixture has also been reported.

Yields of this compound Monoethylene Ketal under Different Conditions

CatalystSolventMolar Ratio (Dione:Diol)Yield of Monoketal (%)Reference
Sulfuric AcidToluene1:1.0571.31[9]
Acetic AcidTetrahydrofuran1:1.0571.62[9]
Methyl triethyl ammonium chlorideEthylene glycol1:1 (relative to catalyst)96.0
Choline chlorideEthylene glycol1:1 (relative to catalyst)51.7

References

effective workup procedures for 1,4-Cyclohexanedione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Cyclohexanedione reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing and working up reactions involving this versatile building block.

General Troubleshooting

Question: My reaction mixture has formed an emulsion during aqueous workup. How can I resolve this?

Answer: Emulsions are common when working with polar organic solvents and aqueous solutions. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Change in pH: If your product is stable to acid or base, carefully add a small amount of dilute acid or base to change the pH of the aqueous layer.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Question: I am unsure which drying agent to use for my organic extract. What are the common choices?

Answer: The choice of drying agent depends on the solvent and the nature of your product.

  • Magnesium Sulfate (MgSO₄): A good general-purpose drying agent that is fast and has a high capacity. It is slightly acidic, so it should be used with caution for acid-sensitive compounds.

  • Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity, but it is slower than magnesium sulfate. It is a good choice for sensitive compounds.

  • Calcium Chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols, amines, and some carbonyl compounds. It should be used with caution.

Ketalization Reactions

Ketalization is a common reaction of this compound, often used to protect one of the carbonyl groups. The formation of the monoketal is a key step in the synthesis of many pharmaceutical intermediates.

Troubleshooting Guide: Ketalization

Question: My ketalization reaction produced a significant amount of the diketal byproduct. How can I avoid this and purify my desired monoketal?

Answer: The formation of the diketal is a common side reaction. Here are some strategies to minimize its formation and purify the monoketal:

  • Stoichiometry: Use a strict 1:1 molar ratio of this compound to the diol.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC to stop it once the monoketal is maximized. Lowering the reaction temperature may also favor the formation of the monoketal.

  • Purification:

    • Crystallization: The monoketal and diketal often have different solubilities. Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/cyclohexane, can be effective for purification.[1]

    • Chromatography: Flash column chromatography on silica (B1680970) gel can be used to separate the monoketal from the diketal, although their polarities can be similar.[1]

    • Aqueous Extraction: In some cases, the monoketal is more water-soluble than the diketal. Stirring the crude mixture with water and then extracting the aqueous layer with an organic solvent can enrich the monoketal.

Question: During the workup of my acid-catalyzed ketalization, my product seems to be hydrolyzing back to the starting material. What can I do?

Answer: Ketal formation is a reversible reaction, and the presence of acid and water during workup can lead to hydrolysis. To prevent this:

  • Neutralize Carefully: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. Add the base slowly and carefully to avoid excessive gas evolution.[2]

  • Minimize Contact with Water: After the initial aqueous wash, work quickly and minimize the contact time of the organic layer with any aqueous phases.

  • Use a Brine Wash: A final wash with brine will help to remove most of the dissolved water from the organic layer before drying.

FAQs: Ketalization

Question: What is a typical workup procedure for a ketalization reaction of this compound?

Answer: A general workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the mixture with an appropriate organic solvent (e.g., toluene, dichloromethane (B109758), or ethyl acetate).[1][2]

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation: Ketalization Yields
CatalystSolventWorkup HighlightsYield of MonoketalReference
Acetic AcidTetrahydrofuranToluene extraction, 10% NaCl wash, crystallization from ethyl acetate/cyclohexane71.62%[1]
Sulfuric AcidDichloromethaneSaturated NaHCO₃ wash, hexane (B92381) wash of crude residueNot specified, but effective[2]
Methyl Triethyl Ammonium (B1175870) ChlorideEthylene (B1197577) Glycol (solvent)Diethyl ether extraction96.0%
Experimental Protocol: Preparation of this compound Monoethylene Ketal

This protocol is adapted from a patented procedure.[1]

  • In a reaction kettle, add 100 kg of this compound, 105 kg of ethylene glycol, 400 kg of tetrahydrofuran, and 250 kg of acetic acid.

  • Heat the mixture to 80-85°C with stirring and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to 25-30°C.

  • Add 1500 kg of water to the reaction system.

  • Extract the aqueous mixture sequentially with 600 kg, 500 kg, and 300 kg of toluene.

  • Combine the organic phases and wash with two portions of 10% aqueous sodium chloride solution (600 kg and 500 kg).

  • Distill the organic phase to remove the toluene.

  • To the residue, add a mixed solution of 30 kg ethyl acetate and 50 kg cyclohexane.

  • Crystallize at 10-15°C to obtain this compound monoethylene ketal.

Visualization: Ketalization Workup Workflow

Ketalization_Workup reaction_mixture Reaction Mixture (Monoketal, Diketal, Acid, Solvent) quench Quench (add NaHCO₃ soln.) reaction_mixture->quench extraction Extraction (e.g., Toluene) quench->extraction organic_layer Organic Layer extraction->organic_layer aqueous_layer Aqueous Layer (Waste) extraction->aqueous_layer wash Wash (H₂O, Brine) organic_layer->wash drying Drying (Na₂SO₄) wash->drying concentration Concentration (Rotovap) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification final_product Pure Monoketal purification->final_product

Caption: Workflow for the workup of a this compound ketalization reaction.

Reduction Reactions

The reduction of this compound yields cyclohexane-1,4-diol, a useful intermediate that exists as a mixture of cis and trans isomers.

Troubleshooting Guide: Reduction

Question: My reduction of this compound gave a mixture of cis and trans isomers of cyclohexane-1,4-diol. How can I separate them?

Answer: The separation of cis and trans isomers of cyclohexane-1,4-diol can be challenging.

  • Fractional Crystallization: The cis and trans isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization. For example, the trans-diol can be crystallized from methanol (B129727) or acetone.[2]

  • Derivatization: The diols can be converted to their diacetate derivatives, which may be easier to separate by chromatography or crystallization. The diols can then be regenerated by hydrolysis.

  • Chromatography: While difficult, careful column chromatography on silica gel may achieve separation.

Question: After quenching my reduction reaction (e.g., with NaBH₄), I am having trouble isolating my cyclohexane-1,4-diol product. It seems to be staying in the aqueous layer.

Answer: Cyclohexane-1,4-diol is moderately soluble in water due to the two hydroxyl groups.

  • Solvent Choice for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of the diol in the aqueous phase and drive it into the organic layer.

  • Continuous Extraction: For small-scale reactions where the product is particularly water-soluble, a continuous liquid-liquid extractor can be used.

FAQs: Reduction

Question: What is a typical workup for a sodium borohydride (B1222165) reduction of this compound?

Answer: A general procedure is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.

  • If a precipitate of boric salts forms, it may be necessary to add more water to dissolve it.

  • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Data Presentation: Solubility of Cyclohexane-1,4-diol
SolventSolubilityReference
WaterModerately soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble (for trans isomer crystallization)[2]
Diethyl EtherInsoluble

Visualization: Product Separation Logic

Reduction_Purification crude_diol Crude Mixture (cis/trans-cyclohexane-1,4-diol) crystallization Fractional Crystallization crude_diol->crystallization chromatography Column Chromatography crude_diol->chromatography derivatization Derivatization crude_diol->derivatization pure_trans Pure trans-diol crystallization->pure_trans Insoluble crystals mixed_isomers Mixed Isomers crystallization->mixed_isomers Mother liquor chromatography->pure_trans Later fractions pure_cis Pure cis-diol chromatography->pure_cis Early fractions derivatization->chromatography Separate diacetates

Caption: Decision tree for the purification of cis/trans-cyclohexane-1,4-diol.

Aldol (B89426) Condensation and Robinson Annulation

This compound can undergo aldol condensation reactions with itself or other carbonyl compounds. It is also a key starting material in the Robinson annulation, which is a powerful method for forming six-membered rings.

Troubleshooting Guide: Aldol and Robinson Annulation

Question: My Robinson annulation reaction of this compound with methyl vinyl ketone resulted in a complex mixture of products and a low yield of the desired Wieland-Miescher ketone analogue. What could be the problem?

Answer: The Robinson annulation is a tandem reaction (Michael addition followed by an intramolecular aldol condensation), and issues can arise at either stage.

  • Michael Addition: Ensure that the enolate of this compound is formed cleanly. The use of a strong, non-nucleophilic base like LDA in an aprotic solvent can be beneficial.

  • Aldol Condensation: The intramolecular aldol condensation requires heating. If the temperature is too low, the intermediate 1,5-diketone may not cyclize efficiently. If the temperature is too high, side reactions can occur.

  • Workup: The workup for a Robinson annulation typically involves neutralization of the base, extraction, and purification. Ensure that the product is stable to the pH conditions of the workup.

  • Purification: The product of the Robinson annulation, an α,β-unsaturated ketone, can sometimes be purified by distillation or crystallization. Column chromatography is also a common method.

Question: My aldol condensation reaction is not going to completion, and I am recovering a lot of starting material.

Answer: The aldol reaction is an equilibrium process.

  • Driving the Equilibrium: If a condensation product (α,β-unsaturated ketone) is desired, the reaction is often heated to drive off water, which shifts the equilibrium towards the product. A Dean-Stark apparatus can be used for this purpose.

  • Choice of Base: A stoichiometric amount of a strong base like LDA will irreversibly form the enolate, which can then react with the electrophile. This can lead to higher conversions than using a catalytic amount of a weaker base like NaOH.

FAQs: Aldol and Robinson Annulation

Question: What is a typical workup for a base-catalyzed aldol condensation?

Answer: A general procedure is:

  • Cool the reaction mixture.

  • Neutralize the base by adding a dilute acid (e.g., 1 M HCl) or an ammonium chloride solution until the pH is neutral.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Visualization: Robinson Annulation Pathway

Robinson_Annulation start This compound + MVK michael Michael Addition (Base) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation (Base, Heat) diketone->aldol product Annulated Product (α,β-Unsaturated Ketone) aldol->product

Caption: Key stages of the Robinson annulation reaction involving this compound.

References

Technical Support Center: Purification of 1,4-Cyclohexanedione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-Cyclohexanedione via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. Carbon tetrachloride has been reported as a highly effective solvent for the recrystallization of this compound, yielding high-purity crystals.[1] Other suitable solvents include ethanol, methanol, and water, where the compound is also soluble.[2][3][4] For specific applications, a mixed solvent system, such as ethyl acetate (B1210297) and cyclohexane (B81311), may also be employed.[5]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the synthetic route used. If prepared from the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione, unreacted starting material or intermediates may be present.[1][6] If synthesized by the oxidation of 1,4-cyclohexanediol, the diol itself could be a potential impurity.[2] Other potential impurities could include residual solvents from the reaction or work-up steps.

Q3: My this compound appears as a tan or yellow crystalline powder. Is this normal?

A3: While pure this compound is a white to off-white solid, a tan or yellow coloration can indicate the presence of impurities.[2][4] Recrystallization should yield a purer, whiter product. If the color persists after one recrystallization, a second recrystallization or the use of activated charcoal during the process may be necessary to remove colored impurities.

Q4: What is the expected recovery from the recrystallization process?

A4: A well-optimized recrystallization can yield a high recovery of the purified product. For instance, recrystallization from carbon tetrachloride can result in a recovery of up to 90%.[1] However, the final yield will depend on the initial purity of the crude material and the precise technique used.

Troubleshooting Guide

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the solvent might be higher than the melting point of the this compound (77-78.5 °C), or the crude material may be highly impure, leading to a significant melting point depression.[7]

  • Solution 1: Adjust the Solvent System. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution. For instance, if using a highly polar solvent, a non-polar co-solvent could be added dropwise until slight turbidity is observed, which is then cleared by heating before cooling.

  • Solution 2: Lower the Crystallization Temperature. Ensure the solution is not supersaturated at a temperature above the compound's melting point. Adding more solvent can help keep the compound dissolved at a lower temperature.[7]

  • Solution 3: Seeding. Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization at a lower temperature.

Problem 2: No Crystal Formation Upon Cooling.

  • Cause: The solution is likely not saturated, meaning too much solvent was used.

  • Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the this compound.[7] Then, allow the solution to cool again.

  • Solution 2: Induce Crystallization. If the solution is saturated but crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth. Alternatively, add a seed crystal.

  • Solution 3: Use an Anti-Solvent. Carefully add a solvent in which this compound is poorly soluble to the solution until it becomes cloudy, then add a small amount of the original solvent to redissolve the precipitate before cooling.

Problem 3: Crystals Form Too Quickly.

  • Cause: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7] This often happens when the solution is highly supersaturated.

  • Solution 1: Use More Solvent. Add a small amount of additional hot solvent to the dissolved sample to slightly decrease the saturation. This will slow down the cooling and crystallization process.[7]

  • Solution 2: Insulate the Flask. Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels or a cork ring) before moving it to an ice bath.[7]

Problem 4: Poor Recovery of Purified Product.

  • Cause: This could be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor, or premature filtration before crystallization is complete.

  • Solution 1: Cool Thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

  • Solution 2: Minimize Wash Volume. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the purified product.

  • Solution 3: Concentrate the Mother Liquor. To recover more product, the filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be less pure than the first.

Data Presentation: Recrystallization Solvents for this compound

SolventBoiling Point (°C)Solubility Characteristics of this compoundNotes
Carbon Tetrachloride76.7Good solubility when hot, poor when cold.Reported to give high recovery (90%) and white plate-like crystals.[1]
Ethanol78.4Soluble.[2][3][4]Can be used as a single solvent or in a mixed system with water.[8][9]
Methanol64.7Soluble.[2][4]Similar to ethanol, can be used alone or with an anti-solvent.
Water100Very soluble.[2][10]May be a good solvent for highly impure samples where impurities are not water-soluble.
Ethyl Acetate / Cyclohexane77.1 / 80.7Used as a mixed solvent system for related compounds.[5]Ethyl acetate acts as the primary solvent, and cyclohexane as the anti-solvent.
Acetone56Soluble.[2]A common solvent for ketones, can be used in a mixture with a non-polar anti-solvent like hexanes.[8]
Diethyl Ether34.6Insoluble.[3][10]Can be used as an anti-solvent with a solvent in which the compound is soluble.

Experimental Protocols

Recrystallization of this compound using Carbon Tetrachloride

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add carbon tetrachloride at a ratio of approximately 7 mL per gram of the dione.

  • Heating: Gently heat the mixture on a hot plate or in a water bath with stirring until the solid completely dissolves. Avoid overheating.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold carbon tetrachloride.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent. The expected recovery is approximately 90%.[1]

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Does it Oil Out? dissolve->oiling_out cool Cool Solution Slowly crystals_form Do Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes evaporate_solvent Evaporate Excess Solvent crystals_form->evaporate_solvent No oiling_out->cool No adjust_solvent Adjust Solvent System (Add Anti-Solvent) oiling_out->adjust_solvent Yes end Pure Crystals filter_wash->end add_more_solvent Add More Solvent and Reheat evaporate_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) evaporate_solvent->induce_crystallization if still no crystals induce_crystallization->cool adjust_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Cyclohexanedione and 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-cyclohexanedione (B196179) and 1,4-cyclohexanedione. The distinct positioning of the two carbonyl groups within the cyclohexane (B81311) ring fundamentally dictates their chemical behavior, influencing their acidity, nucleophilicity, and the types of reactions they readily undergo. This comparison is supported by quantitative data and established experimental protocols.

Introduction: Structural and Electronic Differences

1,3-Cyclohexanedione and this compound are structural isomers with the molecular formula C₆H₈O₂. However, the relative placement of their carbonyl functionalities leads to vastly different electronic properties and reactivity profiles.

  • 1,3-Cyclohexanedione (A β-dicarbonyl compound): The two carbonyl groups are separated by a single methylene (B1212753) group (-CH₂-). This arrangement allows for electronic communication between the carbonyls through resonance, significantly impacting the acidity of the intervening methylene protons. In solution, it exists predominantly as its more stable enol tautomer.[1]

  • This compound (A γ-dicarbonyl compound): The carbonyl groups are positioned opposite each other in the ring, separated by two methylene groups. This isolation prevents direct electronic interaction between the two carbonyls. Consequently, it behaves much like a typical dialkyl ketone, with each carbonyl group reacting independently.[2]

Quantitative Data Comparison

The fundamental differences in the structures of these two isomers are reflected in their physicochemical properties. The most striking difference is the acidity of the α-protons.

Property1,3-CyclohexanedioneThis compoundReference(s)
IUPAC Name Cyclohexane-1,3-dioneCyclohexane-1,4-dione[3]
CAS Number 504-02-9637-88-7[3]
Molar Mass 112.13 g/mol 112.13 g/mol [3]
Appearance Colorless or white solidWhite solid[1][4]
Melting Point 101-105.5 °C77-78.5 °C[5][6]
pKa (of α-proton) 5.26 (for the highly acidic C2 proton)~19-21 (estimated, typical for a ketone α-proton)[1][5][7]
Dominant Form Predominantly exists as the enol tautomer in solution and solid state.Exists in the diketo form.[1][8]
Water Solubility SolubleSoluble[4][5]

Key Reactivity Differences and Mechanisms

The distinct structural arrangements lead to divergent reaction pathways, making each isomer suitable for different synthetic strategies.

1,3-Cyclohexanedione: A Versatile Nucleophile

The primary driver of 1,3-cyclohexanedione's reactivity is the high acidity of the C2 methylene protons, nestled between the two electron-withdrawing carbonyl groups. This makes it an excellent "soft" nucleophile, ideal for conjugate additions and condensation reactions.

A. Keto-Enol Tautomerism: 1,3-Cyclohexanedione overwhelmingly favors the enol form, where the proton from the C2 carbon has moved to one of the carbonyl oxygens. This enol is stabilized by conjugation, forming a vinylogous acid system.[1][8]

Figure 1: Keto-enol equilibrium of 1,3-cyclohexanedione.

B. Michael Addition: As a classic Michael donor, the enolate of 1,3-cyclohexanedione readily adds to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is fundamental for forming new carbon-carbon bonds.[9]

G Michael Addition Workflow start 1,3-Cyclohexanedione base Base (e.g., NaOEt) start->base Deprotonation enolate Stabilized Enolate (Nucleophile) base->enolate attack Conjugate (1,4) Addition enolate->attack acceptor Michael Acceptor (α,β-Unsaturated Ketone) acceptor->attack protonation Protonation attack->protonation product 1,5-Dicarbonyl Adduct protonation->product

Figure 2: Logical workflow for the Michael Addition reaction.

C. Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. 1,3-Cyclohexanedione and its derivatives are common starting materials for this sequence, which is widely used in the synthesis of steroids and other polycyclic systems.

G Robinson Annulation Logical Flow step1 Step 1: Michael Addition (C-C Bond Formation) step2 Step 2: Intramolecular Aldol Condensation (Ring Formation) step1->step2 step3 Step 3: Dehydration (Forms α,β-Unsaturated Ketone) step2->step3 product Fused Six-Membered Ring Product step3->product

Figure 3: The logical sequence of the Robinson Annulation.
This compound: Classic Ketone Reactivity

With its non-interacting carbonyls, this compound's reactivity is characterized by reactions typical of simple ketones. The α-protons are significantly less acidic than in the 1,3-isomer, and enolate formation requires a stronger base.

A. Aldol Condensation: this compound can undergo base-catalyzed aldol condensation reactions with aldehydes or other ketones.[2] The reaction proceeds through the formation of an enolate at one of the α-carbons, which then attacks the electrophilic carbonyl of another molecule.

G Aldol Condensation with this compound start This compound base Base (e.g., KOH) start->base enolate Enolate Formation base->enolate attack Nucleophilic Attack enolate->attack aldehyde Aldehyde (Electrophile) aldehyde->attack intermediate Aldol Adduct attack->intermediate dehydration Dehydration (optional, with heat/acid) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

References

comparative analysis of different synthetic methods for 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4-Cyclohexanedione is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and functional materials. Its symmetrical structure and bifunctional nature make it a versatile building block. This guide provides a comparative analysis of three prominent synthetic methods for its preparation: the Dieckmann condensation of diethyl succinate (B1194679), a two-step synthesis from hydroquinone (B1673460), and the Birch reduction of p-dimethoxybenzene. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, scalability, and reaction conditions.

Comparative Summary of Synthetic Methods

The following table provides a high-level comparison of the key quantitative metrics for the different synthetic routes to this compound.

ParameterDieckmann CondensationSynthesis from HydroquinoneBirch Reduction
Starting Material Diethyl succinateHydroquinonep-Dimethoxybenzene
Key Intermediates 2,5-Dicarbethoxy-1,4-cyclohexanedione1,4-Cyclohexanediol (B33098)1,4-Dimethoxy-1,4-cyclohexadiene
Overall Yield 52-60%71-84% (Oxidation), ~43% (Dehydrogenation)Moderate (Yields vary)
Number of Steps 222
Key Reagents Sodium ethoxide, Sulfuric acidRaney Nickel/H₂, H₂O₂, Sodium tungstateLithium/Ammonia (B1221849), HCl
Reaction Conditions High temperature, PressureHigh pressure (hydrogenation), High temp.Cryogenic temperatures (-78 °C)
Scalability Good, demonstrated on a multi-mole scale.[1]GoodModerate, requires specialized equipment for low temperatures.

Method 1: Dieckmann Condensation of Diethyl Succinate

This classical approach involves the intramolecular condensation of diethyl succinate to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield this compound. This method is well-established and provides good yields on a large scale.[1]

Reaction Pathway

Dieckmann_Condensation diethyl_succinate Diethyl succinate intermediate 2,5-Dicarbethoxy-1,4-cyclohexanedione diethyl_succinate->intermediate 1. NaOEt, EtOH 2. H₂SO₄ final_product This compound intermediate->final_product H₂O, 185-195 °C

Dieckmann Condensation Pathway
Experimental Protocol

Step 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione [1]

  • A solution of sodium ethoxide is prepared by adding 92 g (4 gram-atoms) of sodium to 900 ml of absolute ethanol (B145695) in a 3-liter three-necked flask equipped with a reflux condenser. The mixture is heated under reflux for 3-4 hours.

  • To the hot solution, 348.4 g (2 moles) of diethyl succinate is added in one portion. The mixture is heated under reflux for 24 hours.

  • After 24 hours, the ethanol is removed under reduced pressure.

  • A 2N sulfuric acid solution (2 liters) is added to the warm residue, and the mixture is stirred vigorously for 3-4 hours.

  • The solid product is collected by suction filtration, washed with water, and air-dried.

  • The crude product is recrystallized from ethyl acetate (B1210297) to yield 165–175 g (64–68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione.[1]

Step 2: Synthesis of this compound [1]

  • In a 1.5-liter steel pressure vessel, 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water are placed.

  • The vessel is sealed and heated rapidly to 185–195 °C and maintained at this temperature for 10–15 minutes.

  • The reaction vessel is cooled rapidly in an ice-water bath, and the pressure is carefully released.

  • The resulting liquid is transferred to a distillation flask, and the water and ethanol are removed under reduced pressure.

  • The residue is distilled under reduced pressure (130–133 °C at 20 mm Hg) to yield 60–66 g (81–89%) of this compound as a white to pale-yellow solid.[1]

Method 2: Synthesis from Hydroquinone

This two-step method involves the catalytic hydrogenation of hydroquinone to 1,4-cyclohexanediol, followed by oxidation or catalytic dehydrogenation to the desired dione. This approach benefits from readily available starting materials and can provide high overall yields.

Reaction Pathway

Hydroquinone_Synthesis cluster_hydrogenation Hydrogenation cluster_oxidation Oxidation/Dehydrogenation hydroquinone Hydroquinone cyclohexanediol 1,4-Cyclohexanediol hydroquinone->cyclohexanediol Raney Ni, H₂ (1.2-4 MPa) 150-180 °C, 3h final_product This compound cyclohexanediol->final_product A) H₂O₂, Na₂WO₄, Oxalic Acid, 80 °C B) Cu-Ce-Co-Mg-Al catalyst, 300 °C

Synthesis from Hydroquinone
Experimental Protocols

Step 1: Catalytic Hydrogenation of Hydroquinone to 1,4-Cyclohexanediol

  • In a high-pressure autoclave, 56 g of hydroquinone, 6 g of Raney Nickel catalyst, and 250 ml of water are combined.

  • 1 ml of a 50% NaOH solution is added.

  • The autoclave is pressurized with hydrogen gas to 1.2-4 MPa.

  • The reaction mixture is heated to 150-180 °C and stirred for 3 hours.

  • After cooling and venting, the catalyst is removed by filtration.

  • Water is removed from the filtrate by distillation to yield 1,4-cyclohexanediol. Yields are reported to be in the range of 88-93%.

Step 2A: Oxidation of 1,4-Cyclohexanediol with Hydrogen Peroxide

  • In a three-necked flask, 0.66 g of sodium tungstate, 0.25 g of oxalic acid, and 30 ml of 30% hydrogen peroxide are stirred for 5 minutes.

  • 11.6 g of 1,4-cyclohexanediol is added to the mixture.

  • The reaction is heated to 80 °C for 24 hours.

  • The product, this compound, is isolated by distillation. The reported yield is 78%.

Step 2B: Catalytic Dehydrogenation of 1,4-Cyclohexanediol

  • A 20% aqueous solution of 1,4-cyclohexanediol is passed through a fixed-bed reactor containing a Cu-Ce-Co-Mg-Al-carbon catalyst at a flow rate of 0.2 mL/min.

  • The reaction is carried out at 300 °C under atmospheric pressure.

  • The conversion of 1,4-cyclohexanediol is 47.7% with a selectivity for this compound of 90.0%.

Method 3: Birch Reduction of p-Dimethoxybenzene

The Birch reduction offers a powerful method for the dearomatization of electron-rich aromatic rings. In this synthesis, p-dimethoxybenzene is reduced to a 1,4-cyclohexadiene (B1204751) derivative, which is then hydrolyzed to afford this compound. This method requires cryogenic conditions but can be efficient for accessing the cyclohexanedione core.

Reaction Pathway

Birch_Reduction p_dimethoxybenzene p-Dimethoxybenzene intermediate 1,4-Dimethoxy-1,4-cyclohexadiene p_dimethoxybenzene->intermediate Li, liq. NH₃, t-BuOH -78 °C final_product This compound intermediate->final_product aq. HCl

Birch Reduction Pathway
Experimental Protocol

Step 1: Birch Reduction of p-Dimethoxybenzene (Representative Protocol)

  • A solution of p-dimethoxybenzene (1 equivalent) and tert-butanol (B103910) (2 equivalents) in anhydrous THF is added to a flask containing liquid ammonia at -78 °C under an inert atmosphere.

  • Small pieces of lithium metal (2.5 equivalents) are added portion-wise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by the persistence of the blue color of the solvated electrons.

  • After the reaction is complete, it is quenched by the slow addition of ammonium (B1175870) chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated to give the crude 1,4-dimethoxy-1,4-cyclohexadiene.

Step 2: Hydrolysis of 1,4-Dimethoxy-1,4-cyclohexadiene (Representative Protocol)

  • The crude 1,4-dimethoxy-1,4-cyclohexadiene is dissolved in a mixture of THF and aqueous hydrochloric acid.

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude this compound is purified by recrystallization or distillation. A patent describing a similar hydrolysis of a diketal reported a yield of 74%.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher and the available laboratory infrastructure. The Dieckmann condensation is a robust, high-yielding, and scalable method, making it suitable for large-scale production. The synthesis from hydroquinone offers a high-yield alternative with readily available starting materials, with the oxidative route appearing more efficient than the dehydrogenation pathway. The Birch reduction provides a classic organometallic approach that is effective but requires specialized equipment for handling cryogenic liquids, making it more suited for smaller-scale laboratory synthesis where the specific substitution pattern of the starting arene is advantageous. Each method presents a viable pathway to this important synthetic intermediate, and the detailed protocols provided herein should assist in the successful implementation of the chosen route.

References

Validating the Elusive Structure of 1,4-Cyclohexanedione: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of spectroscopic and computational methods for the structural elucidation of 1,4-cyclohexanedione, highlighting the complementary nature of these techniques in the absence of readily available single-crystal X-ray diffraction data.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with implications ranging from fundamental research to drug development. While single-crystal X-ray crystallography is often considered the gold standard for unambiguous structural determination, obtaining suitable crystals and accessing the resulting data can be challenging. This guide provides a comparative analysis of alternative and complementary techniques for the structural validation of this compound, a key building block in organic synthesis.

For this compound, a molecule known to exist in dynamic equilibrium between different conformations, a multi-technique approach is particularly insightful. While a specific Crystallographic Information File (CIF) for this compound is not readily found in open-access databases, this guide will compare the expected outcomes of an X-ray crystallography experiment with robust data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling supported by gas-phase electron diffraction data.

Comparative Analysis of Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from various analytical methods for this compound.

Table 1: Comparison of Structural Parameters from X-ray Crystallography (Hypothetical) and Gas-Phase Electron Diffraction/Computational Methods.

ParameterX-ray Crystallography (Solid State, Hypothetical)Gas-Phase Electron Diffraction & Molecular Orbital Calculations
Conformation Expected to be a single, stable conformation in the crystal lattice (likely a chair or a twisted boat).A mixture of a chair form (C₂h symmetry) and a twisted boat form (D₂ symmetry) is observed. The chair form constitutes approximately 24(10)% of the gas at 435 K.[1]
Bond Lengths (Å) Would provide precise bond lengths (e.g., C-C, C=O, C-H) with low uncertainty.Twisted Boat: r(C=O) = 1.211(3), r(C1–C2) = 1.524(5), r(C2–C3) = 1.533(11), r(C–H) = 1.115(11) Chair: r(C=O) = 1.233(6), r(C1–C2) = 1.526(5), r(C2–C3) = 1.539(11), r(C–H) = 1.124(11)
Bond Angles (°) Would provide precise bond angles within the cyclohexanedione ring.Twisted Boat: ∠(C1C2C3) = 111.1(5), ∠(C6C1C2) = 116.3(8) Chair: ∠(C1C2C3) = 111.0(4), ∠(C6C1C2) = 115.7(8)
Ring Geometry Would reveal the specific puckering and symmetry of the ring in the solid state.The twisted boat form undergoes a large-amplitude twisting motion (pseudorotation).

Table 2: Spectroscopic Data for this compound.

TechniqueKey Observables
¹H NMR A single peak is observed, indicating chemical equivalence of all eight protons due to rapid conformational interconversion in solution at room temperature.
¹³C NMR Two distinct peaks are expected: one for the carbonyl carbons and one for the methylene (B1212753) carbons.
FTIR A strong absorption band characteristic of the C=O stretching vibration in a saturated six-membered ring ketone. Other bands corresponding to C-H stretching and bending vibrations are also present.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. The following sections outline the protocols for the key analytical techniques discussed.

X-ray Crystallography (General Protocol)

While a specific experimental protocol for this compound is not available, a general procedure for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent or by sublimation.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[2] A background spectrum of the empty sample compartment is recorded. The infrared spectrum of the sample is then recorded by passing an infrared beam through the pellet.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Computational Modeling
  • Structure Building: The 3D structure of the desired conformer of this compound (e.g., chair or twisted boat) is built using molecular modeling software.

  • Method Selection: A suitable level of theory (e.g., Density Functional Theory - DFT) and basis set are chosen.

  • Geometry Optimization: The energy of the structure is minimized to find the most stable geometry.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

  • Property Calculation: Other properties, such as bond lengths, bond angles, and NMR chemical shifts, can also be calculated.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a molecule like this compound, integrating various analytical techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational & Alternative Methods cluster_validation Final Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Sublimation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Basic Connectivity ftir FTIR Spectroscopy purification->ftir Functional Groups mass_spec Mass Spectrometry purification->mass_spec Molecular Weight xray Single-Crystal X-ray Diffraction purification->xray Attempt Crystal Growth validation Validated Structure nmr->validation ftir->validation mass_spec->validation xray->validation Definitive 3D Structure (if successful) comp_chem Computational Chemistry (DFT) comp_chem->validation Conformational Analysis & Comparison electron_diffraction Gas-Phase Electron Diffraction electron_diffraction->comp_chem Experimental Data for Comparison

Caption: A flowchart illustrating the multi-faceted approach to validating the structure of this compound.

Conclusion

The structural validation of this compound serves as an excellent case study for the application of a suite of analytical techniques. While single-crystal X-ray crystallography remains a powerful tool for providing unambiguous solid-state structures, its application is not always straightforward. In such cases, a combination of spectroscopic methods like NMR and FTIR, which provide information about the connectivity and functional groups, and advanced techniques like gas-phase electron diffraction coupled with computational chemistry, can provide a detailed and dynamic picture of the molecule's structure. For researchers and professionals in drug development, understanding the strengths and limitations of each technique is paramount for the accurate and comprehensive characterization of chemical entities.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of key intermediates like 1,4-Cyclohexanedione is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of potential impurities. The most common and effective methods for analyzing this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following table summarizes the key performance characteristics of these analytical techniques. While specific performance metrics can vary based on the instrumentation and experimental conditions, this table provides a comparative overview.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/MS) Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their distribution between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Quantitation of volatile impurities and overall purity assessment.Purity determination, separation of non-volatile impurities, and quantitation.Structural confirmation, identification and quantitation of impurities without a reference standard for each impurity.
Limit of Detection (LOD) ~0.01% (for related substances)[1][2]Typically in the ppm range, depending on the detector.~0.1%
Limit of Quantification (LOQ) ~0.05% (for related substances)[1][2]Typically in the ppm range, depending on the detector.~0.5%
Precision (RSD) < 2.5% at LOQ level[1][2]Typically < 2%Typically < 1%
Key Advantages High resolution and sensitivity for volatile compounds.[1][3]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4]Provides structural information, requires no chromatography, and can be a primary ratio method.[5]
Key Limitations Requires analyte to be volatile and thermally stable. Derivatization may be necessary.Can be time-consuming, requires soluble samples, and may require reference standards for impurity identification.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of any analytical method. Below are representative protocols for the key techniques discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for a related compound, this compound mono-ethylene ketal, and is suitable for the analysis of this compound and its potential volatile impurities.[1][2][3]

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column : DBWAX ETR, 30 m x 0.32 mm x 1.0 µm film thickness.[1][3]

  • Carrier Gas : Nitrogen at a constant pressure of 7.5 psi.[3]

  • Injector Temperature : 250°C.[2][3]

  • Detector Temperature : 260°C.[2][3]

  • Oven Temperature Program :

    • Initial temperature: 45°C, hold for 4 minutes.

    • Ramp: Increase to 250°C at a rate of 60°C/min.

    • Hold: 28 minutes at 250°C.[2][3]

  • Injection Volume : 1.0 µL.[2][3]

  • Sample Preparation :

    • Prepare a stock solution of an internal standard (e.g., 1,4-Dioxane) at 0.25 mg/mL in methanol.

    • For purity analysis, dissolve an accurately weighed amount of this compound in the internal standard solution to achieve a concentration of 10 mg/mL.[3]

    • For related substance analysis, prepare a sample solution of 20 mg/mL in the internal standard solution.[3]

  • Data Analysis : The percentage purity is calculated by comparing the peak area of this compound to the total area of all peaks, often using area normalization or an internal standard method for higher accuracy.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the analysis of this compound.[4]

  • Instrumentation : An HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column : Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[4] Smaller particle size columns (e.g., 3 µm) can be used for faster UPLC applications.[4]

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water containing phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[4]

  • Detection : UV-Vis or MS.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is determined by the relative peak area of the main component compared to the total peak area of all components detected.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for purity assessment without the need for a specific reference standard for the analyte, by using a certified internal standard.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard : A certified reference material with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation :

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Data Acquisition : Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis : The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. The ¹H NMR spectrum of this compound is expected to show a single peak for the eight equivalent protons.[6]

Visualized Workflow

The following diagram illustrates a generalized workflow for the analytical determination of chemical purity, applicable to this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Reporting sample 1. Obtain Sample of This compound weigh 2. Accurate Weighing sample->weigh dissolve 3. Dissolution in Appropriate Solvent (with/without Internal Standard) weigh->dissolve filtrate 4. Filtration (for HPLC) dissolve->filtrate if HPLC gc GC-FID dissolve->gc nmr qNMR dissolve->nmr hplc HPLC-UV/MS filtrate->hplc acquire 5. Data Acquisition (Chromatogram/Spectrum) gc->acquire hplc->acquire nmr->acquire integrate 6. Peak Integration and Identification acquire->integrate calculate 7. Purity Calculation integrate->calculate report 8. Final Report (with Data and Method) calculate->report

Caption: Workflow for Purity Determination of this compound.

References

A Comparative Guide to 1,4-Cyclohexanedione and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. Diketones, with their versatile reactivity, serve as crucial precursors in the construction of a wide array of complex molecules, including pharmaceuticals and functional materials. Among these, 1,4-Cyclohexanedione stands out as a highly symmetrical and reactive scaffold. This guide provides an objective comparison of this compound with other common diketones, supported by experimental data, to inform the selection of the most suitable reagent for various synthetic applications.

Overview of Diketones in Synthesis

Diketones are characterized by the presence of two carbonyl groups, and their reactivity is largely dictated by the relative positions of these groups. This guide will focus on the comparison of this compound, a γ-diketone, with other classes of diketones, including β-diketones (e.g., 1,3-Cyclohexanedione (B196179) and Acetylacetone) and other γ-diketones (e.g., 2,5-Hexanedione). Their utility in key organic transformations such as the Paal-Knorr synthesis of heterocycles, Hantzsch pyridine (B92270) synthesis, and Biginelli reaction will be examined.

Performance in Key Synthetic Reactions

The selection of a diketone can significantly impact the outcome of a reaction, influencing product distribution, yield, and reaction conditions. The following sections provide a comparative analysis of this compound and its alternatives in several widely used synthetic methodologies.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, which are prevalent in many natural products and pharmaceuticals. This reaction involves the condensation of a γ-diketone with a primary amine or ammonia.

Comparison of this compound and 2,5-Hexanedione (B30556):

DiketoneAmineProductYield (%)Reaction ConditionsReference
This compoundPyrroleBisdipyrromethaneExclusive ProductTFA, CH2Cl2, rt[1]
2,5-HexanedioneAniline2,5-dimethyl-1-phenylpyrrole (B1583750)52MeOH, HCl (cat.), reflux, 15 min[2][3]
2,5-HexanedioneAnilineN-substituted pyrroleGood to ExcellentGraphene oxide, various solvents[4]

Discussion:

In the condensation with pyrrole, this compound's rigid cyclic structure leads exclusively to the formation of the desired bisdipyrromethane, a valuable precursor for porphyrin synthesis.[1] In contrast, its acyclic analogue, 2,5-hexanedione, can lead to a mixture of products in similar reactions. When reacted with aniline, 2,5-hexanedione provides a moderate yield of the corresponding N-phenylpyrrole under acidic conditions.[2][3] The choice between these two diketones will therefore depend on the desired product and the importance of avoiding side reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are important scaffolds in medicinal chemistry, notably as calcium channel blockers. This reaction typically involves a β-ketoester, an aldehyde, and a nitrogen source. While not a traditional γ-diketone reaction, the use of cyclic β-dicarbonyl compounds like 1,3-cyclohexanedione and its derivatives (e.g., dimedone) is common.

Comparison of 1,3-Cyclohexanedione Derivatives:

Diketone/β-KetoesterAldehydeNitrogen SourceProductYield (%)Reaction ConditionsReference
DimedoneBenzaldehydeAmmonium (B1175870) acetate (B1210297)Unsymmetrical 1,2-dihydropyridine>7540% w/w phosphotungstic acid/alumina, 2.3-5 h[1]
Dimedone4-ChlorobenzaldehydeAmmonium acetatePolyhydroquinoline derivativeNot specifiedPolyaniline supported ZnO nanoparticle, reflux[5]
Ethyl acetoacetate (B1235776)BenzaldehydeAmmonium acetate1,4-dihydropyridine96p-TSA, ultrasonic irradiation, aqueous micelles[6]
Ethyl acetoacetateBenzaldehydeAmmonium carbonate1,4-dihydropyridine70-97Infrared irradiation, water-based biphasic medium, 0.7-2.5 h[7]

Discussion:

The Hantzsch reaction is most efficient with β-dicarbonyl compounds. Derivatives of 1,3-cyclohexanedione, such as dimedone, are effective substrates, leading to the formation of polyhydroquinoline derivatives in good yields.[1][5] The classical Hantzsch reaction using ethyl acetoacetate can suffer from long reaction times and harsh conditions, though modern modifications have improved yields and reaction times.[6][7] The choice of dicarbonyl compound in this synthesis will largely depend on the desired substitution pattern in the final dihydropyridine (B1217469) product.

Biginelli and Biginelli-like Reactions

The Biginelli reaction is another important multi-component reaction that produces dihydropyrimidinones, a class of compounds with a wide range of biological activities. The reaction typically involves a β-ketoester, an aldehyde, and urea (B33335) or thiourea. Similar to the Hantzsch synthesis, cyclic β-diketones are often employed in Biginelli-like reactions.

Comparison of 1,3-Cyclohexanedione Derivatives and β-Ketoesters:

Diketone/β-KetoesterAldehydeUrea/ThioureaProductYield (%)Reaction ConditionsReference
5,5-dimethyl-1,3-cyclohexanedioneVarious aldehydesUrea/N-methylurea/thioureaBiginelli-type compoundNot specified[bmim]Br, silica (B1680970) sulfuric acid[8]
1,3-CyclohexanedioneVarious aldehydesUrea/Thiourea3,4-dihydropyrimidin-2(1H)-one/thioneGood yieldsCoordination polymers, solvent-free[9]
Ethyl acetoacetateBenzaldehydeUreaDihydropyrimidinone98+Planetary ball mill, 30 min, solvent and catalyst-free[10]
Ethyl acetoacetate4-Hydroxy-3-methoxybenzaldehydeUreaDihydropyrimidinone91.9Reflux, 1h, pH 5[11]

Discussion:

Cyclic β-diketones like 1,3-cyclohexanedione and its derivatives are effective substrates in Biginelli-like reactions, leading to the formation of fused dihydropyrimidinone structures.[8][9] The classic Biginelli reaction with ethyl acetoacetate has been extensively optimized, with modern green chemistry approaches providing excellent yields in short reaction times.[10][11] The choice between a cyclic β-diketone and a β-ketoester will determine the nature of the resulting heterocyclic system.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Comparison of this compound and other Dicarbonyls:

Dicarbonyl Compoundo-DiamineProductYield (%)Reaction ConditionsReference
1,2-Cyclohexanedione (B122817)o-PhenylenediaminesQuinoxaline (B1680401) derivativeExcellentHomogenization, 3 min, solvent and catalyst-free[12]
Glyoxal (B1671930)o-PhenylenediaminesQuinoxaline derivativeExcellentHomogenization, 3 min, solvent and catalyst-free[12]
Benzil (B1666583)o-PhenylenediaminesQuinoxaline derivativeExcellentHomogenization, 3 min, solvent and catalyst-free[12]
1,2-Diketoneso-PhenylenediaminesQuinoxaline derivativeExcellentCerium (IV) ammonium nitrate (B79036) (5 mol%), tap water, rt[13]

Discussion:

The synthesis of quinoxalines requires a 1,2-dicarbonyl compound. While this compound is not a suitable substrate for this reaction, 1,2-cyclohexanedione readily undergoes condensation with o-phenylenediamines to afford the corresponding quinoxaline derivatives in excellent yields, often under mild and environmentally friendly conditions.[12] Acyclic 1,2-diketones like glyoxal and benzil are also highly effective.[12][13]

Experimental Protocols

Detailed experimental protocols for the synthesis of representative compounds using this compound and its alternatives are provided below.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-Hexanedione
  • Materials: 2,5-Hexanedione (2.0 mmol, 228 mg), Aniline (2.0 mmol, 186 mg), Methanol (B129727) (0.5 mL), Concentrated HCl (1 drop).

  • Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione, aniline, methanol, and one drop of concentrated HCl. Heat the mixture at reflux for 15 minutes. After cooling, add 5.0 mL of 0.5 M HCl while keeping the mixture in an ice bath. Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a 9:1 mixture of methanol and water (1 mL) to yield 2,5-dimethyl-1-phenylpyrrole.

  • Expected Yield: Approximately 52% (178 mg).[2][3]

Hantzsch Synthesis of a 1,4-Dihydropyridine using Ethyl Acetoacetate
  • Materials: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium acetate (2 mmol), γ-Al2O3 nanoparticles (0.2 g).

  • Procedure: In a suitable flask, mix the aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles. Heat the mixture on an oil bath at 90 °C. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with brine and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from hot ethanol (B145695) and water.

  • Note: This is a general procedure; specific yields and reaction times will vary depending on the aldehyde used.

Biginelli Reaction using Ethyl Acetoacetate under Ball Milling Conditions
  • Materials: Benzaldehyde (0.02 mol), Ethyl acetoacetate (0.02 mol), Urea (0.02 mol).

  • Procedure: Place an equimolar mixture of benzaldehyde, ethyl acetoacetate, and urea into a tempered steel vial with tempered steel balls (ball-to-reagent weight ratio of 8). Close the vial and place it in a planetary ball mill set to 750 rpm. Mill the mixture for 30 minutes. The product, a 3,4-dihydropyrimidine, is typically obtained in pure form without further purification.

  • Expected Yield: >98%.[10]

Reaction Mechanisms and Logical Diagrams

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. Below are simplified diagrams for the key reactions discussed, generated using the DOT language.

Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal Formation diketone->hemiaminal amine Primary Amine amine->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dehydration Dehydration cyclization->dehydration pyrrole Pyrrole dehydration->pyrrole

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Hantzsch Pyridine Synthesis

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization ketoester1 β-Ketoester (2 eq.) enamine Enamine Formation ketoester1->enamine aldehyde Aldehyde michael_adduct Michael Addition aldehyde->michael_adduct ammonia Ammonia ammonia->enamine enamine->michael_adduct dihydropyridine Dihydropyridine michael_adduct->dihydropyridine pyridine Pyridine (Oxidation) dihydropyridine->pyridine

Caption: Hantzsch Pyridine Synthesis Pathway.

Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product ketoester β-Ketoester addition Nucleophilic Addition ketoester->addition aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium iminium->addition cyclization Cyclocondensation addition->cyclization dhpm Dihydropyrimidinone cyclization->dhpm

Caption: Biginelli Reaction Logical Flow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of specific heterocyclic systems where its rigid, symmetrical structure offers advantages in terms of product selectivity. However, for many common multicomponent reactions like the Hantzsch and Biginelli syntheses, β-dicarbonyl compounds such as 1,3-cyclohexanedione derivatives and acyclic β-ketoesters are the more conventional and often more efficient substrates. The choice of diketone should be carefully considered based on the desired final product, with this compound being a prime candidate for γ-diketone-specific reactions where control over regioselectivity is crucial. The provided experimental data and protocols offer a starting point for researchers to make informed decisions in their synthetic endeavors.

References

performance of different catalysts in 1,4-Cyclohexanedione hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 1,4-cyclohexanedione to 1,4-cyclohexanediol (B33098) is a critical transformation in the synthesis of various pharmaceuticals and functional materials. The stereochemical outcome of this reaction, yielding either cis- or trans-1,4-cyclohexanediol, is highly dependent on the catalyst and reaction conditions employed. This guide provides a comparative overview of the performance of different metal catalysts in reactions related to the formation of 1,4-cyclohexanediol, offering valuable insights for catalyst selection and process optimization.

Performance Comparison of Catalysts

The direct catalytic hydrogenation of this compound is a nuanced process with data often embedded in broader synthetic routes. Much of the available research focuses on the hydrogenation of hydroquinone (B1673460) to 1,4-cyclohexanediol, which serves as a valuable proxy for understanding catalyst behavior in this transformation. The following table summarizes key performance metrics for various catalysts in the synthesis of 1,4-cyclohexanediol.

CatalystSubstrateConversion (%)Selectivity to 1,4-Cyclohexanediol (%)cis:trans RatioTemperature (°C)Pressure (MPa)Reaction Time (h)
Ru-Rh/AC [1]Hydroquinone10095.5Not Reported801.01
Ni-Sr/γ-Al₂O₃ [2]Hydroquinone99.2>96.73:11602.0Not specified
Raney® Ni [3]2,6-dimethoxybenzoquinoneHigh86.5 (molar yield)40:60170Not specified4
Ru/C [4]HydroquinoneNot ReportedNot Reported67:33600.5 (5 atm)Not Reported
Ni-Al alloy [4]TetrachlorohydroquinoneNot ReportedNot Reported50:5060-70Not specifiedNot Reported

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the hydrogenation of precursors to 1,4-cyclohexanediol, which can be adapted for the hydrogenation of this compound.

General Procedure for Hydrogenation using a Heterogeneous Catalyst (e.g., Ru-Rh/AC, Ni-Sr/γ-Al₂O₃)
  • Catalyst Preparation: The catalyst is prepared, often by impregnation of a metal salt solution onto a high-surface-area support (e.g., activated carbon, alumina), followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup: A high-pressure autoclave reactor is charged with the substrate (e.g., hydroquinone), the catalyst, and a suitable solvent (e.g., isopropanol, water). The amount of catalyst is typically a small molar percentage relative to the substrate.

  • Reaction Execution: The reactor is sealed, purged several times with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously for the specified duration.

  • Work-up and Analysis: After cooling the reactor to room temperature and carefully venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting product mixture is analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion, selectivity, and stereoisomeric ratio.

Procedure for Raney® Nickel Catalyzed Hydrogenation[3]
  • Catalyst Activation: Commercially available Raney® Nickel is washed with a suitable solvent (e.g., isopropanol) to remove the storage solution.

  • Reaction Setup: A pressure reactor is loaded with the substrate, the activated Raney® Ni catalyst, and a hydrogen-donating solvent like isopropanol.

  • Reaction Conditions: The reactor is sealed, purged, and then heated to the reaction temperature (e.g., 170 °C) under its own vapor pressure or with additional hydrogen pressure. The reaction is allowed to proceed with vigorous stirring.

  • Product Isolation and Analysis: Following the reaction, the mixture is cooled, the catalyst is filtered off, and the solvent is evaporated. The product composition, including the cis/trans ratio of 1,4-cyclohexanediol, is determined using NMR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the performance of different catalysts in the hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_output Output start Start catalyst_prep Catalyst Preparation (Ru, Pt, Pd, Rh, Ni on supports) start->catalyst_prep reactant_prep Reactant & Solvent Preparation (this compound, Solvent) start->reactant_prep reactor_setup Reactor Setup (Autoclave) catalyst_prep->reactor_setup reactant_prep->reactor_setup reaction_conditions Set Reaction Conditions (Temperature, Pressure, Time) reactor_setup->reaction_conditions run_reaction Run Hydrogenation reaction_conditions->run_reaction workup Reaction Work-up (Cooling, Depressurization, Filtration) run_reaction->workup product_analysis Product Analysis (GC, NMR) workup->product_analysis data_analysis Data Analysis (Conversion, Selectivity, cis/trans Ratio) product_analysis->data_analysis comparison Performance Comparison data_analysis->comparison end End comparison->end G cluster_input Inputs cluster_interaction Interaction cluster_process Process cluster_output Outputs substrate This compound adsorption Substrate Adsorption (Orientation on Catalyst Surface) substrate->adsorption catalyst Catalyst Surface (e.g., Ru, Ni) catalyst->adsorption hydrogen_addition Hydrogen Addition adsorption->hydrogen_addition cis_product cis-1,4-Cyclohexanediol hydrogen_addition->cis_product Favored by certain catalysts and conditions trans_product trans-1,4-Cyclohexanediol hydrogen_addition->trans_product Favored by other catalysts and conditions

References

A Researcher's Guide to Confirming the Identity of 1,4-Cyclohexanedione Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is paramount. This guide provides a comparative overview of common reactions involving 1,4-cyclohexanedione, offering detailed experimental protocols and supporting data to aid in the confirmation of product identities.

This compound is a versatile starting material in organic synthesis, valued for its symmetrical structure and two reactive carbonyl groups. Its utility extends to the formation of a diverse array of products, from simple ketals to complex bicyclic systems. This guide explores six key transformations of this compound: ketalization, tandem aldol (B89426) condensation-aromatization, the Wittig reaction, Robinson annulation, asymmetric hydrogenation, and the synthesis of bicyclo[3.1.0]hexane derivatives. For each reaction, a comparison of methodologies is presented, supported by experimental data and detailed protocols for synthesis and product characterization.

Ketalization: Protection of a Carbonyl Group

Ketalization is a common strategy to selectively protect one of the carbonyl groups of this compound, enabling further selective transformations at the unprotected carbonyl. The most common product is 1,4-dioxaspiro[4.5]decan-8-one, the monoethylene glycol ketal.

Comparison of Ketalization Methods

Different catalytic systems can be employed for the synthesis of this compound monoethylene glycol ketal, with significant variations in yield and reaction conditions.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl triethyl ammonium (B1175870) chlorideEthylene (B1197577) glycol50196.0[1]
Choline chlorideEthylene glycol60151.7[1]
Acetic acidTetrahydrofuran80-856~71[2]
p-Toluenesulfonic acidHalogenated solvent (e.g., Dichloromethane)25-50--[3]
Experimental Protocol: Ketalization using Methyl triethyl ammonium chloride

This protocol is adapted from a patented procedure demonstrating high yield and selectivity.[1]

Materials:

  • This compound (11.2 g, 0.1 mol)

  • Ethylene glycol (62 g, 1.0 mol)

  • Methyl triethyl ammonium chloride (19.7 g, 0.13 mol)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add methyl triethyl ammonium chloride to ethylene glycol and heat the mixture to 50°C until a colorless transparent liquid is obtained.

  • Add this compound to the solution and maintain the reaction temperature at 50°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a mixture of ethyl acetate (B1210297) and cyclohexane (B81311).

Product Characterization (1,4-Dioxaspiro[4.5]decan-8-one):

  • Appearance: White solid.

  • Gas Chromatography (GC): A validated GC method can be used to determine the purity of the monoketal and to detect the presence of the diketal impurity (this compound bis(ethylene ketal)). A DB-WAX column with a flame ionization detector (FID) is suitable for this separation.[4]

  • Spectroscopic Data:

    • ¹H NMR: The spectrum should show signals corresponding to the ethylene glycol protons and the protons of the cyclohexanone (B45756) ring.

    • ¹³C NMR: The spectrum will show a characteristic signal for the ketal carbon and the remaining ketone carbonyl carbon.

    • IR: A strong absorption band corresponding to the C=O stretching of the ketone will be present around 1715 cm⁻¹.

Tandem Aldol Condensation-Aromatization: Synthesis of 2-Substituted-1,4-Benzenediols

A tandem reaction involving an aldol condensation, isomerization, and aromatization allows for the synthesis of 2-substituted-1,4-benzenediol derivatives from this compound and various aldehydes. This "green" synthesis often utilizes environmentally benign solvents and bases.[4][5][6]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product CHD This compound Process Tandem Reaction Aldehyde Aldehyde (R-CHO) Base K2CO3 Solvent H2O / Ethanol (B145695) Product 2-Substituted-1,4-Benzenediol Process->Product

Caption: Tandem aldol condensation-aromatization workflow.

Experimental Protocol: Synthesis of 2-Phenyl-1,4-benzenediol

This protocol is based on the general procedure described for the synthesis of 2-substituted 1,4-benzenediols.[4][5][6]

Materials:

  • This compound (1.12 g, 10 mmol)

  • Benzaldehyde (B42025) (1.06 g, 10 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Ethanol (20 mL)

  • Water (20 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and benzaldehyde in a mixture of ethanol and water in a round-bottom flask.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Product Characterization (2-Phenyl-1,4-benzenediol):

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the aromatic protons of both the hydroquinone (B1673460) and the phenyl substituent, as well as the hydroxyl protons.

    • ¹³C NMR: The spectrum should show signals for the hydroxyl-bearing aromatic carbons and the carbons of the phenyl substituent.

    • IR: Characteristic broad O-H stretching bands for the hydroxyl groups will be present, along with C-H and C=C stretching bands for the aromatic rings.

Wittig Reaction: Conversion of Carbonyls to Alkenes

The Wittig reaction provides a powerful method for converting the carbonyl groups of this compound into carbon-carbon double bonds. Depending on the Wittig reagent used, either one or both carbonyls can be converted. A common application is the synthesis of 1,4-dimethylenecyclohexane.

Comparison of Wittig Reaction Conditions
Wittig Reagent PrecursorBaseSolventYield (%)Reference
Methyltriphenylphosphonium (B96628) bromiden-ButyllithiumDiethyl ether-[7]
Methyltriphenylphosphonium bromideSodium hydrideDMSO60-78[7]
α-BromoesterSodium bicarbonateWaterHigh[8]
Experimental Protocol: Synthesis of 1,4-Dimethylenecyclohexane

This protocol is adapted from a procedure using sodium hydride in DMSO.[7]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methyltriphenylphosphonium bromide

  • This compound

  • n-Pentane

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, wash sodium hydride with n-pentane to remove the mineral oil.

  • Add anhydrous DMSO to the flask.

  • Heat the mixture to 70-75°C until the evolution of hydrogen ceases.

  • Cool the resulting solution of methylsulfinyl carbanion to room temperature.

  • Add methyltriphenylphosphonium bromide in portions to the solution.

  • Stir the resulting ylide solution for 15 minutes.

  • Add a solution of this compound in DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 70°C for 2 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous calcium chloride.

  • Remove the solvent by distillation, and purify the product by distillation or column chromatography.

Product Characterization (1,4-Dimethylenecyclohexane):

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the vinylic protons (C=CH₂) and the allylic protons of the cyclohexane ring.

    • ¹³C NMR: The spectrum should show signals for the sp² carbons of the double bonds and the sp³ carbons of the ring.

    • IR: Look for characteristic C=C stretching bands around 1650 cm⁻¹ and =C-H stretching bands above 3000 cm⁻¹.

Robinson Annulation: Formation of Fused Ring Systems

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. When this compound is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, a fused bicyclic system is formed.[2][9][10]

Reaction Pathway

G CHD This compound Ketalization Ketalization CHD->Ketalization Monoketal 1,4-Dioxaspiro[4.5]decan-8-one Epoxidation Epoxidation Monoketal->Epoxidation Epoxyketone Spiro-epoxyketone Ring_Contraction Base-promoted Ring Contraction Epoxyketone->Ring_Contraction Bicyclic_Product Bicyclo[3.1.0]hexane Derivative Ketalization->Monoketal Epoxidation->Epoxyketone Ring_Contraction->Bicyclic_Product

References

A Comparative Guide to 1,4-Cyclohexanedione: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data for 1,4-Cyclohexanedione with established literature values. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. The document summarizes key physicochemical and spectroscopic properties, details the experimental protocols for their determination, and illustrates relevant workflows and reaction pathways.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the quantitative data for this compound, cross-referencing literature values from various sources.

PropertyLiterature ValueExperimental Data Source
Molecular Formula C₆H₈O₂PubChem, Wikipedia[1][2]
Molar Mass 112.13 g/mol PubChem, Wikipedia[1][2]
Appearance White to yellow crystalline solidWikipedia, PubChem[1][2][3][4]
Melting Point 75 - 78.5 °CWikipedia, ChemicalBook[1][3][4][5]
Boiling Point 130-133 °C at 20 mmHg; ~227 °C at 760 mmHgWikipedia, The Good Scents Company[1][3][5]
Solubility Very soluble in water; Soluble in ethanol, methanol; Insoluble in diethyl ether.[1][4]Wikipedia, ChemicalBook[1][4]
¹H NMR δ ~2.7 ppm (s, 8H) in CDCl₃SpectraBase, YouTube[6][7]
¹³C NMR δ ~37 ppm (CH₂), δ ~208 ppm (C=O)YouTube[7]
IR Absorption ~1700 cm⁻¹ (C=O stretch)NIST WebBook, YouTube[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols represent standard laboratory procedures for the characterization of organic compounds.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a pure compound.

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus or a Thiele tube containing heating oil.[9][11]

  • Measurement: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.[11][12] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[11][13] Pure substances typically exhibit a sharp melting range of 0.5-1.0 °C.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

  • Sample Preparation: Approximately 5-25 mg of this compound is weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[14][15] The use of deuterated solvents prevents the solvent's proton signals from overwhelming the sample signals.[16]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14]

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is set up to acquire a ¹H NMR spectrum. An internal standard, such as tetramethylsilane (B1202638) (TMS), is often used for chemical shift calibration.[15][17] For ¹³C NMR, a larger sample quantity (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.[15]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the carbonyl (C=O) group.

  • Sample Preparation (Thin Solid Film Method): A small amount of solid this compound (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[18]

  • Film Deposition: A drop of this solution is placed onto the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty plate may be run first. The sample spectrum is then recorded. The resulting spectrum shows absorbance peaks corresponding to the vibrational frequencies of the functional groups in the molecule.[18][19]

Mandatory Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a known compound like this compound to verify its identity and purity against literature values.

G cluster_start Start cluster_analysis Analysis cluster_comparison Cross-Referencing cluster_end Conclusion Sample This compound Sample MP Melting Point Determination Sample->MP NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Compare Compare Data with Literature Values MP->Compare Melting Range NMR->Compare Chemical Shifts IR->Compare Absorption Bands Conclusion Verify Identity and Purity Compare->Conclusion

Caption: Workflow for the characterization of this compound.

Reaction Pathway: Baeyer-Villiger Oxidation

This compound can undergo oxidation reactions. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid. This pathway is significant for synthesizing lactones, which are valuable intermediates in organic chemistry.[20][21][22]

G CHD This compound p1 CHD->p1 Peroxyacid 2 RCO₃H (Peroxyacid) Peroxyacid->p1 Dilactone 1,4-Dioxocan-5,8-dione (Dilactone) CarboxylicAcid 2 RCO₂H (Carboxylic Acid) p1->Dilactone Baeyer-Villiger Oxidation p1->CarboxylicAcid p2

Caption: Baeyer-Villiger oxidation of this compound to a dilactone.

References

A Comparative Guide to the Synthetic Pathways of 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the primary synthetic pathways for 1,4-cyclohexanedione, a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The efficiency of three prominent methods is objectively compared, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthesis Pathways

ParameterDieckmann Condensation RouteHydroquinone RouteBirch Reduction Route
Starting Material Diethyl succinate (B1194679)Hydroquinonep-Dimethoxybenzene
Overall Yield ~52-60%Up to ~85%Variable, generally moderate to good
Number of Steps 222
Key Reagents Sodium ethoxide, Sulfuric acidRaney Nickel, Hydrogen peroxide or dehydrogenation catalystSodium/Lithium in liquid ammonia (B1221849), Acid
Reaction Conditions High temperatures and pressures in the second stepHigh pressure hydrogenation, varied oxidation conditionsCryogenic temperatures for Birch reduction
Advantages Well-established, reliable procedure.[1]High overall yield, environmentally friendly options.Avoids high-pressure hydrogenation.
Disadvantages Use of strong base and acid, high energy input.Use of flammable Raney Nickel, high-pressure equipment.Requires handling of liquid ammonia and alkali metals.

Pathway 1: Dieckmann Condensation of Diethyl Succinate

This classical approach involves two key steps: the intramolecular condensation of diethyl succinate to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation to yield this compound.[1][2]

Dieckmann_Condensation DiethylSuccinate Diethyl Succinate SodiumEthoxide 1. Sodium Ethoxide 2. H₂SO₄ DiethylSuccinate->SodiumEthoxide Diester 2,5-Dicarbethoxy-1,4-cyclohexanedione SodiumEthoxide->Diester Hydrolysis H₂O, Heat, Pressure Diester->Hydrolysis CHD This compound Hydrolysis->CHD Hydroquinone_Route Hydroquinone Hydroquinone Hydrogenation H₂, Raney Ni Hydroquinone->Hydrogenation Diol 1,4-Cyclohexanediol Hydrogenation->Diol Oxidation Oxidizing Agent (e.g., H₂O₂ or Catalytic Dehydrogenation) Diol->Oxidation CHD This compound Oxidation->CHD Birch_Reduction pDimethoxybenzene p-Dimethoxybenzene Birch Na or Li, liq. NH₃, EtOH pDimethoxybenzene->Birch DienolEther 1,4-Dimethoxy-1,4-cyclohexadiene Birch->DienolEther Hydrolysis Acidic Hydrolysis DienolEther->Hydrolysis CHD This compound Hydrolysis->CHD Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison Dieckmann Dieckmann Condensation Yield Yield Calculation Dieckmann->Yield Hydroquinone Hydroquinone Route Hydroquinone->Yield Birch Birch Reduction Birch->Yield Efficiency Overall Efficiency Yield->Efficiency Purity Purity Analysis (GC, NMR) Purity->Efficiency Conditions Reaction Condition Optimization Conditions->Efficiency Conclusion Selection of Optimal Pathway Efficiency->Conclusion Cost Cost Analysis Cost->Conclusion Safety Safety & Environmental Impact Safety->Conclusion

References

Safety Operating Guide

Proper Disposal of 1,4-Cyclohexanedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Cyclohexanedione, fostering a secure and regulated research environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) in line with the OSHA Hazard Communication Standard, proper handling and safety measures are paramount.[1] Before commencing any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent) if dust is generated. In the event of a spill, avoid dust formation.[2][3] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][3][4]

Step-by-Step Disposal Protocol

Adherence to national and local environmental regulations is mandatory for the disposal of all chemical waste, including this compound.[1]

  • Container Management : Do not empty the chemical into drains.[1] Keep the this compound waste in its original container whenever possible.[1] Ensure the container is tightly closed.

  • Waste Segregation : Do not mix this compound with other waste streams.[1] This prevents unforeseen chemical reactions and ensures proper disposal routing.

  • Labeling : Clearly label the waste container as "Waste this compound" to ensure proper identification for disposal.

  • Engage a Licensed Disposal Company : For final disposal, it is recommended to offer surplus and non-recyclable solutions to a licensed and approved waste disposal company.[2][4] These companies are equipped to handle chemical waste in accordance with environmental laws.

  • Contaminated Materials : Any materials, such as PPE or cleaning supplies, that come into direct contact with this compound should be treated as contaminated waste. Dispose of these materials in the same manner as the chemical itself, in a suitable, closed container.[1] Handle uncleaned containers as you would the product itself.[1]

Quantitative Data

The available safety data sheets do not specify quantitative limits for the disposal of this compound. Disposal procedures are guided by regulatory compliance rather than specific concentration thresholds.

ParameterValue
Regulatory Status Not classified as a dangerous good for transport[1]
Disposal Method In accordance with national and local regulations[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is waste mixed with other chemicals? start->is_mixed segregate Segregate into a dedicated, labeled container. is_mixed->segregate  Yes   original_container Keep in original or suitable, closed container. is_mixed->original_container  No   segregate->original_container spill Is there a spill? original_container->spill cleanup Sweep up, place in closed container for disposal. spill->cleanup  Yes   contact_disposal Contact licensed waste disposal company. spill->contact_disposal  No   cleanup->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of 1,4-Cyclohexanedione, a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Hazard Information

While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care to mitigate potential risks. The primary concerns are skin and eye irritation, and the formation of combustible dust.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if feeling unwell.[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Appearance Light yellow to yellow crystalline powder/solid
Odor Odorless
Melting Point 76 - 80 °C / 168.8 - 176 °F[1]
Boiling Point 112 °C / 233.6 °F @ 26 hPa
Flash Point 132 °C / 269.6 °F (closed cup)[1][3]
Solubility Soluble in methanol (B129727) and ethanol.[3]
Stability Stable under recommended storage conditions.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent direct contact and inhalation of dust particles.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or gogglesMust be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory coatFlame retardant and antistatic protective clothing is recommended.[4]
Respiratory Protection NIOSH-approved respiratorRequired when dust is generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]

Operational and Disposal Plan

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store apart from foodstuffs.[7]

Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation.[7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

  • Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][7]

  • Wash hands thoroughly after handling.[2]

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.[8]

  • Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][3]

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.

  • Do not mix this compound waste with other waste streams.

  • Leave the chemical in its original container if possible.

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_workstation Prepare Workstation in Fume Hood don_ppe->prepare_workstation weigh_handle Weigh & Handle Chemical prepare_workstation->weigh_handle clean_spills Clean Any Spills weigh_handle->clean_spills dispose_waste Dispose of Waste per Regulations clean_spills->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedione
Reactant of Route 2
1,4-Cyclohexanedione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。